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  • Product: Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-
  • CAS: 7426-02-0

Core Science & Biosynthesis

Foundational

A Guide to the Structural Elucidation of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-

Foreword: The Imperative of Unambiguous Structural Confirmation In the realms of chemical research and drug development, the precise molecular structure of a compound is its fundamental identity. An error in structural a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Confirmation

In the realms of chemical research and drug development, the precise molecular structure of a compound is its fundamental identity. An error in structural assignment can invalidate reams of biological data, compromise intellectual property, and lead to significant safety risks. The subject of this guide, Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, is a polyfunctional molecule featuring hydroxyl, thioether, and ether moieties. Its structural complexity, while not extreme, presents an excellent case study for applying a multi-technique, orthogonal analytical approach. The presence of heteroatoms and flexible chains necessitates a rigorous, integrated strategy to prevent misinterpretation.

This document is structured not as a rigid protocol, but as a logical workflow. It moves from establishing the basic molecular formula to mapping the intricate connectivity of the atomic framework. We will explore the "why" behind each analytical choice, providing not just the steps, but the scientific rationale that transforms a set of spectral data into a validated, trustworthy molecular structure.

Molecular Overview and Proposed Structure

The IUPAC name "Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-" defines a specific arrangement of atoms. Before commencing any analysis, we must translate this name into a proposed chemical structure.

  • Molecular Formula: C₈H₁₈O₃S₂

  • Molecular Weight: 226.36 g/mol

  • Key Functional Groups:

    • Primary Alcohols (-CH₂OH) x 2

    • Thioether (C-S-C) x 2

    • Ether (C-O-C) x 1

The proposed structure is visualized below. This model will serve as our primary hypothesis, which the subsequent analytical campaign is designed to either confirm or refute.

Caption: Proposed structure of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-.

The Integrated Analytical Workflow

No single analytical technique can provide absolute proof of structure for a molecule of this complexity. We must employ an orthogonal workflow where each method provides a unique and complementary piece of the structural puzzle.[1][2] The synergy between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy forms the cornerstone of modern structural elucidation.[3][4]

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Causality: The first step is to confirm the elemental formula. Low-resolution MS could yield a nominal mass of 226, but this is insufficient as multiple formulas could match. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) for a polar molecule like this, provides mass accuracy within parts-per-million (ppm). This precision is critical for distinguishing the correct formula (C₈H₁₈O₃S₂) from other isobaric possibilities, thereby providing a high degree of confidence in the elemental composition.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of methanol and deionized water.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is preferred to generate the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

  • Mass Analyzer Settings:

    • Mass Range: 50-500 m/z

    • Resolution: >10,000 (FWHM)

    • Internal Calibration: Use a known calibration standard to ensure mass accuracy.

  • Data Acquisition: Acquire data for 2-3 minutes to obtain a stable signal and high-quality averaged spectrum.

Data Presentation: Expected High-Resolution Masses
Ion SpeciesTheoretical m/z
[M+H]⁺227.0770
[M+Na]⁺249.0589

Note: The presence of both protonated and sodiated ions is common for molecules with ether and hydroxyl groups and adds confidence to the molecular weight assignment.

Infrared Spectroscopy: A Rapid Scan of Functional Groups

Expertise & Causality: While NMR and MS provide the core structural data, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid and inexpensive confirmation of the key functional groups.[2] The diagnostic power of FTIR lies in its ability to detect specific vibrational modes. For our target molecule, the most telling signal will be the broad O-H stretch from the alcohol groups, a feature absent in many potential impurities. We also expect to see C-H and C-O stretching frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Acquire the sample spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Average of 16-32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Presentation: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H StretchAlcohol
2950-2850C-H StretchAlkane
1150-1050C-O StretchEther & Alcohol

NMR Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule.[3] We will use a suite of experiments to build the structure piece by piece.

  • ¹H NMR: Identifies the number of unique proton environments and their neighboring protons (via spin-spin splitting).

  • ¹³C NMR: Identifies the number of unique carbon environments.

  • 2D COSY: Reveals which protons are coupled (i.e., on adjacent carbons).

  • 2D HSQC: Correlates each proton directly to the carbon it is attached to.

  • 2D HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to connect fragments across the non-protonated sulfur and oxygen atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Scientist's Note: DMSO-d₆ is often chosen for molecules with hydroxyl groups as it allows for the observation of the -OH proton, which can exchange in other solvents.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D Experiments:

    • Acquire a phase-sensitive gradient COSY spectrum.

    • Acquire a phase-sensitive gradient HSQC spectrum, optimized for ¹JCH ≈ 145 Hz.

    • Acquire a gradient HMBC spectrum, optimized for long-range couplings (ⁿJCH ≈ 8 Hz).

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom LabelPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
HO -CH₂(a )-CH₂(b )-S-~3.70t4H~60.5 (Ca)
HO-CH₂(a )-CH₂ (b )-S-~2.75t4H~35.0 (Cb)
-S-CH₂(c )-CH₂(d )-O-~2.85t4H~32.0 (Cc)
-S-CH₂(c )-CH₂ (d )-O-~3.65t4H~70.0 (Cd)
-OHVariable (e.g., ~2.5-4.5)s (broad)2HN/A

Note: Chemical shifts are predictive and based on standard values for similar functional groups. Actual values may vary based on solvent and other factors.

Visualization of Key HMBC Correlations

The HMBC experiment is the ultimate arbiter of connectivity across heteroatoms. The diagram below illustrates the most critical correlations that would unambiguously confirm the proposed structure. For example, seeing a correlation from the protons on C(d) to the carbon C(c) across the ether oxygen is definitive proof of that fragment.

cluster_mol Key Structural Fragments cluster_correlations HMBC Correlations (H → C) mol HO–CH₂(a)–CH₂(b)–S–CH₂(c)–CH₂(d)–O–... H_b Protons on C(b) C_c Carbon C(c) H_b->C_c ³J (across S) C_a Carbon C(a) H_b->C_a ²J H_d Protons on C(d) H_d->C_c ²J C_d Carbon C(d)

Caption: Key HMBC correlations confirming connectivity across the thioether linkage.

Final Structural Verification

The structural elucidation is complete when the data from all techniques converge to support a single, unambiguous structure.

  • HRMS confirms the elemental formula is C₈H₁₈O₃S₂.

  • FTIR confirms the presence of alcohol (-OH) functional groups.

  • ¹³C NMR shows the expected 4 unique carbon signals, consistent with the molecule's symmetry.

  • ¹H NMR shows 4 unique proton environments, with integrations and multiplicities matching the proposed structure.

  • COSY confirms the -CH₂-CH₂- spin systems for all four ethyl units.

  • HSQC links each proton signal to its corresponding carbon signal.

  • HMBC provides the final, definitive proof by showing correlations across the sulfur and oxygen atoms, knitting the individual spin systems together in the correct sequence.

When all these conditions are met, the proposed structure of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- can be considered confirmed with a high degree of scientific certainty.

References

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-. Substance Details - SRS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-. NIST Chemistry WebBook. Retrieved from [Link]

  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2845-2848. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Note: General textbook reference, no direct URL)
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

  • Joshi, R. (2013). Answer to "How does one elucidate structure elucidation for phyto compounds?". ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2-hydroxyethyl) Thioether Ethoxylates

This guide provides a comprehensive technical overview of the synthesis of bis(2-hydroxyethyl) thioether ethoxylates, compounds of interest for researchers, scientists, and professionals in drug development and specialty...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis of bis(2-hydroxyethyl) thioether ethoxylates, compounds of interest for researchers, scientists, and professionals in drug development and specialty chemicals. Delving into the core chemical principles, this document elucidates the reaction mechanisms, outlines detailed experimental protocols, and discusses the critical parameters that govern the successful synthesis of these specialized molecules.

Introduction: The Versatile Thioether Diol and its Ethoxylated Derivatives

Bis(2-hydroxyethyl) thioether, also known as thiodiglycol, is an organosulfur compound with the formula S(CH₂CH₂OH)₂.[1] Its structure, featuring two primary hydroxyl groups, makes it a versatile building block in chemical synthesis.[1] Thiodiglycol is utilized in a range of applications, from a solvent in textile dyeing to a component in the manufacture of polymers, plasticizers, and various other organic chemicals.[1]

The process of ethoxylation, the addition of ethylene oxide to a substrate, can modify the properties of thiodiglycol to create a series of bis(2-hydroxyethyl) thioether ethoxylates.[2] This reaction extends the molecule with poly(ethylene glycol) (PEG) chains, thereby altering its solubility, hydrophilicity, and surface activity. These tailored properties make the ethoxylated derivatives valuable as nonionic surfactants, dispersants, and emulsifiers in various industrial and pharmaceutical applications.[3]

Synthesis of the Precursor: Bis(2-hydroxyethyl) Thioether (Thiodiglycol)

A robust synthesis of bis(2-hydroxyethyl) thioether ethoxylates begins with a high-quality precursor. Thiodiglycol is commonly synthesized via the reaction of 2-chloroethanol with sodium sulfide.[1] Another established method involves the reaction of ethylene oxide with hydrogen sulfide.[4][5]

Synthesis of Thiodiglycol from 2-Chloroethanol and Sodium Sulfide

This widely used method provides a reliable route to thiodiglycol.

Reaction Mechanism:

The synthesis proceeds via a nucleophilic substitution reaction where the sulfide ion (S²⁻) displaces the chloride ion from two molecules of 2-chloroethanol.

cluster_reactants Reactants cluster_products Products 2ClCH2CH2OH 2 ClCH₂CH₂OH S(CH2CH2OH)2 S(CH₂CH₂OH)₂ 2ClCH2CH2OH->S(CH2CH2OH)2 Na2S Na₂S Na2S->S(CH2CH2OH)2 2NaCl 2 NaCl

Caption: Synthesis of Thiodiglycol.

Experimental Protocol:

  • A solution of sodium sulfide (Na₂S) in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and condenser.

  • 2-Chloroethanol is added dropwise to the sodium sulfide solution while maintaining the temperature between 40-50°C.

  • After the addition is complete, the reaction mixture is heated to approximately 90°C and held for several hours to ensure the reaction goes to completion.

  • The resulting solution is neutralized with a suitable acid, taking care not to make the solution acidic to prevent the formation of undesired byproducts.[5]

  • The product is then purified by vacuum distillation.

Ethoxylation of Bis(2-hydroxyethyl) Thioether: A Tale of Two Catalysts

The ethoxylation of bis(2-hydroxyethyl) thioether is an addition reaction where ethylene oxide rings open and polymerize onto the hydroxyl groups of the thioether. This process is highly exothermic and requires careful control of temperature and pressure.[2] The choice of catalyst, either basic or acidic, is a critical determinant of the reaction rate and the distribution of the resulting ethoxylate oligomers.[6][7]

Base-Catalyzed Ethoxylation

Base-catalyzed ethoxylation, typically employing catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH), is a widely used industrial method.[2][7]

Mechanism:

The reaction proceeds through a nucleophilic attack of the alkoxide, formed by the deprotonation of the hydroxyl group by the base, on the electrophilic carbon of the ethylene oxide ring.

Thiodiglycol S(CH₂CH₂OH)₂ Alkoxide S(CH₂CH₂O⁻K⁺)₂ Thiodiglycol->Alkoxide Deprotonation Base Base (e.g., KOH) Base->Alkoxide Ethoxylate S(CH₂CH₂O(CH₂CH₂O)nH)₂ Alkoxide->Ethoxylate Nucleophilic attack on Ethylene Oxide EO n CH₂(O)CH₂ EO->Ethoxylate

Caption: Base-Catalyzed Ethoxylation Mechanism.

Experimental Protocol:

  • Bis(2-hydroxyethyl) thioether is charged into a nitrogen-purged autoclave reactor.

  • A catalytic amount of potassium hydroxide is added, and the mixture is heated under vacuum to remove any traces of water.

  • The reactor is pressurized with nitrogen, and the temperature is raised to the reaction temperature, typically between 120-180°C.[2]

  • Ethylene oxide is then fed into the reactor at a controlled rate, maintaining the desired pressure (1-2 bar).[2] The highly exothermic nature of the reaction requires efficient cooling to prevent a thermal runaway.[2]

  • The reaction is monitored by the uptake of ethylene oxide. Once the desired amount of ethylene oxide has been consumed, the feed is stopped.

  • The reaction mixture is then cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

  • The final product is a mixture of ethoxylates with a broad distribution of chain lengths.

Causality Behind Experimental Choices:

  • Base Catalyst: Strong bases like KOH are used to generate the highly nucleophilic alkoxide species, which readily attacks the ethylene oxide ring, initiating the polymerization. Base catalysis typically leads to a wide distribution of ethoxylate chain lengths, known as a Poisson distribution.[7]

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the thioether and the flammable ethylene oxide from forming explosive mixtures with air.

  • Temperature and Pressure Control: Precise control of temperature and pressure is paramount for safety and to ensure a controlled reaction rate.[2]

Acid-Catalyzed Ethoxylation

Acid catalysts, such as Lewis acids (e.g., BF₃, SnCl₄) or Brønsted acids, can also be employed for ethoxylation.[6]

Mechanism:

The acid catalyst protonates the oxygen atom of the ethylene oxide ring, making it more susceptible to nucleophilic attack by the hydroxyl group of the thioether.

EO_H CH₂(O⁺H)CH₂ Ethoxylate S(CH₂CH₂O(CH₂CH₂O)nH)₂ EO_H->Ethoxylate Thiodiglycol S(CH₂CH₂OH)₂ Thiodiglycol->Ethoxylate Nucleophilic attack Acid Acid (H⁺) Acid->EO_H EO n CH₂(O)CH₂ EO->EO_H Protonation

Caption: Acid-Catalyzed Ethoxylation Mechanism.

Experimental Protocol:

  • Bis(2-hydroxyethyl) thioether is charged into a suitable reactor.

  • A catalytic amount of a Lewis acid, such as boron trifluoride etherate, is added.

  • The mixture is heated to a moderate temperature, typically lower than that for base catalysis (e.g., 60-100°C).

  • Ethylene oxide is introduced into the reactor at a controlled rate.

  • After the desired degree of ethoxylation is achieved, the reaction is quenched, and the catalyst is neutralized or removed.

  • The product is then purified.

Causality Behind Experimental Choices:

  • Acid Catalyst: Acid catalysis often results in a narrower distribution of ethoxylate chain lengths compared to base catalysis.[8] However, it can also lead to the formation of undesirable byproducts like dioxane and polyethylene glycols through side reactions.[8]

  • Milder Conditions: The reaction is typically carried out at lower temperatures than the base-catalyzed process, which can be advantageous for heat-sensitive substrates.

Comparative Analysis of Synthesis Methodologies

The choice between base and acid catalysis depends on the desired properties of the final product.

ParameterBase-Catalyzed EthoxylationAcid-Catalyzed Ethoxylation
Catalyst KOH, NaOHBF₃, SnCl₄, H₃PO₄
Reaction Temperature Higher (120-180°C)Lower (60-100°C)
Ethoxylate Distribution Broad (Poisson)Narrower
Byproducts MinimalDioxane, PEGs
Industrial Preference Generally preferred for its simplicity and cost-effectiveness.Used when a narrow oligomer distribution is critical.

Characterization of Bis(2-hydroxyethyl) Thioether Ethoxylates

A thorough characterization of the synthesized ethoxylates is essential to confirm their structure and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the average degree of ethoxylation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ether linkages (C-O-C) and terminal hydroxyl groups (O-H).

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight distribution of the ethoxylate oligomers.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of individual oligomers.[9]

  • Mass Spectrometry (MS): To identify the molecular weights of the different ethoxylate species.

Hypothetical Characterization Data for a 5-mole Ethoxylate:

TechniqueExpected Observation
¹H NMR (CDCl₃, δ ppm) Multiplet around 3.6-3.7 (-(OCH₂CH₂)n-), Triplet around 2.8 (S-CH₂-), Triplet around 3.8 (-CH₂-OH)
FTIR (cm⁻¹) Broad peak ~3400 (O-H stretch), Strong peak ~1100 (C-O-C stretch), Peaks ~2870-2950 (C-H stretch)
GPC A distribution of peaks corresponding to different oligomer lengths, with an average molecular weight corresponding to the addition of ~10 ethylene oxide units.

Overall Experimental Workflow

The synthesis and characterization of bis(2-hydroxyethyl) thioether ethoxylates follow a logical progression from starting materials to the final, well-characterized product.

Start Starting Materials (Thiodiglycol, Ethylene Oxide) Catalyst Catalyst Selection (Base or Acid) Start->Catalyst Reaction Ethoxylation Reaction (Controlled T and P) Catalyst->Reaction Neutralization Catalyst Neutralization/Removal Reaction->Neutralization Purification Purification (e.g., Filtration, Stripping) Neutralization->Purification Characterization Product Characterization (NMR, FTIR, GPC) Purification->Characterization Final_Product Final Product: Bis(2-hydroxyethyl) Thioether Ethoxylates Characterization->Final_Product

Caption: Experimental Workflow.

Conclusion and Future Outlook

The synthesis of bis(2-hydroxyethyl) thioether ethoxylates is a well-established process, adaptable through the choice of catalysis to yield products with varying properties. The base-catalyzed route offers a cost-effective method for producing a broad range of ethoxylates, while the acid-catalyzed approach provides a means to achieve a narrower oligomer distribution, which can be critical for specific high-performance applications. As the demand for specialized surfactants and functional polymers grows, the ability to precisely control the synthesis of these thioether ethoxylates will continue to be of significant interest to the scientific and industrial communities. Further research into novel catalytic systems could lead to even greater control over the ethoxylation process, enabling the production of highly defined materials for advanced applications in drug delivery, materials science, and beyond.

References

  • Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution. (n.d.). Google Patents.
  • Ethoxylation. (2023, December 19). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Thiodiglycol. (2023, November 29). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Di Serio, M., Tesser, R., Vairo, F., & Santacesaria, E. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega, 6(44), 29774–29780. [Link]

  • Thiodiglycol | C4H10O2S - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Ethoxylation catalyst and manufacturing method therefor. (n.d.). Google Patents.
  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems | ACS Omega. (2021, October 26). American Chemical Society. [Link]

  • β-THIODIGLYCOL. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Liu, Y., & Xian, M. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 3(11), 16295–16301. [Link]

  • Ethoxylated Surfactants | Applications - Venus Ethoxyethers. (n.d.). Venus Ethoxyethers Pvt. Ltd. Retrieved January 27, 2026, from [Link]

  • Cereceres, S., et al. (2015). In Vivo Characterization of Poly(ethylene glycol) Hydrogels with Thio-β Esters. Annals of Biomedical Engineering, 43(3), 632-643.
  • bis-(2-Ethoxyethyl) sulfide | C8H18O2S - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Thiodiglycol derivatives, process for producing them and their use for softening textiles. (n.d.). Google Patents.

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Foundational

"physicochemical properties of thiodiglycol ethoxylates"

An In-depth Technical Guide to the Physicochemical Properties of Thiodiglycol Ethoxylates Introduction: Bridging Functionality with Versatility Thiodiglycol, chemically known as bis(2-hydroxyethyl)sulfide, is an organosu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Thiodiglycol Ethoxylates

Introduction: Bridging Functionality with Versatility

Thiodiglycol, chemically known as bis(2-hydroxyethyl)sulfide, is an organosulfur compound with the formula S(CH₂CH₂OH)₂.[1] It is a colorless, water-miscible liquid that serves as a versatile building block in the synthesis of a wide array of chemicals, including dispersants, plasticizers, and dyes.[1] The presence of two primary hydroxyl groups makes it an ideal candidate for chemical modification, particularly through ethoxylation.

The ethoxylation of thiodiglycol yields a class of non-ionic surfactants known as thiodiglycol ethoxylates. These amphiphilic molecules consist of a central, moderately hydrophobic thiodiglycol core and two hydrophilic polyethylene glycol (PEG) chains. The length of these PEG chains can be precisely controlled during synthesis, allowing for the fine-tuning of the molecule's physicochemical properties. This guide offers a comprehensive exploration of these properties, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness the potential of these unique surfactants.

Synthesis of Thiodiglycol Ethoxylates

The synthesis of thiodiglycol ethoxylates is typically achieved through the reaction of thiodiglycol with ethylene oxide in the presence of a catalyst. Thiodiglycol itself is manufactured by the reaction of 2-chloroethanol with sodium sulfide.[1]

The subsequent ethoxylation process involves the ring-opening polymerization of ethylene oxide, which attaches to the hydroxyl groups of the thiodiglycol. The degree of ethoxylation (the number of ethylene oxide units added) is a critical parameter that dictates the final properties of the surfactant.

cluster_synthesis Synthesis Pathway Thiodiglycol Thiodiglycol TDGE Thiodiglycol Ethoxylate S(CH₂CH₂O(CH₂CH₂O)n-H)₂ Thiodiglycol->TDGE Reacts with Ethylene_Oxide Ethylene Oxide (n EO) Ethylene_Oxide->TDGE Catalyst Catalyst (e.g., KOH, NaOH) Catalyst->TDGE Catalyzes

Caption: Synthesis of Thiodiglycol Ethoxylates.

Core Physicochemical Properties

The balance between the hydrophobic thiodiglycol core and the hydrophilic ethoxy chains governs the surfactant's behavior in solution. This balance is often referred to as the hydrophilic-lipophilic balance (HLB), and it directly influences the properties detailed below.

Surface Activity and Critical Micelle Concentration (CMC)

Like all surfactants, thiodiglycol ethoxylates exhibit surface activity, meaning they preferentially adsorb at interfaces (e.g., air-water or oil-water), thereby reducing the surface tension or interfacial tension.

As the concentration of the surfactant in an aqueous solution increases, the surface tension decreases until it reaches a plateau. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC) .[2] Above the CMC, it becomes thermodynamically favorable for the surfactant molecules to aggregate into spherical structures called micelles, with their hydrophobic cores shielded from the water by a shell of hydrophilic heads.[3] The CMC is a fundamental characteristic that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles.

The degree of ethoxylation has a profound impact on the CMC. Increasing the length of the hydrophilic ethylene oxide chains generally leads to an increase in the CMC. This is because a larger hydrophilic head group increases the molecule's overall water solubility, requiring a higher concentration for micellization to become favorable.

Caption: Formation of micelles above the CMC.

Table 1: Influence of Ethoxylation on Surfactant Properties (Illustrative Data)

PropertyLow Degree of Ethoxylation (e.g., n=5)High Degree of Ethoxylation (e.g., n=20)Causality
Water Solubility Limited / DispersibleHighLonger PEG chains increase hydrogen bonding with water.
CMC LowerHigherIncreased hydrophilicity of the head group requires a higher concentration to drive aggregation.
Cloud Point LowerHigherGreater hydration of the longer PEG chains requires more thermal energy to cause dehydration and phase separation.
HLB Value Lower (more lipophilic)Higher (more hydrophilic)The ratio of the hydrophilic portion's mass to the total molecular mass increases.
Cloud Point

The cloud point is a characteristic temperature for non-ionic surfactants at which an aqueous solution of the surfactant begins to phase separate, leading to a cloudy appearance.[4] This phenomenon occurs because the hydrogen bonds between the water molecules and the hydrophilic ethoxy chains of the surfactant weaken as the temperature rises.[5] This dehydration leads to increased aggregation of the surfactant molecules and eventual phase separation.[5]

The cloud point is a critical parameter for formulation stability and performance, as it often correlates with optimal activity in applications like cleaning and emulsification.[5]

  • Effect of Ethoxylation: The cloud point is directly proportional to the length of the polyethylene glycol chain. Surfactants with a higher degree of ethoxylation have higher cloud points because more thermal energy is required to dehydrate the larger hydrophilic head group.[5]

  • Effect of Additives: The cloud point is sensitive to the presence of other substances.[6] Electrolytes, such as salts, typically lower the cloud point by competing for water molecules, which promotes surfactant dehydration.[7] Conversely, certain water-soluble polymers or solvents can increase the cloud point.[7]

Thermal Stability

The thermal stability of thiodiglycol ethoxylates is crucial for applications involving elevated temperatures. Generally, these compounds are stable under normal storage and use conditions.[8] However, at very high temperatures, thermal decomposition can occur. The parent molecule, thiodiglycol, decomposes at 282°C at normal pressure.[1][9] When heated to decomposition, it can emit toxic fumes of sulfur oxides.[9]

Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability. For similar ethoxylated compounds, TGA typically reveals that significant weight loss begins at temperatures well above 100°C, indicating good stability for most applications.[10] The ether linkages in the ethoxy chains and the carbon-sulfur bond are the most likely points of thermal degradation.

Experimental Methodologies

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

This protocol describes the use of a force tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to determine the CMC.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the thiodiglycol ethoxylate in deionized water (e.g., 100x the expected CMC).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions using a standard of known surface tension (e.g., deionized water).

  • Measurement:

    • Begin with the most dilute solution.

    • Measure the surface tension of the solution at a constant, controlled temperature.

    • Ensure the ring or plate is thoroughly cleaned and dried between each measurement.

    • Proceed sequentially to measure the surface tension of each solution, moving from low to high concentration.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will show two distinct linear regions. The first region exhibits a steep negative slope, and the second region is nearly horizontal.

    • The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.

start Start prep_stock Prepare Surfactant Stock Solution start->prep_stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure Measure Surface Tension (Low to High Concentration) calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at Intersection of Slopes plot->determine_cmc end_node End determine_cmc->end_node

Caption: Workflow for CMC determination.

Protocol 2: Determination of Cloud Point

This protocol describes a simple visual method for determining the cloud point of a surfactant solution.

Methodology:

  • Solution Preparation: Prepare a solution of the thiodiglycol ethoxylate in deionized water at a specified concentration (e.g., 1% w/w).

  • Apparatus Setup:

    • Place the solution in a clear test tube.

    • Insert a thermometer or temperature probe into the solution, ensuring the bulb is fully immersed but not touching the glass.

    • Place the test tube in a water bath equipped with a magnetic stirrer and a controlled heating element.

  • Heating and Observation:

    • Begin slowly heating the water bath while gently stirring the sample solution. A heating rate of approximately 1°C per minute is recommended.

    • Carefully observe the solution for the first sign of turbidity or cloudiness.

    • The temperature at which the solution becomes cloudy is recorded as the cloud point.

  • Confirmation (Cooling):

    • Remove the test tube from the heating bath and allow it to cool slowly.

    • Record the temperature at which the solution becomes clear again.

    • The cloud point is typically reported as the average of the temperatures recorded during heating and cooling.

Conclusion

Thiodiglycol ethoxylates represent a tunable class of non-ionic surfactants whose properties are dictated by the length of their hydrophilic polyethylene glycol chains. Key characteristics such as the critical micelle concentration and cloud point can be systematically adjusted by controlling the degree of ethoxylation, making them adaptable for a wide range of applications. Their robust thermal stability and predictable behavior in aqueous solutions position them as valuable tools for researchers in materials science, formulation chemistry, and drug development. A thorough understanding of these physicochemical properties, guided by the standardized experimental protocols outlined herein, is essential for their effective and innovative application.

References

  • Wikipedia. Thiodiglycol. [Link]

  • PubChem. Thiodiglycol | C4H10O2S | CID 5447. National Institutes of Health. [Link]

  • Brimfield, A. A., et al. (2006). Thiodiglycol, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance. Toxicology and Applied Pharmacology, 211(2), 125-132. [Link]

  • The Good Scents Company. thiodiglycol, 111-48-8. [Link]

  • MDPI. (2023). Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. Molecules, 28(19), 6891. [Link]

  • Cheméo. Chemical Properties of Thiodiglycol (CAS 111-48-8). [Link]

  • METTLER TOLEDO. Cloud Point of Non-ionic Surfactants. [Link]

  • Google Patents. EP0626944B1 - Thiodiglycol derivatives, process for producing them and their use for softening textiles.
  • ResearchGate. Cloud point and surface properties of the ethoxylated and monoesterified ethoxylate of bisphenol. [Link]

  • KRÜSS GmbH. (1995). Critical micelle concentration as a function of head group size for alkyl alcohol ethoxylates. Application Report AR201e. [Link]

  • Stepan Company. (2018). Nonionic Surfactant Cloud Point. YouTube. [Link]

  • Google Patents. EP0626944A1 - Thiodiglycol derivatives, process for producing them and their use for softening textiles.
  • ResearchGate. The illustration of determining the critical micelle concentration (CMC). [Link]

  • Smith, J. R., et al. (2004). Oxidation of Thiodiglycol (2,2'-thiobis-ethanol) by Alcohol Dehydrogenase: Comparison of Human Isoenzymes. Chemical Research in Toxicology, 17(10), 1330-1337. [Link]

  • Wikipedia. Critical micelle concentration. [Link]

  • Ethesis. EFFECT OF DIFFERENT ADDITIVES ON CLOUD POINT OF NON IONIC SURFACTANT. [Link]

  • ResearchGate. Effects of additives on the cloud points of selected nonionic linear ethoxylated alcohol surfactants. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2,2'-[Oxybis(2,1-ethanediylthio)]bis-ethanol

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,2'-[Oxybis(2,1-ethanediylthio)]bis-ethanol. In the absence of direct experimental data for this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,2'-[Oxybis(2,1-ethanediylthio)]bis-ethanol. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectral features. This predictive analysis is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar ether-thioether compounds. Methodologies for spectral acquisition and data interpretation are detailed, underpinned by a foundation of scientific integrity and field-proven insights.

Introduction and Structural Elucidation

The compound of interest, systematically named Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- , possesses a unique molecular architecture combining ether and thioether functionalities. Its structure consists of a central oxygen atom bridged by two ethylthio groups, each terminating in an ethanol moiety.

Molecular Structure: HOCH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂OH

This structure imparts a combination of hydrophilicity from the terminal hydroxyl groups and the central ether linkage, along with the characteristic reactivity and spectroscopic signatures of thioether bonds. A thorough spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications.

A search of common chemical databases and scientific literature did not yield publicly available experimental spectroscopic data for this specific compound. Therefore, this guide will proceed with a predictive analysis based on well-understood spectroscopic principles and data from closely related structural analogs.

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₈H₁₈O₃S₂
Molecular Weight226.36 g/mol
AppearancePredicted to be a colorless to pale yellow liquid

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

Predicted Mass Spectrum

Ionization Technique: Electrospray ionization (ESI) is recommended for this polar, non-volatile molecule to generate a protonated molecule [M+H]⁺.

Expected Molecular Ions:

Ionm/z (predicted)
[M+H]⁺227.0770
[M+Na]⁺249.0589
Fragmentation Pathway and Interpretation

The fragmentation of the [M+H]⁺ ion is anticipated to occur at the weaker C-S and C-O bonds. The presence of the ether and thioether linkages will direct the fragmentation patterns.

M [M+H]⁺ m/z = 227.0770 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 209.0664 M->frag1 -H₂O frag2 Cleavage at C-S bond [HO(CH₂)₂S(CH₂)₂O(CH₂)₂S]⁺ m/z = 181.0559 M->frag2 -CH₂CH₂OH frag3 Cleavage at C-O bond [HO(CH₂)₂S(CH₂)₂]⁺ m/z = 105.0318 M->frag3 -S(CH₂)₂OH frag4 [HO(CH₂)₂S]⁺ m/z = 77.0161 frag3->frag4 -C₂H₄

Caption: Predicted ESI-MS fragmentation pathway for 2,2'-[Oxybis(2,1-ethanediylthio)]bis-ethanol.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂): 1.5 L/min

    • Drying Gas (N₂): 8.0 L/min

    • Source Temperature: 150 °C

  • Data Acquisition: Acquire spectra in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation data, confirming the predicted fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by probing the chemical environments of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, all appearing as triplets due to coupling with adjacent methylene groups. The chemical shifts are predicted based on the influence of the electronegative oxygen and sulfur atoms.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.75t4Ha - HO-CH₂ -Adjacent to hydroxyl group
~ 2.80t4Hb - CH₂ -S-Adjacent to sulfur
~ 3.65t4Hc - S-CH₂ -CH₂ -O-Adjacent to ether oxygen
~ 2.90t4Hd - -O-CH₂ -CH₂ -S-Adjacent to sulfur

Structure with Proton Assignments:

HO-C H₂(a )-C H₂(b )-S-C H₂(d )-C H₂(c )-O-C H₂(c )-C H₂(d )-S-C H₂(b )-C H₂(a )-OH

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to display four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 61.0a - HO-C H₂-Carbon attached to hydroxyl group
~ 36.0b - C H₂-S-Carbon attached to sulfur
~ 70.0c - S-C H₂-C H₂-O-Carbon attached to ether oxygen
~ 32.0d - -O-C H₂-C H₂-S-Carbon attached to sulfur
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 90° pulse, 2-second relaxation delay, 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 scans.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling relationships.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, confirming the connectivity of the molecular backbone.

cluster_workflow NMR Analysis Workflow Sample Sample in Deuterated Solvent NMR NMR Spectrometer (400+ MHz) Sample->NMR H1 1D ¹H NMR NMR->H1 C13 1D ¹³C NMR NMR->C13 TwoD 2D NMR (COSY, HSQC) NMR->TwoD Structure Structure Elucidation H1->Structure C13->Structure TwoD->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2,2'-[Oxybis(2,1-ethanediylthio)]bis-ethanol is expected to be dominated by absorptions from the O-H, C-H, C-O, and C-S bonds.

Predicted IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500 - 3200Strong, BroadO-HStretching
2950 - 2850StrongC-H (sp³)Stretching
1470 - 1430MediumC-HBending
1120 - 1050StrongC-O (Ether & Alcohol)Stretching
700 - 600WeakC-SStretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As the compound is predicted to be a liquid, the spectrum can be obtained neat.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Method (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Record the spectrum.

  • Data Acquisition:

    • Scan over the range of 4000-400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Conclusion

This technical guide provides a predictive spectroscopic analysis of 2,2'-[Oxybis(2,1-ethanediylthio)]bis-ethanol. While experimental data is not currently available, the predicted MS, NMR, and IR spectra, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The provided methodologies are robust and adhere to standard practices in chemical analysis, ensuring that when this compound is synthesized or isolated, its structure can be confidently verified. This predictive framework serves as a reliable starting point for the empirical characterization of this and other novel ether-thioether molecules.

References

No direct references for the spectroscopic data of the target compound were found. The predictive data and protocols are based on established principles of organic spectroscopy, which are covered in standard chemistry textbooks and databases.

For analogous compound data, researchers may consult the following databases:

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • SpectraBase. John Wiley & Sons, Inc. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Foundational

An In-depth Technical Guide to the Solubility of Thiodiglycol Ethoxylates in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of thiodiglycol ethoxylates in a variety of organic solvents. Intended for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of thiodiglycol ethoxylates in a variety of organic solvents. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular factors governing solubility, the significant impact of the degree of ethoxylation, and the interplay between solvent properties and solute structure. While specific quantitative solubility data for this class of nonionic surfactants is not extensively available in public literature, this guide offers a robust theoretical framework, predictive insights, and detailed experimental protocols to empower researchers in determining solubility parameters for their specific applications.

Introduction: Understanding Thiodiglycol Ethoxylates

Thiodiglycol, chemically known as 2,2'-thiodiethanol, is a polar protic solvent miscible with water and other polar organic solvents.[1] Its structure, S(CH₂CH₂OH)₂, is analogous to diethylene glycol.[1] The ethoxylation of thiodiglycol yields a versatile class of nonionic surfactants, where polyoxyethylene chains are attached to the hydroxyl groups. These surfactants find utility in diverse applications, including as corrosion inhibitors and potentially in formulation science.

The solubility of these ethoxylates is a critical parameter influencing their performance in various formulations. Unlike ionic surfactants, the solubility of nonionic surfactants like thiodiglycol ethoxylates is less affected by electrolyte concentration and more so by temperature and the hydrophilic-lipophilic balance (HLB).[1] This guide will explore the nuances of their solubility in organic media, providing a foundational understanding for formulation scientists.

The Molecular Basis of Solubility

The solubility of thiodiglycol ethoxylates in organic solvents is governed by the principle of "like dissolves like." This adage is, in scientific terms, a reflection of the intermolecular forces between the surfactant (solute) and the organic solvent. The overall solubility is a result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

A thiodiglycol ethoxylate molecule possesses distinct regions that dictate its interaction with different solvents:

  • The Thiodiglycol Core: The central sulfur-containing ether linkage contributes to the molecule's polarity.

  • The Polyoxyethylene (POE) Chains: The length of the POE chains is a primary determinant of the surfactant's hydrophilicity. Longer chains increase water solubility and solubility in polar organic solvents.

  • Terminal Hydroxyl Groups: These groups can participate in hydrogen bonding, further influencing solubility in protic solvents.

The interplay of these structural features with the polarity, hydrogen bonding capacity, and size of the organic solvent molecules determines the extent of solubility.

Key Factors Influencing Solubility

The Critical Role of the Degree of Ethoxylation

The number of ethylene oxide units in the POE chains is arguably the most significant factor controlling the solubility of thiodiglycol ethoxylates.

  • Low Degree of Ethoxylation (Short POE Chains): Surfactants with fewer ethylene oxide units exhibit a more lipophilic character. Consequently, they tend to be more soluble in non-polar organic solvents such as hydrocarbons (e.g., hexane, toluene) and some ethers. Their solubility in polar solvents, especially water, is limited.

  • High Degree of Ethoxylation (Long POE Chains): As the length of the POE chains increases, the hydrophilic nature of the surfactant becomes more pronounced. This leads to enhanced solubility in polar organic solvents like alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone). The increased number of ether oxygens provides more sites for hydrogen bonding with protic solvents.

This relationship is a fundamental principle in surfactant science and is crucial for selecting the appropriate thiodiglycol ethoxylate for a specific solvent system.

The Nature of the Organic Solvent

The properties of the organic solvent are equally important in determining the solubility of thiodiglycol ethoxylates. Solvents can be broadly categorized based on their polarity and hydrogen bonding capability:

  • Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol, ethanol, and isopropanol, can act as both hydrogen bond donors and acceptors. Thiodiglycol ethoxylates, with their ether oxygens and terminal hydroxyl groups, can readily interact with these solvents, generally leading to good solubility, particularly for those with a moderate to high degree of ethoxylation.

  • Polar Aprotic Solvents (e.g., Ketones, Ethers): Solvents like acetone, methyl ethyl ketone (MEK), and tetrahydrofuran (THF) are polar but lack a hydrogen atom bonded to an electronegative atom, meaning they can act as hydrogen bond acceptors but not donors. The ether linkages in the POE chains can interact favorably with these solvents, often resulting in good solubility.

  • Non-Polar Solvents (e.g., Hydrocarbons): Solvents such as hexane, toluene, and xylene have low polarity and do not participate in hydrogen bonding. Thiodiglycol ethoxylates with a low degree of ethoxylation and therefore a more dominant hydrophobic character will exhibit higher solubility in these solvents.

Temperature Effects

For nonionic surfactants, the effect of temperature on solubility in organic solvents can be complex. While an increase in temperature generally increases the solubility of solids in liquids, for some nonionic surfactants in certain organic solvents, a phenomenon known as a lower consolute solution temperature (LCST) or "cloud point" can be observed. Above this temperature, the surfactant phase separates from the solvent. This behavior is more commonly discussed in aqueous systems but can also occur in polar organic solvents. The cloud point is influenced by the structure of the surfactant, including the degree of ethoxylation.

Quantitative Solubility Data: An Estimation

Table 1: Estimated Solubility of Thiodiglycol Ethoxylates in Common Organic Solvents

Organic Solvent ClassSolvent ExamplesLow EO (<5)Medium EO (5-10)High EO (>10)
Alcohols (Polar, Protic) Ethanol, IsopropanolSolubleVery SolubleMiscible
Ketones (Polar, Aprotic) Acetone, MEKSolubleVery SolubleSoluble
Ethers (Moderately Polar) Diethyl Ether, THFVery SolubleSolubleSparingly Soluble
Aromatic Hydrocarbons Toluene, XyleneSolubleSparingly SolubleInsoluble
Aliphatic Hydrocarbons Hexane, HeptaneSparingly SolubleInsolubleInsoluble

Disclaimer: This table presents estimations based on chemical principles and should be experimentally verified.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published data, experimental determination of solubility is often necessary. The following section provides a detailed, self-validating protocol for this purpose.

The Isothermal Equilibrium Method

This method involves preparing saturated solutions of the thiodiglycol ethoxylate in the chosen organic solvent at a constant temperature and then determining the concentration of the dissolved surfactant.

Experimental Workflow:

experimental_workflow A Preparation of Supersaturated Mixture B Equilibration at Constant Temperature A->B Incubate with agitation C Phase Separation (Centrifugation/Filtration) B->C Separate undissolved solute D Quantification of Solute in Supernatant C->D Analyze clear solution E Data Analysis and Solubility Determination D->E Calculate concentration

Caption: Experimental workflow for determining the solubility of thiodiglycol ethoxylates.

Detailed Protocol:

  • Preparation of the Supersaturated Mixture:

    • To a series of glass vials, add a known volume of the desired organic solvent.

    • Add an excess amount of the thiodiglycol ethoxylate to each vial. The excess is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator with agitation (e.g., a shaker or magnetic stirrer).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the viscosity of the solvent and the nature of the surfactant.

  • Phase Separation:

    • After equilibration, it is critical to separate the undissolved surfactant from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved material.

      • Filtration: Filter the solution through a solvent-compatible syringe filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any suspended particles.

  • Quantification of the Dissolved Surfactant:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Determine the concentration of the thiodiglycol ethoxylate in the aliquot. The choice of analytical technique will depend on the properties of the surfactant and the solvent. Suitable methods may include:

      • Gravimetric Analysis: If the solvent is volatile and the surfactant is not, a known volume of the solution can be evaporated to dryness, and the mass of the remaining surfactant can be measured.

      • Spectrophotometry: If the surfactant has a suitable chromophore, UV-Vis spectrophotometry can be used after creating a calibration curve.

      • High-Performance Liquid Chromatography (HPLC): This is a versatile technique that can be used with a suitable detector (e.g., evaporative light scattering detector (ELSD) or refractive index (RI) detector) for non-volatile surfactants.

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

The Impact of the Thiodiglycol Moiety

The presence of the sulfur atom in the thiodiglycol core imparts unique properties to these ethoxylates compared to their fatty alcohol-based counterparts. The thioether group is generally less polar than the ether linkage in a corresponding glycol ether. This may lead to subtle differences in solubility, particularly in solvents of intermediate polarity. The sulfur atom can also engage in specific interactions with certain solvents or other formulation components, which could be a subject of further investigation for specialized applications.

Conclusion and Future Perspectives

The solubility of thiodiglycol ethoxylates in organic solvents is a complex interplay of the degree of ethoxylation, the nature of the solvent, and temperature. While a comprehensive database of quantitative solubility data is currently lacking, a strong understanding of the underlying physicochemical principles allows for rational solvent selection and formulation design. The experimental protocols outlined in this guide provide a clear pathway for researchers to generate the specific data required for their applications.

Future research in this area should focus on the systematic determination of the solubility of a homologous series of thiodiglycol ethoxylates in a wide range of organic solvents. Furthermore, exploring the unique contributions of the thiodiglycol moiety to the surfactant's performance and interactions will undoubtedly open up new avenues for their application in advanced formulations.

References

  • Wikipedia. Thiodiglycol. [Link]

  • PubChem. Thiodiglycol. [Link]

  • Google Patents.
  • ResearchGate. Development of a Method for Measurement of Relative Solubility of Nonionic Surfactants. [Link]

  • Chemical Engineering Transactions. Investigation the Solubility of Vegetable Oil-Based Nonionic Surfactants for the Petroleum Industry. [Link]

  • MDPI. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. [Link]

  • Hansen Solubility Parameters. [Link]

  • iFormulate. A quick guide to Hansen Solubility Parameters. [Link]

  • PMC. A Review on Progress in QSPR Studies for Surfactants. [Link]

  • ACS Publications. Quantitative Structure–Property Relationship Modeling of Diverse Materials Properties. [Link]

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Exploratory

Foreword: The Critical Role of Stability in Advanced Applications

An In-Depth Technical Guide to the Thermal Stability of Ethoxylated Thioethers Ethoxylated thioethers represent a versatile class of non-ionic surfactants, uniquely combining the properties of a polar poly(ethylene oxide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of Ethoxylated Thioethers

Ethoxylated thioethers represent a versatile class of non-ionic surfactants, uniquely combining the properties of a polar poly(ethylene oxide) chain with a polarizable sulfur linkage. This structure makes them valuable in a range of specialized fields, from drug delivery systems where they can act as formulation excipients or components of redox-responsive nanocarriers, to industrial applications requiring robust surface-active agents.[1][2][3] However, their efficacy and safety are fundamentally dependent on their stability under thermal stress. For researchers, scientists, and drug development professionals, understanding the thermal stability of these molecules is not merely an academic exercise; it is a prerequisite for developing safe, effective, and reliable products. This guide provides a comprehensive exploration of the mechanisms governing the thermal degradation of ethoxylated thioethers, the methodologies for its assessment, and strategies for its enhancement.

The Chemistry of Degradation: Core Mechanisms

The thermal stability of an ethoxylated thioether is not dictated by a single failure point but by the interplay of vulnerabilities within its hybrid structure: the thioether (C-S-C) linkage and the poly(ethylene oxide) (PEO) chain. Degradation typically proceeds through two primary, often concurrent, pathways: oxidation and direct thermal scission.

Oxidative Degradation: The Primary Pathway

In the presence of oxygen, the sulfur atom of the thioether is highly susceptible to oxidation. This is the most common degradation pathway under ambient processing and storage conditions. The process is sequential and results in a significant alteration of the molecule's physicochemical properties, particularly its hydrophilicity and surface activity.

  • Oxidation to Sulfoxide: The initial, and often rate-limiting, step is the oxidation of the thioether to a sulfoxide (S=O). This introduces a highly polar functional group, increasing the molecule's water solubility.

  • Oxidation to Sulfone: Further oxidation of the sulfoxide yields a sulfone (O=S=O).[4] The sulfone group is even more polar and significantly alters the surfactant's performance.

This oxidative cascade can be initiated by heat, light, or the presence of trace metal ion impurities. The resulting sulfoxides and sulfones, while more hydrophilic, lack the specific interfacial properties of the parent thioether, leading to a loss of function.

Thermal Scission: Bond Cleavage at Elevated Temperatures

In the absence of oxygen (anaerobic conditions) or at sufficiently high temperatures, direct cleavage of covalent bonds becomes the dominant degradation mechanism.

  • C-S Bond Cleavage: The carbon-sulfur bond is typically the most labile linkage in the backbone. Its cleavage generates radical species that can propagate further degradation reactions.[5]

  • C-O and C-C Bond Cleavage in the PEO Chain: The poly(ethylene oxide) chain can undergo random scission, particularly at elevated temperatures. This process, often referred to as "unzipping," breaks the PEO chain into smaller, more volatile fragments like aldehydes and ethers.

The following diagram illustrates the primary degradation pathways.

EthoxylatedThioether Ethoxylated Thioether (R-S-R'-PEO) Sulfoxide Sulfoxide (R-S(=O)-R'-PEO) EthoxylatedThioether->Sulfoxide + O₂ (Heat, Light) RadicalSpecies Radical Species (R-S• + •R'-PEO) EthoxylatedThioether->RadicalSpecies  High Temp. (C-S Scission) PEOFragments PEO Chain Fragments (Aldehydes, Ethers) EthoxylatedThioether->PEOFragments  High Temp. (C-O/C-C Scission) Sulfone Sulfone (R-S(=O)₂-R'-PEO) Sulfoxide->Sulfone + O₂ (Heat, Light)

Primary thermal degradation pathways for ethoxylated thioethers.

Factors Influencing Thermal Stability

The precise temperature at which degradation begins and the rate at which it proceeds are influenced by several key factors. Understanding these allows for the rational design of molecules and formulations with enhanced stability.

  • Degree of Ethoxylation: The length of the PEO chain plays a significant role. While longer chains can increase water solubility, they may also be more susceptible to thermal scission. Conversely, studies on related ethoxylated compounds have shown that the incorporation of ethoxy groups can, in some cases, enhance overall thermal stability compared to non-ethoxylated analogues.[6][7]

  • Chemical Environment: The presence of oxygen is the most critical environmental factor, promoting the oxidative degradation pathway. The pH of the formulation can also influence stability, as can the presence of metal ions (e.g., iron, copper), which can catalyze oxidative reactions.

  • Presence of Antioxidants: The deliberate addition of antioxidants is a primary strategy for preventing degradation. Thioethers themselves can function as secondary antioxidants by decomposing hydroperoxides into non-radical, thermally stable products.[8] This is often synergistic with primary antioxidants (hindered phenols) that scavenge free radicals.[8][9]

Experimental Assessment of Thermal Stability

A robust evaluation of thermal stability requires specialized analytical techniques capable of detecting subtle changes in mass and energy as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for this purpose.[10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[12] It provides quantitative information about the temperatures at which degradation and mass loss occur.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the ethoxylated thioether sample into a clean TGA pan (typically aluminum or platinum).

  • Atmosphere Selection (Self-Validating Causality):

    • To Isolate Thermal Scission: Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min. This is critical to create an oxygen-free environment, ensuring that the observed mass loss corresponds to direct bond cleavage rather than oxidation.[13]

    • To Evaluate Oxidative Stability: Purge the furnace with a controlled atmosphere of air or a specific oxygen/nitrogen mixture. Comparing the results from inert and oxidative atmospheres allows for the definitive identification of oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes to ensure thermal stability before the ramp.

    • Heat the sample at a constant rate, typically 10°C/min, to a final temperature well above the expected decomposition point (e.g., 500-600°C). A consistent heating rate is essential for reproducible results and kinetic analysis.

  • Data Analysis: Plot the sample mass (%) versus temperature (°C). Key parameters to determine are:

    • Tonset (Onset of Decomposition): The temperature at which significant mass loss begins.

    • Tmax (Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, identified by the peak of the first derivative of the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][15] It is used to detect thermal events such as melting, glass transitions, and exothermic or endothermic degradation processes.[16]

  • Instrument Preparation: Perform temperature and enthalpy calibrations using certified standards (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. An empty, sealed pan is used as the reference. Sealing the pan is crucial to prevent mass loss from volatilization, which would interfere with the heat flow measurement.

  • Atmosphere: A controlled purge gas (typically nitrogen) is used to maintain a consistent and inert environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) through the region of interest.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Degradation events are typically observed as broad, irreversible exothermic peaks, indicating the energy released as bonds are broken and reformed into more stable, lower-energy products.

The following diagram outlines the experimental workflow for assessing thermal stability.

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Ethoxylated Thioether Sample WeighTGA Weigh 5-10 mg into TGA pan Sample->WeighTGA WeighDSC Weigh 2-5 mg into DSC pan & seal Sample->WeighDSC TGA TGA Instrument (N₂ or Air Purge) WeighTGA->TGA DSC DSC Instrument (N₂ Purge) WeighDSC->DSC TGACurve TGA Curve (Mass vs. Temp) TGA->TGACurve DSCCurve DSC Thermogram (Heat Flow vs. Temp) DSC->DSCCurve StabilityReport Comprehensive Stability Report TGACurve->StabilityReport DSCCurve->StabilityReport

Workflow for TGA and DSC analysis of ethoxylated thioethers.

Data Presentation and Interpretation

For effective comparison between different molecular structures or formulations, thermal stability data should be summarized in a clear, tabular format.

Table 1: Representative Thermal Stability Data from TGA

Compound IDEthoxy Units (n)AtmosphereTonset (°C)Tmax (°C)Residual Mass @ 500°C (%)
C12-S-PEO55Nitrogen2152404.5
C12-S-PEO1010Nitrogen2252524.8
C12-S-PEO10 + Antioxidant10Air2402655.1
C12-S-PEO2020Nitrogen2302585.0

Data in this table is illustrative and serves to demonstrate how results are typically presented. Actual values are dependent on the specific molecular structure and experimental conditions.

The data clearly illustrates how stability (Tonset) can be influenced by the degree of ethoxylation and significantly enhanced by the addition of an antioxidant, particularly under oxidative conditions (air).

Conclusion: A Foundation for Rational Design

The thermal stability of ethoxylated thioethers is a multifaceted property governed by the inherent strengths of their covalent bonds and their susceptibility to oxidative attack. A thorough understanding, grounded in robust analytical methodologies like TGA and DSC, is paramount for any scientist or researcher working with these materials. By systematically evaluating degradation mechanisms, identifying key influencing factors, and applying targeted stabilization strategies, it is possible to design and formulate ethoxylated thioether-based systems that meet the stringent stability requirements for advanced applications in pharmaceuticals and beyond.

References

  • Title: Thiols And Thioethers: Properties and Key Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications Source: MDPI URL: [Link]

  • Title: Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL: [Link]

  • Title: Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids Source: PMC - NIH URL: [Link]

  • Title: Analytical Methods for the Determination of Surfactants in Surface Water Source: Royal Society of Chemistry URL: [Link]

  • Title: The role of thiols in antioxidant systems Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Thermal Decomposition Mechanism for Ethanethiol Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems Source: ACS Omega URL: [Link]

  • Title: Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery Source: PubMed URL: [Link]

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  • Title: Scheme of thiol-thioester exchange and possible reaction pathways for... Source: ResearchGate URL: [Link]

  • Title: Thermodynamic Analysis of Trisiloxane Surfactant Adsorption and Aggregation Processes Source: MDPI URL: [Link]

  • Title: Synthetic developments on the preparation of thioethers via photocatalysis Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: THE ANALYSIS OF ETHOXYLATED SURFACTANTS BY SUPERCRITICAL FLUID CHROMATOGRAPHY Source: Selerity Technologies URL: [Link]

  • Title: THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES Source: OSTI.GOV URL: [Link]

  • Title: Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems Source: ResearchGate URL: [Link]

  • Title: Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker Source: MDPI URL: [Link]

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  • Title: development of antioxidant poly(thioether-ester) nanoparticles Source: SciELO URL: [Link]

  • Title: Impact of the degree of ethoxylation of the ethoxylated polysorbate nonionic surfactant on the surface self-assembly of hydrophobin-ethoxylated polysorbate surfactant mixtures Source: PubMed URL: [Link]

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Foundational

An In-depth Technical Guide to the Hygroscopic Properties of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void for a Novel Thioether In the landscape of pharmaceutical development, an int...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for a Novel Thioether

In the landscape of pharmaceutical development, an intimate understanding of a compound's physicochemical properties is paramount. Among these, hygroscopicity—the propensity of a substance to attract and hold water molecules from the surrounding environment—stands as a critical attribute influencing stability, processability, and bioavailability. This guide confronts a common challenge in early-stage research: the characterization of a novel or sparsely documented compound. Our subject, Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, lacks readily available, specific data on its hygroscopic nature.

This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive methodological whitepaper. We will first dissect the molecule's structure to infer its potential for moisture interaction based on established chemical principles. Subsequently, we will provide a robust framework for the empirical determination of its hygroscopic properties, grounded in authoritative, field-proven techniques. This guide is structured to empower the research scientist to not only hypothesize but to rigorously quantify the hygroscopic characteristics of this and other novel materials, ensuring a foundation of scientific integrity for downstream development.

Compound Profile: Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-

A precise understanding of the molecular structure is the first step in predicting its physical behavior.

  • Systematic Name: Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-

  • Molecular Formula: C8H18O3S2

  • Molecular Weight: 226.36 g/mol

  • CAS Number: 13636-02-7

  • Synonyms: 2-{[2-({2-[2-(2-hydroxyethoxy)ethyl]disulfanyl}ethyl)sulfanyl]ethoxy}ethan-1-ol

Structural Analysis:

The molecule possesses several functional groups that are key to understanding its potential for hygroscopicity:

  • Two Terminal Hydroxyl (-OH) Groups: These are primary sites for hydrogen bonding with water molecules, a strong indicator of potential hygroscopicity.

  • An Ether Linkage (-O-): The oxygen atom in the ether group has lone pairs of electrons that can act as hydrogen bond acceptors.

  • Two Thioether Linkages (-S-): While less polar than ether linkages, the sulfur atoms' lone pairs can still participate in weaker interactions with water.

The presence of multiple hydrophilic centers, particularly the hydroxyl and ether groups, suggests that Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is likely to exhibit some degree of hygroscopicity.

Inferred Hygroscopic Potential: A Comparative Analysis with Thiodiglycol

In the absence of direct data, we can draw valuable inferences from structurally analogous compounds. A relevant comparator is Thiodiglycol (2,2'-thiodiethanol), which shares the core structure of two ethanol groups linked by a heteroatom.

FeatureEthanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-Thiodiglycol (2,2'-thiodiethanol)
Structure HO-(CH2)2-S-(CH2)2-O-(CH2)2-S-(CH2)2-OHHO-(CH2)2-S-(CH2)2-OH
Key Functional Groups 2x -OH, 1x -O-, 2x -S-2x -OH, 1x -S-

Thiodiglycol is documented as being hygroscopic .[1] Given that our target molecule contains all the functional groups of Thiodiglycol and additionally possesses a central ether linkage and another thioether group, it is reasonable to hypothesize that Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- will also be hygroscopic, potentially to a similar or greater extent. The additional ether linkage, in particular, introduces another site for hydrogen bonding, which could enhance its affinity for water.

A Framework for Empirical Hygroscopicity Determination

The cornerstone of this guide is the detailed methodology for experimentally characterizing the hygroscopic properties of the target compound. The following protocols are designed to provide a comprehensive and validated understanding of its moisture sorption behavior.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a powerful gravimetric technique that measures the mass change of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[2] This provides insights into the kinetics and equilibrium of water sorption and desorption.

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Instrument Protocol cluster_analysis Data Analysis start Start weigh Weigh 10-20 mg of sample into DVS pan start->weigh dry Dry sample at 0% RH at 25°C until equilibrium (dm/dt ≤ 0.002%/min) weigh->dry Load sample sorp Increase RH in steps (e.g., 10% increments from 0% to 90% RH) dry->sorp equil_sorp Hold at each step until equilibrium sorp->equil_sorp equil_sorp->sorp Next RH step desorp Decrease RH in steps (e.g., 10% increments from 90% to 0% RH) equil_sorp->desorp After 90% RH equil_desorp Hold at each step until equilibrium desorp->equil_desorp equil_desorp->desorp Next RH step plot Plot % mass change vs. % RH to generate sorption/desorption isotherm equil_desorp->plot After 0% RH classify Classify hygroscopicity based on water uptake at a specific RH (e.g., 80%) plot->classify end End classify->end

Caption: DVS experimental workflow from sample preparation to data analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- into a DVS sample pan.

  • Initial Drying: Place the sample in the DVS instrument. Start the experiment by drying the sample at 25°C and 0% Relative Humidity (RH) until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes the dry reference mass.

  • Sorption Phase: Increase the RH in a stepwise manner, for example, in 10% increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the RH. The resulting graph is the moisture sorption-desorption isotherm. The difference between the sorption and desorption curves is known as hysteresis, which can provide information about the physical state of the material.

Gravimetric Analysis (Static Method)

For laboratories without access to a DVS instrument, a static gravimetric method using desiccators can provide a good estimation of hygroscopicity.[3]

  • Sample Preparation: Dry a known amount of the compound (e.g., 1-2 g) in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved. This is the initial dry weight (Winitial).

  • Exposure: Place the dried sample in a pre-weighed, open container within a desiccator containing a saturated salt solution that maintains a specific relative humidity (e.g., a saturated solution of NaCl maintains ~75% RH at 25°C).

  • Equilibration and Measurement: Store the desiccator at a constant temperature (e.g., 25°C). Periodically remove the sample and weigh it quickly to minimize exposure to ambient air. Continue until a constant weight is achieved (Wfinal).

  • Calculation: Calculate the percentage of water absorbed using the formula: % Water Absorbed = [(W_final - W_initial) / W_initial] * 100

Karl Fischer Titration for Absolute Water Content

Karl Fischer (KF) titration is the gold standard for quantifying the absolute water content in a sample.[4] It is particularly useful for validating the water content at specific points, for example, after equilibration in the static gravimetric method.

  • Instrument Preparation: Prepare the Karl Fischer titrator with appropriate reagents. The vessel should be pre-titrated to a dry, stable endpoint.

  • Sample Introduction: Accurately weigh a suitable amount of the test substance and introduce it into the titration vessel. For hygroscopic samples, this must be done quickly to prevent moisture uptake from the atmosphere.

  • Titration: Start the titration. The KF reagent, containing iodine, is added until all the water in the sample has reacted. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed. The result is typically expressed as a percentage or in parts per million (ppm).

Data Interpretation and Hygroscopicity Classification

The data gathered from the above experiments allow for a quantitative classification of the compound's hygroscopicity. The European Pharmacopoeia provides a widely accepted classification system based on the percentage increase in mass after storage for 24 hours at 80% RH and 25°C.[5]

ClassificationMass Increase (%)
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%
Deliquescent Sufficient water is absorbed to form a liquid

By subjecting Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- to the DVS or static gravimetric protocol at 80% RH and 25°C, its classification can be determined.

Hygroscopicity_Characterization cluster_classification Classification at 80% RH start Start: Characterize a new compound dvs Perform DVS Analysis (0-90% RH) start->dvs uptake Measure % weight uptake at 80% RH dvs->uptake cond_deliquescent Forms a liquid? uptake->cond_deliquescent cond_very_hygro Uptake ≥ 15%? cond_deliquescent->cond_very_hygro No class_deliquescent Deliquescent cond_deliquescent->class_deliquescent Yes cond_hygro Uptake ≥ 2%? cond_very_hygro->cond_hygro No class_very_hygro Very Hygroscopic cond_very_hygro->class_very_hygro Yes cond_slight_hygro Uptake ≥ 0.2%? cond_hygro->cond_slight_hygro No class_hygro Hygroscopic cond_hygro->class_hygro Yes class_slight_hygro Slightly Hygroscopic cond_slight_hygro->class_slight_hygro Yes class_non_hygro Non-hygroscopic cond_slight_hygro->class_non_hygro No kf Validate water content with Karl Fischer Titration class_deliquescent->kf class_very_hygro->kf class_hygro->kf class_slight_hygro->kf class_non_hygro->kf end End: Final Classification and Stability Assessment kf->end

Caption: Decision-making flowchart for hygroscopicity classification.

Conclusion and Forward-Looking Recommendations

While direct literature data on the hygroscopic properties of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is currently unavailable, a systematic approach combining structural analysis, comparison with analogues like Thiodiglycol, and rigorous experimental characterization can provide the necessary insights for drug development professionals. The presence of multiple hydrophilic functional groups strongly suggests a hygroscopic nature.

The protocols detailed herein for Dynamic Vapor Sorption, static gravimetric analysis, and Karl Fischer titration provide a self-validating framework to definitively quantify this property. The resulting data is crucial for guiding decisions on formulation strategies, packaging requirements, and storage conditions to ensure the long-term stability and efficacy of any potential pharmaceutical product containing this molecule. It is the strong recommendation of this scientist that these empirical studies be undertaken as a foundational component of any pre-formulation development program for this compound.

References

  • Ataman Kimya. 2,2'-ETHYLENEDIOXY BIS(ETHANOL). [Link]

  • PubChem. Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-. [Link]

  • Cheméo. Chemical Properties of Ethanol, 2,2'-oxybis- (CAS 111-46-6). [Link]

  • US EPA. Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- - Substance Details - SRS. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Molecular Weight Determination of Thiodiglycol Ethoxylates

Foreword: The Criticality of Molecular Weight in Thiodiglycol Ethoxylates Thiodiglycol ethoxylates are a versatile class of nonionic surfactants, finding application in diverse fields, from corrosion inhibition in indust...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Molecular Weight in Thiodiglycol Ethoxylates

Thiodiglycol ethoxylates are a versatile class of nonionic surfactants, finding application in diverse fields, from corrosion inhibition in industrial processes to formulations in the pharmaceutical and agrochemical industries.[1][2] Their performance characteristics—solubility, viscosity, detergency, and emulsification properties—are inextricably linked to their molecular weight and molecular weight distribution. A precise understanding and control of these parameters are therefore paramount for researchers, scientists, and drug development professionals to ensure product efficacy, safety, and batch-to-batch consistency.

This in-depth technical guide provides a comprehensive overview of the principal analytical techniques for determining the molecular weight of thiodiglycol ethoxylates. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate methodologies for your specific research and development needs. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and reliable data.

Understanding Thiodiglycol Ethoxylates: A Structural Overview

Thiodiglycol, with the chemical formula S(CH₂CH₂OH)₂, is a diol containing a sulfur atom.[3][4][5] Its ethoxylates are polymers formed by the addition of ethylene oxide (EO) units to the hydroxyl groups of the thiodiglycol molecule. The resulting structure consists of a central thiodiglycol core with two polyethylene glycol (PEG) chains of varying lengths. The number of repeating ethoxy units (n and m in the diagram below) determines the overall molecular weight and, consequently, the physicochemical properties of the surfactant.

G cluster_core Thiodiglycol Core cluster_peg1 Polyethylene Glycol Chain 1 cluster_peg2 Polyethylene Glycol Chain 2 S S CH2_1 CH₂ S->CH2_1 CH2_2 CH₂ S->CH2_2 CH2_3 CH₂ CH2_1->CH2_3 CH2_4 CH₂ CH2_2->CH2_4 O_1 O_1 CH2_3->O_1 O_2 O_2 CH2_4->O_2 EO_1 (CH₂CH₂O)n-H O_1->EO_1 EO_2 (CH₂CH₂O)m-H O_2->EO_2

Caption: Generalized structure of a thiodiglycol ethoxylate molecule.

Due to the nature of the ethoxylation process, commercial thiodiglycol ethoxylates are not single chemical entities but rather a mixture of oligomers with a distribution of molecular weights. Therefore, characterization typically involves determining the average molecular weight (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn).[6][7]

Core Analytical Techniques for Molecular Weight Determination

Several analytical techniques can be employed for the molecular weight determination of thiodiglycol ethoxylates.[8] The choice of method depends on the required level of detail, the sample purity, and the available instrumentation. This section will explore the most powerful and commonly used techniques: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is a powerful and widely used technique for determining the molecular weight distribution of polymers.[6][9] It separates molecules based on their hydrodynamic volume in solution.

Principle of Operation: The GPC system consists of a pump, an injector, a column packed with porous gel, and one or more detectors. The sample is dissolved in a suitable solvent and injected into the system. As the sample flows through the column, larger molecules, which cannot enter the pores of the gel, elute first. Smaller molecules can diffuse into the pores, leading to a longer elution time.

G Solvent Solvent Pump Pump Solvent->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Waste Waste Detector->Waste Data_System Data_System Detector->Data_System

Caption: Schematic of a Gel Permeation Chromatography (GPC) system.

Causality Behind Experimental Choices:

  • Column Selection: The choice of GPC column is critical and depends on the expected molecular weight range of the thiodiglycol ethoxylate. Columns with different pore sizes are available to separate polymers over various molecular weight ranges. A combination of columns in series can be used to achieve a broad separation range.

  • Mobile Phase: The mobile phase should be a good solvent for the thiodiglycol ethoxylate and should not interact with the column packing material. For many ethoxylates, tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable mobile phases. The choice of solvent is crucial as it influences the hydrodynamic volume of the polymer chains.

  • Detector: A refractive index (RI) detector is commonly used for GPC analysis of ethoxylates as it provides a response proportional to the concentration of the polymer.[9] For more accurate molecular weight determination, a multi-angle light scattering (MALS) detector can be used in conjunction with the RI detector.[7] This "triple detection" approach, often including a viscometer, provides absolute molecular weight without the need for column calibration with polymer standards.[9]

Experimental Protocol: GPC-MALS Analysis of Thiodiglycol Ethoxylates

  • Sample Preparation: Accurately weigh 10-20 mg of the thiodiglycol ethoxylate sample and dissolve it in 10 mL of the mobile phase (e.g., THF). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation Setup:

    • GPC system equipped with a pump, autosampler, and a set of appropriate GPC columns (e.g., polystyrene-divinylbenzene based).

    • Multi-angle light scattering (MALS) detector.

    • Refractive index (RI) detector.

  • Chromatographic Conditions:

    • Mobile Phase: THF

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 100 µL

  • Data Acquisition and Analysis:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved for both MALS and RI detectors.

    • Inject the prepared sample.

    • Collect the data using the appropriate software.

    • Determine the molecular weight averages (Mn, Mw) and PDI using the software's analysis package, which utilizes the signals from both the MALS and RI detectors. The refractive index increment (dn/dc) of the polymer in the mobile phase must be known or determined separately.

Data Presentation:

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
TDGE-11,2501,3801.10
TDGE-22,1002,3501.12
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization mass spectrometry technique that is well-suited for the analysis of synthetic polymers.[10][11] It provides detailed information about the molecular weight distribution, end-groups, and repeating units of the polymer.

Principle of Operation: In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix compound on a metal plate. The plate is then irradiated with a pulsed laser beam. The matrix absorbs the laser energy and transfers it to the polymer molecules, causing them to desorb and ionize with minimal fragmentation.[12] The ionized molecules are then accelerated in an electric field and travel through a flight tube to a detector. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z).

G cluster_source Ion Source cluster_analyzer Time-of-Flight Analyzer Laser Laser Sample_Plate Sample + Matrix Laser->Sample_Plate Pulsed Laser Flight_Tube Flight Tube Sample_Plate->Flight_Tube Ion Acceleration Detector Detector Flight_Tube->Detector Ion Drift Data_System Data_System Detector->Data_System

Caption: Simplified workflow of MALDI-TOF Mass Spectrometry.

Causality Behind Experimental Choices:

  • Matrix Selection: The choice of matrix is crucial for successful MALDI-TOF MS analysis. The matrix must absorb the laser energy at the wavelength of the laser and promote the ionization of the polymer molecules. For polyethylene glycols and their derivatives, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA).

  • Cationizing Agent: Nonionic polymers like thiodiglycol ethoxylates do not readily form ions. Therefore, a cationizing agent, such as a sodium or potassium salt (e.g., NaCl, KI), is added to the sample-matrix mixture to facilitate the formation of adduct ions ([M+Na]⁺ or [M+K]⁺).

  • Instrument Mode: MALDI-TOF mass spectrometers can be operated in either linear or reflectron mode.[10] The reflectron mode provides higher resolution, which is essential for resolving individual oligomers in a polymer distribution.

Experimental Protocol: MALDI-TOF MS Analysis of Thiodiglycol Ethoxylates

  • Sample and Matrix Preparation:

    • Prepare a 10 mg/mL solution of the thiodiglycol ethoxylate in a suitable solvent (e.g., methanol).

    • Prepare a 10 mg/mL solution of the matrix (e.g., DHB) in the same solvent.

    • Prepare a 1 mg/mL solution of the cationizing agent (e.g., NaCl) in the same solvent.

  • Sample Spotting:

    • Mix the sample, matrix, and cationizing agent solutions in a 1:10:1 ratio (v/v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.

  • Instrumentation and Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in reflectron positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to a specific oligomer adducted with a cation (e.g., [M+Na]⁺).

    • The mass difference between adjacent peaks corresponds to the mass of the repeating unit (ethylene oxide, 44 Da).

    • The molecular weight averages (Mn, Mw) and PDI can be calculated from the intensities of the peaks in the mass spectrum.

Data Presentation:

ParameterValue
Repeating Unit Mass (Da)44.0
End Group Mass (Da)122.2 (Thiodiglycol) + 1.0 (H)
Cation AdductNa⁺
Mn ( g/mol )1,320
Mw ( g/mol )1,410
PDI (Mw/Mn)1.07
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the chemical structure of molecules and can also be used to estimate the average molecular weight of polymers like thiodiglycol ethoxylates.[6][7] ¹H NMR is particularly useful for this purpose.

Principle of Operation: NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. The chemical environment of a nucleus influences its resonance frequency, resulting in a chemical shift that provides information about the structure of the molecule. The area under an NMR peak is proportional to the number of nuclei giving rise to that peak.

Causality Behind Experimental Choices:

  • Solvent Selection: The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) to avoid interference from the solvent's proton signals.

  • Integration Regions: To calculate the average degree of ethoxylation and subsequently the molecular weight, specific proton signals from the thiodiglycol core and the repeating ethoxy units are integrated. The protons of the methylene groups adjacent to the sulfur atom in the thiodiglycol core provide a distinct signal that can be used as an internal reference.

Experimental Protocol: ¹H NMR for Molecular Weight Estimation

  • Sample Preparation: Dissolve 10-20 mg of the thiodiglycol ethoxylate sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify the signals corresponding to the protons of the thiodiglycol core (typically around 2.7-2.9 ppm for -S-CH₂-) and the protons of the ethylene oxide units (typically a large peak around 3.6-3.7 ppm).

    • Integrate the area of the thiodiglycol core signal (A_core) and the ethylene oxide signal (A_EO).

    • The number of protons in the thiodiglycol core giving rise to the integrated signal is known (e.g., 4 protons for the two -S-CH₂- groups). The number of protons in each ethylene oxide unit is also known (4 protons).

    • Calculate the average number of ethylene oxide units (n_avg) per chain: n_avg = (A_EO / 4) / (A_core / 4) = A_EO / A_core

    • Calculate the number-average molecular weight (Mn): Mn = MW_core + (n_avg * MW_EO) where MW_core is the molecular weight of thiodiglycol (122.19 g/mol )[3][13] and MW_EO is the molecular weight of ethylene oxide (44.05 g/mol ).

Data Presentation:

SignalChemical Shift (ppm)Integration Area
Thiodiglycol Core (-S-CH₂-)2.854.00
Ethylene Oxide (-O-CH₂-CH₂-)3.65112.0
Calculated Parameter Value
Average EO units (n_avg)28
Mn ( g/mol )1355.6

Comparative Analysis of Techniques and Concluding Remarks

Each of the discussed techniques offers unique advantages and limitations for the molecular weight determination of thiodiglycol ethoxylates.

TechniqueAdvantagesLimitations
GPC/SEC - Provides full molecular weight distribution.- Can be coupled with various detectors for absolute molecular weight determination.- Requires calibration with standards for conventional setups.- Resolution may be limited for low molecular weight oligomers.
MALDI-TOF MS - Provides absolute molecular weight of individual oligomers.- High resolution and accuracy.- Can provide information on end-groups and impurities.- May not be suitable for highly polydisperse samples (PDI > 1.2).- Matrix and cationizing agent selection can be challenging.- Potential for mass discrimination.
¹H NMR - Relatively simple and fast.- Provides structural information.- Can determine number-average molecular weight (Mn).- Does not provide information on the molecular weight distribution (Mw or PDI).- Accuracy depends on the resolution and accurate integration of signals.

For a comprehensive characterization of thiodiglycol ethoxylates, a multi-technique approach is often the most prudent strategy. GPC-MALS provides robust information on the overall molecular weight distribution, while MALDI-TOF MS offers a detailed view of the individual oligomeric species. ¹H NMR serves as an excellent complementary technique for structural confirmation and a rapid estimation of the average degree of ethoxylation.

By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and apply the most appropriate methods for the molecular weight determination of thiodiglycol ethoxylates, thereby ensuring the quality, efficacy, and consistency of their products.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5447, Thiodiglycol. Available from: [Link]

  • International Programme on Chemical Safety. Poisons Information Monograph 980, Thiodiglycol. Available from: [Link]

  • Wikipedia. Thiodiglycol. Available from: [Link]

  • The Good Scents Company. Thiodiglycol. Available from: [Link]

  • Kästner, M., & Miltner, A. (2016). Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation.
  • ASTM International. (2017). Standard Test Methods for Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates (ASTM D4252-89(2017)). ASTM International. Available from: [Link]

  • Google Patents. (2010). Use of thiodiglycol ethoxylate as a corrosion inhibitor (WO2010055160A2).
  • University of Warwick. Determination of Molecular Weights by Light Scattering. Available from: [Link]

  • Waters Corporation. Polymer Analysis by MALDI-Tof MS. Available from: [Link]

  • Min, K. J., & Lee, S. (2005). Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 822(1-2), 173–178.
  • Separation Science. Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]

  • ASTM International. (2017). Standard Test Methods for Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates (ASTM D4252-89(2017)). Available from: [Link]

  • Separation Science. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Available from: [Link]

  • Google Patents. (2011). Use of thioglycol ethoxylate as a corrosion inhibitor (US20110232679A1).
  • University of Delaware. Mass Spectrometry Facility - MALDI-TOF Polymer Analysis Guide. Available from: [Link]

  • Fiveable. Methods for determining molecular weight. Available from: [Link]

  • Royal Society of Chemistry. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Available from: [Link]

  • ASTM International. (2009). Standard Test Methods for Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates (ASTM D4252-89(2009)). Available from: [Link]

  • Chemistry For Everyone. (2023, July 26). How Is Light Scattering Used To Determine Polymer Molecular Weight? [Video]. YouTube. Available from: [Link]

  • OSTI.GOV. Effect of ethoxylation and lauryl alcohol on the self-assembly of sodium laurylsulfate: Significant structural and rheological transformation. Available from: [Link]

  • ASTM International. (2020). Standard Test Method for Ethylene Oxide Content of Polyethoxylated Nonionic Surfactants (ASTM D2959-15(2020)). Available from: [Link]

  • ResearchGate. 1H NMR chemical shifts, spin splitting and integration of surfactants... Available from: [Link]

  • PubMed. HPLC-NMR of fatty alcohol ethoxylates. Available from: [Link]

  • HORIBA Scientific. Using Static Light Scattering to Measure Polymer Molecular Weights. Available from: [Link]

  • Organisation for Economic Co-operation and Development. (2005). SIDS Initial Assessment Report for Thiodiglycol. Available from: [Link]

  • Frontiers in Chemistry. Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Available from: [Link]

  • ERASM. Environmental Fact Sheet (#9) C12-14 Alcohol Ethoxylates (3EO) (C12-14 AE3). Available from: [Link]

  • RQM+. The Basics of Polymer Analysis: Techniques & Solutions. Available from: [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum of ethoxyethane. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Available from: [Link]

Sources

Foundational

Identification and Characterization of Impurities in Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-

An In-depth Technical Guide for the Pharmaceutical Scientist Foreword: The Imperative of Purity in Modern Drug Development In the landscape of pharmaceutical development, the principle of "purity is paramount" is not mer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Foreword: The Imperative of Purity in Modern Drug Development

In the landscape of pharmaceutical development, the principle of "purity is paramount" is not merely a regulatory checkbox but the very bedrock of patient safety and drug efficacy. The presence of impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. For complex molecules such as Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, a heteroatomic compound featuring ether and thioether linkages, the potential for process-related and degradation-related impurities is significant.

This guide is structured to provide drug development professionals with a robust, first-principles approach to identifying and characterizing these impurities. We will move beyond rote protocols to explore the fundamental chemistry of impurity formation and the strategic application of modern analytical techniques. Our methodology is grounded in the guidelines set forth by the International Council for Harmonisation (ICH), ensuring that the described workflows are not only scientifically sound but also regulatory compliant. By understanding the "why" behind each analytical choice, researchers can build self-validating systems that ensure the comprehensive characterization of a drug substance and, ultimately, safeguard patient health.

Chapter 1: The Genesis of Impurities – A Predictive Framework

The control of impurities begins with a deep understanding of their potential origins. For Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, impurities can be broadly categorized into two classes: process-related impurities stemming from the synthetic route and degradation products that arise during storage or handling.

Process-Related Impurities

These impurities are by-products of the chemical synthesis. A plausible synthetic pathway is crucial for predicting their identity. While the specific commercial synthesis is proprietary, a hypothetical route allows us to anticipate likely contaminants:

  • Unreacted Starting Materials: In any chemical reaction, achieving 100% conversion is rare. Therefore, residual starting materials are a common source of process-related impurities.

  • Intermediates: In multi-step syntheses, incompletely reacted intermediates can carry through to the final active pharmaceutical ingredient (API).

  • By-products from Side Reactions: Side reactions running in parallel to the main reaction can generate structurally similar by-products. For a molecule with multiple nucleophilic sulfur atoms, this could include oligomers or polymers formed by undesired intermolecular reactions.

Degradation Products

Degradation products form due to the instability of the drug substance under various environmental conditions. The structure of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- contains two critical functional groups susceptible to degradation: the thioether linkages and the terminal hydroxyl groups.

  • Oxidation: The sulfur atoms in the thioether groups are highly susceptible to oxidation. This is a primary degradation pathway, leading to the formation of corresponding sulfoxides and, under more aggressive conditions, sulfones. This is analogous to the well-documented oxidation of thiodiglycol (TDG), a related compound.[1][2]

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis under extreme acidic or basic conditions, although it is generally more stable than an ester linkage.

  • Esterification/Etherification: The terminal hydroxyl groups could potentially react with other components or impurities, though this is less common under typical storage conditions.

The following diagram illustrates these potential impurity pathways.

G cluster_process Process-Related Impurities cluster_degradation Degradation Products SM1 Starting Material 1 Intermediate Reaction Intermediate SM1->Intermediate Synthesis SM2 Starting Material 2 SM2->Intermediate Synthesis Oligomer Oligomeric By-product Intermediate->Oligomer Side Reaction API Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- (Target Molecule) Intermediate->API Final Step Sulfoxide Sulfoxide Impurity (Oxidation) Sulfone Sulfone Impurity (Further Oxidation) Sulfoxide->Sulfone Degradation Hydrolysis_P Hydrolysis Product API->Sulfoxide Degradation API->Hydrolysis_P Degradation

Caption: Potential pathways for the formation of process-related and degradation impurities.

The Role of Forced Degradation Studies

To proactively identify potential degradation products, forced degradation (or stress testing) is an indispensable tool mandated by ICH guidelines.[3] These studies involve subjecting the drug substance to harsh conditions exceeding those of accelerated stability testing to intentionally generate degradants.[4] The primary goal is not to determine stability but to produce a "degradant-rich" sample that can be used to develop and validate a stability-indicating analytical method—a method capable of separating the intact API from all its potential impurities.

Chapter 2: The Analytical Toolbox for Impurity Identification

A multi-faceted analytical approach is required to separate, identify, and quantify the diverse range of potential impurities. No single technique is sufficient; instead, a combination of chromatography for separation and spectroscopy for identification provides the most comprehensive profile.

Technique Primary Role Strengths Limitations
HPLC SeparationVersatile for a wide range of polarities and molecular weights. Non-destructive.May not be suitable for highly volatile compounds.
GC SeparationExcellent for volatile and semi-volatile compounds. High resolution.Requires analytes to be thermally stable; may require derivatization.[5]
MS Identification & QuantificationHigh sensitivity. Provides molecular weight and structural information via fragmentation.Isomers can be difficult to distinguish without chromatographic separation.
NMR Structure ElucidationThe definitive method for unambiguous structure determination.[6] Provides detailed connectivity information. Can be quantitative.[7]Relatively low sensitivity compared to MS. Requires isolated/pure samples for full characterization.

Table 1: Comparison of core analytical techniques for impurity profiling.

Separation Science: The Foundational Step

The first challenge is to resolve each impurity from the main API peak and from each other.

  • High-Performance Liquid Chromatography (HPLC): As the target molecule is polar and non-volatile, reversed-phase HPLC is the workhorse technique. The choice of a C18 stationary phase with a gradient elution using water and acetonitrile (or methanol) is a logical starting point. A diode array detector (DAD) or UV detector provides initial data on peak purity, while coupling to a mass spectrometer (LC-MS) is essential for identification.

  • Gas Chromatography (GC): For potential volatile impurities (e.g., residual starting materials), GC is superior. However, the target molecule itself, with its two hydroxyl groups, is not sufficiently volatile for direct GC analysis. Derivatization is a key enabling step. Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are used to replace the active hydrogens on the hydroxyl groups with non-polar tert-butyldimethylsilyl (TBDMS) groups, thereby increasing volatility and thermal stability for GC-MS analysis.[5]

Spectrometric Identification: Confirming the Structure

Once separated, the identity of each impurity must be determined.

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides the molecular weight of the impurity from the parent ion. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide an exact mass, allowing for the determination of the elemental formula. Fragmentation patterns (MS/MS) provide clues to the molecule's structure, such as the loss of a water molecule or specific alkyl chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[6] While MS provides pieces of the puzzle (mass, formula), NMR reveals the complete picture of atomic connectivity. For an unknown impurity, a suite of experiments is typically required:

    • ¹H NMR: Shows the number and type of protons and their neighboring environments.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments establish proton-proton and proton-carbon connectivities, allowing for the unambiguous assembly of the molecular structure.

Chapter 3: An Integrated Workflow for Impurity Profiling

A logical, step-by-step workflow ensures that all potential impurities are considered and that the analytical methods are validated for their intended purpose. This process is a cornerstone of demonstrating control over the quality of a drug substance to regulatory agencies like the FDA and EMA.[8][9]

Caption: A comprehensive workflow for the identification and control of impurities.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the API to generate potential impurities and validate the analytical method's stability-indicating properties.

  • Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: To one aliquot, add 1N HCl to achieve a final concentration of 0.1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To a second aliquot, add 1N NaOH to achieve a final concentration of 0.1N NaOH. Keep at room temperature for 2 hours.

  • Oxidation: To a third aliquot, add 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the API in an oven at 105°C for 48 hours. Also, heat a solution of the API at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the API to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Prior to analysis, neutralize the acidic and basic samples. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) and analyze by the developed HPLC-MS method alongside an unstressed control sample.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent API. If degradation is insufficient or excessive, the stress conditions (time, temperature, reagent concentration) should be adjusted accordingly.

Regulatory Context: ICH Impurity Thresholds

The ICH provides clear guidelines on the thresholds at which impurities must be reported, identified, and qualified from a toxicological perspective. These thresholds are linked to the maximum daily dose (MDD) of the drug.[10]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI0.15% or 1.0 mg TDI
> 2 g/day 0.03%0.05%0.05%

*Total Daily Intake; whichever is lower. Table 2: Summary of ICH Q3A(R2) Thresholds for New Drug Substances.[11]

Causality Behind the Thresholds:

  • Reporting Threshold: This is the level above which an impurity must be listed in a regulatory submission. It ensures transparency.[8]

  • Identification Threshold: Above this level, the impurity can no longer be classified as "unidentified." A significant effort must be made to determine its chemical structure.[10] This is because the structure dictates its potential toxicity.

  • Qualification Threshold: This is the most critical level. An impurity present above this threshold requires toxicological data to demonstrate its safety at the proposed concentration.[10]

Conclusion

The identification of impurities in a novel drug substance like Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is a complex but manageable process that demands a synthesis of chemical intuition and analytical rigor. By predictively assessing potential impurities based on synthesis and stability, and then applying a systematic workflow of separation and spectroscopic techniques, drug development scientists can build a comprehensive impurity profile. This process, underpinned by the principles of forced degradation and guided by regulatory frameworks like the ICH guidelines, is fundamental to delivering safe, effective, and high-quality medicines to patients. The self-validating nature of this integrated approach ensures that as our understanding of the molecule evolves, so too does our ability to control its purity.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2,2'-oxybis-: Human health tier II assessment. Australian Government Department of Health.

  • ResearchGate. (n.d.). Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation.

  • Ataman Kimya. (n.d.). 2,2'-ETHYLENEDIOXY BIS(ETHANOL).

  • PubChem. (n.d.). Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-. National Center for Biotechnology Information.

  • K. G. Miller, et al. (2021). Non-Contact Detection of Thiodiglycol Vapors and Associated Degradation Products Using Atmospheric Flow Tube Mass Spectrometry. Analyst.

  • NIST. (n.d.). Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, diacetate. NIST Chemistry WebBook.

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Ethanol Fuel according to Standard Methods with HR Array ICP-OES.

  • PubMed. (n.d.). Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation. National Library of Medicine.

  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products.

  • ResearchGate. (n.d.). Preparation of compound 3.3-((oxybis (ethane-2,1-diyl) bis (oxyl) dianline.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Sulfur Mustard.

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2).

  • NIST. (n.d.). Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-. NIST Chemistry WebBook.

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry: Q3A Impurities in New Drug Substances.

  • PubMed. (2007). Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry. National Library of Medicine.

  • AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3.

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.

  • M. K. Sharma, A. Murugesan. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.

  • M. D'Amato, et al. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.

  • JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with GC-TOFMS.

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.

  • International Programme on Chemical Safety (IPCS). (1998). THIODIGLYCOL (PIM 980).

  • ResearchGate. (2020). Regulatory aspects of Impurity profiling.

  • Paulusse Research Group. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Forward-Looking Statement The following application notes and protocols are designed to provide a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Forward-Looking Statement

The following application notes and protocols are designed to provide a comprehensive guide for the evaluation of Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- as a corrosion inhibitor. As there is limited specific literature on this particular compound for this application, the methodologies and mechanistic interpretations presented herein are synthesized from established principles of corrosion science and data from analogous sulfur-containing and hydroxyl-functionalized organic inhibitors. These protocols are intended to serve as a robust starting point for research and development activities.

Introduction: The Potential of a Multifunctional Inhibitor

Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- (CAS: 5244-34-8), with the chemical formula C6H14O2S2, is a unique molecule possessing both thioether and hydroxyl functional groups.[1] This bifunctionality suggests a promising potential as a corrosion inhibitor for various metals, particularly in acidic environments. Organic compounds containing sulfur, nitrogen, and oxygen are known to be effective corrosion inhibitors due to the presence of lone pair electrons that facilitate adsorption onto metal surfaces.[2][3][4]

The thioether linkages are expected to provide strong adsorption sites on the metal surface through the lone pair electrons of the sulfur atoms, forming a protective barrier.[5] Concurrently, the terminal hydroxyl groups may enhance the solubility of the inhibitor in aqueous corrosive media and provide additional adsorption points, potentially leading to a more stable and effective protective film.[6][7][8]

This guide will detail the proposed mechanism of action, protocols for evaluating its inhibition efficiency, and theoretical approaches to understanding its protective properties.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition of Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- is likely a mixed-type inhibition, affecting both anodic and cathodic reactions, achieved through the adsorption of the inhibitor molecules onto the metal surface. This process can be visualized as a multi-step interaction:

  • Initial Interaction: In an acidic medium, the metal surface is positively charged. The sulfur atoms in the thioether linkages, with their lone pairs of electrons, act as primary adsorption centers, forming coordinate covalent bonds with the vacant d-orbitals of the metal atoms.

  • Protective Film Formation: The adsorbed inhibitor molecules create a barrier that isolates the metal from the corrosive environment. The flexible ethylene backbone allows the molecule to orient itself effectively on the surface.

  • Role of Hydroxyl Groups: The terminal hydroxyl groups can contribute to the stability of the adsorbed layer through hydrogen bonding with water molecules or by forming additional weak bonds with the metal surface.[6][7] This can enhance the overall surface coverage and the robustness of the protective film.

Caption: Proposed mechanism of corrosion inhibition.

Experimental Evaluation Protocols

To ascertain the efficacy of Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended.

Materials and Reagents
  • Inhibitor: Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- (CAS: 5244-34-8)

  • Working Electrode: Mild steel coupons (or other metal of interest) with a defined surface area.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution (or other relevant corrosive environment).

  • Reagents: Acetone, distilled water, emery paper of various grades.

Weight Loss Method

This classical method provides a direct measure of the corrosion rate and inhibition efficiency.[2][9][10]

Protocol:

  • Specimen Preparation: Mechanically polish the mild steel coupons with emery paper of increasing grit size, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the inhibitor (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24, 48, 72 hours).[11]

  • Final Weighing: After the exposure period, remove the coupons, clean them by immersing in a cleaning solution (e.g., Clarke's solution), wash with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:

      • K = 8.76 × 10^4 (a constant)

      • W = Weight loss in grams

      • A = Area of the coupon in cm²

      • T = Exposure time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor.

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

Data Presentation:

Inhibitor Conc. (mM)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)N/A
0.1
0.5
1.0
5.0
10.0
Electrochemical Methods

Electrochemical techniques offer rapid and detailed insights into the corrosion inhibition mechanism.[12][13] A standard three-electrode cell setup is used, comprising the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[14]

3.3.1. Potentiodynamic Polarization

This technique provides information on both anodic and cathodic reactions and helps classify the inhibitor type.[15][16]

Protocol:

  • Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 Where:

      • icorr_blank = Corrosion current density in the absence of the inhibitor.

      • icorr_inhibitor = Corrosion current density in the presence of the inhibitor.

Data Presentation:

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)N/A
0.1
0.5
1.0
5.0
10.0

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film.[14][17][18]

Protocol:

  • Stabilization: As with potentiodynamic polarization, stabilize the working electrode at its OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating an increase in charge transfer resistance (Rct). The data can be fitted to an equivalent electrical circuit to quantify parameters like Rct and double-layer capacitance (Cdl).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where:

      • Rct_blank = Charge transfer resistance in the absence of the inhibitor.

      • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor.

Caption: General workflow for inhibitor evaluation.

Theoretical Insights: Quantum Chemical Calculations

Quantum chemical calculations, using methods like Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of an inhibitor and its efficiency.[19][20][21][22]

Key Parameters to Calculate:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the ability of the molecule to accept electrons from the metal.

  • ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.

  • Mulliken Charges: Can identify the specific atoms (e.g., sulfur) that are the primary sites for interaction with the metal.

These theoretical parameters can be correlated with experimental inhibition efficiencies to build a comprehensive understanding of the inhibitor's performance.

Conclusion and Future Directions

The protocols and theoretical framework outlined in this guide provide a comprehensive approach to evaluating Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- as a novel corrosion inhibitor. The synergistic effect of its thioether and hydroxyl functional groups presents a compelling case for its potential efficacy. Future research should focus on experimental validation of these protocols, exploring its performance on different metals and in various corrosive environments, and investigating its temperature stability and potential synergistic effects with other inhibitor molecules.

References

  • ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy A Tutorial. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and fungicidal activity of alkane-,-bis(2-hydroxyethyl disulphide)s. Retrieved from [Link]

  • ResearchGate. (n.d.). 29: Proposed mechanism for the adsorption of thiols onto a metal surface. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). CO2 Corrosion Inhibition by Sulfur-Containing Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. Retrieved from [Link]

  • ACS Publications. (2020). Influence of Hydroxyl Groups on the Inhibitive Corrosion of Gemini Surfactant for Carbon Steel. Retrieved from [Link]

  • ResearchGate. (n.d.). Variation of weight loss with time for the corrosion of mild steel in.... Retrieved from [Link]

  • NACE International. (1982). Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Inhibition of C38 steel corrosion in hydrochloric acid solution by 4,5- Diphenyl-1H-Imidazole-2-Thiol: Gravimetric and temperature effects treatments. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup for (a) electrochemical impedance spectroscopy (EIS).... Retrieved from [Link]

  • MDPI. (2024). Study on the Synergistic Effect of Several Sulfur Compounds to the Corrosion Attack of Copper in Liquefied Petroleum Gas. Retrieved from [Link]

  • ACS Publications. (2020). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. Retrieved from [Link]

  • MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Potentiodynamic Corrosion Testing. Retrieved from [Link]

  • ResearchGate. (2025). Impact of hydroxyl group on adsorption behavior and corrosion inhibition of Schiff-base derivative on carbon steel in 1 M HCl. Retrieved from [Link]

  • ResearchGate. (2023). View of The Inhibition of Mild Steel Corrosion by Sulphur Containing Organic Compound. Retrieved from [Link]

  • CORE. (n.d.). Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl disulfide. Retrieved from [Link]

  • OnePetro. (2000). CO2 Corrosion Inhibition by Sulfur-Containing Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Effect of some nitrogen and sulphur based synthetic inhibitors on corrosion inhibition of mild steel in acid solutions. Retrieved from [Link]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]

  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2007). Chapter 10: Studies of Sulfur and Thiols at Metal Surfaces. Retrieved from [Link]

  • ResearchGate. (2025). Corrosion Inhibition by Thiol-Derived SAMs for Enhanced Wire Bonding on Cu Surfaces. Retrieved from [Link]

  • International Journal of Corrosion and Scale Inhibition. (2025). Impact of hydroxyl group on adsorption behavior and corrosion inhibition of Schiff-base derivative on carbon steel in 1 M HCl. Retrieved from [Link]

  • ResearchGate. (2025). Sulfur Containing Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. Retrieved from [Link]

  • PAI E-learning. (n.d.). Potentiodynamic polarization methods. Retrieved from [Link]

  • Oxford Academic. (2020). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. Retrieved from [Link]

  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. Retrieved from [Link]

  • RSC Publishing. (n.d.). Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Effect of Elemental Sulfur and Sulfide on the Corrosion Behavior of Cr-Mo Low Alloy Steel for Tubing and Tubular Components in Oil and Gas Industry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Retrieved from [Link]

  • Landmark University Repository. (n.d.). A study on Corrosion Inhibitor of Mild-Steel in Hydrochloric Acid using Cashew Waste. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of Hydroxyl Groups on the Inhibitive Corrosion of Gemini Surfactant for Carbon Steel. Retrieved from [Link]

  • MDPI. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization methods for corrosion measurement. Retrieved from [Link]

  • Google Patents. (n.d.). EP0723951A1 - Process to prepare bis (2-hydroxyethyl) terephthalate.
  • ACS Publications. (2025). A Quantum Computational Method for Corrosion Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Adsorption of Thiol-Containing Molecules on Copper Sulfide Surfaces via Molecule–Surface Disulfide Bridges. Retrieved from [Link]

  • ACS Publications. (n.d.). Comprehensive Experimental and Theoretical Study on the Adsorption and Corrosion Inhibition Efficiency of Pyronin B for Mild Steel Protection in HCl Solution. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. Retrieved from [Link]

  • ResearchGate. (2025). Inhibiting effect of dithiocarbamate on TM 23 bronze alloy corrosion in acid medium. Retrieved from [Link]

  • PubMed Central. (n.d.). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. Retrieved from [Link]

  • RSC Publishing. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Oxygen on Corrosion Inhibition in Sweet Systems. Retrieved from [Link]

  • PubMed Central. (n.d.). Synergistic inhibition effect of diolefinic dye and silver nanoparticles for carbon steel corrosion in hydrochloric acid solution. Retrieved from [Link]

Sources

Application

Application of Thiodiglycol Ethoxylate in Acid Zinc Electroplating: A Technical Guide

This document provides a detailed technical guide for researchers, scientists, and professionals in the field of electroplating on the application and evaluation of thiodiglycol ethoxylate as a critical additive in acid...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and professionals in the field of electroplating on the application and evaluation of thiodiglycol ethoxylate as a critical additive in acid zinc electroplating baths. This guide offers in-depth insights into its functional role, practical application protocols, and methods for performance evaluation, moving beyond a simple recitation of steps to explain the underlying scientific principles.

Introduction to Acid Zinc Electroplating and the Role of Organic Additives

Acid zinc electroplating is a widely utilized electrochemical process for depositing a layer of zinc onto a substrate, primarily for corrosion protection and aesthetic enhancement.[1] Compared to alkaline cyanide and zincate baths, acid zinc systems, typically based on chloride or sulfate electrolytes, offer high plating rates and excellent cathode efficiency.[2] However, achieving a bright, level, and ductile zinc deposit from a simple acid zinc bath is challenging. The crystalline structure of the electrodeposited zinc tends to be coarse and dendritic, leading to dull and uneven coatings.

To overcome these limitations, proprietary organic additive packages are introduced into the plating bath. These additives are generally classified into three main categories:

  • Carriers or Carrier Brighteners: These are typically high-molecular-weight surfactants that solubilize other additives, influence the polarization at the cathode, and provide a primary grain-refining effect.[3][4] They are fundamental to achieving a broad bright plating range.

  • Brighteners or Primary Brighteners: These organic molecules are adsorbed onto the cathode surface and significantly refine the crystal growth of the zinc deposit, leading to a brilliant, lustrous appearance.[4]

  • Levelers: These compounds preferentially adsorb on peaks and high-current-density areas of the substrate, inhibiting deposition in these regions and promoting it in recessed, low-current-density areas, resulting in a smoother, more uniform deposit.[4]

Thiodiglycol ethoxylate has emerged as a key component in modern acid zinc plating formulations, often functioning as a carrier and contributing to the overall brightness and quality of the deposit.

Thiodiglycol Ethoxylate: A Multifunctional Additive

Thiodiglycol, with the chemical formula S(CH₂CH₂OH)₂, is an organosulfur compound that can be ethoxylated to produce a range of polyether compounds.[5] The ethoxylation process involves the reaction of thiodiglycol with ethylene oxide, resulting in molecules with varying lengths of polyethylene glycol chains attached to the sulfur-containing backbone. This structure imparts surface-active properties to the molecule, making it effective at the electrode-electrolyte interface.

Mechanism of Action

While the precise mechanism is complex and often proprietary to specific formulations, the function of thiodiglycol ethoxylate in acid zinc electroplating is understood to be multifaceted:

  • Carrier and Solubilizer: The polyether chains of thiodiglycol ethoxylate provide hydrophilicity, enabling it to act as a carrier for less soluble organic brighteners, ensuring their uniform dispersal throughout the plating bath.[3][4] This is crucial for maintaining a stable and effective additive system.

  • Grain Refinement and Brightening: Upon adsorption to the cathode surface, thiodiglycol ethoxylate influences the kinetics of zinc deposition. By creating a controlled inhibition layer, it prevents the formation of large, irregular zinc crystals and promotes the nucleation of new, fine grains. This grain refinement is a primary contributor to the brightness of the zinc deposit. A patent for an acid zinc-nickel plating bath explicitly notes that a bright deposit was not achieved in the absence of thiodiglycol ethoxylate.[6]

  • Ductility and Deposit "Softness": In some formulations, thiodiglycol ethoxylate is included as a "softener," which contributes to a more ductile and less brittle zinc coating.[2] This is a critical property for components that may undergo subsequent forming or bending operations.

  • Synergistic Effects: Thiodiglycol ethoxylate rarely works in isolation. It exhibits synergistic effects when combined with other additives, such as aromatic aldehydes (brighteners) and other non-ionic surfactants, to produce a fully bright and level deposit across a wide range of current densities.

The logical flow of these interactions can be visualized as follows:

G cluster_bath Plating Bath cluster_cathode Cathode Surface TDGE Thiodiglycol Ethoxylate (TDGE) Adsorption Adsorption of TDGE & Brightener Complex TDGE->Adsorption Acts as carrier for insoluble brighteners Brightener Primary Brightener (e.g., Aromatic Aldehyde) Brightener->Adsorption ZincIons Zinc Ions (Zn²⁺) Deposition Zinc Deposition ZincIons->Deposition Adsorption->Deposition Inhibits coarse crystal growth Deposit Bright, Fine-Grained Zinc Deposit Deposition->Deposit

Interaction of Thiodiglycol Ethoxylate at the Cathode

Experimental Protocols for Evaluation

The performance of thiodiglycol ethoxylate in an acid zinc plating bath can be systematically evaluated using established electrochemical methods. The Hull cell test is a particularly powerful tool for qualitative and semi-quantitative analysis of the plating bath's performance across a range of current densities on a single test panel.[7][8]

Preparation of a Stock Acid Zinc Plating Bath

This protocol outlines the preparation of a basic, additive-free acid zinc chloride plating bath. This "blank" solution will serve as the baseline for evaluating the effects of thiodiglycol ethoxylate.

Materials:

  • Zinc Chloride (ZnCl₂)

  • Potassium Chloride (KCl)

  • Boric Acid (H₃BO₃)

  • Deionized Water

  • Hydrochloric Acid (HCl) and Potassium Hydroxide (KOH) for pH adjustment

Protocol:

  • Fill a clean beaker with approximately 50% of the final required volume of deionized water.

  • While stirring, dissolve the zinc chloride.

  • Add the potassium chloride and continue stirring until fully dissolved. This salt increases the conductivity of the electrolyte.[3]

  • Add the boric acid and stir until dissolved. Boric acid acts as a pH buffer, preventing large fluctuations in pH at the cathode surface.[3]

  • Add deionized water to reach the final volume.

  • Measure the pH of the solution and adjust to the desired range (typically 5.0-5.5) using dilute HCl or KOH.

  • Filter the solution to remove any impurities.

Table 1: Typical Composition of a Base Acid Zinc Chloride Bath

ComponentConcentration Range (g/L)Purpose
Zinc Chloride (ZnCl₂)80 - 120Source of zinc ions
Potassium Chloride (KCl)180 - 220Conducting salt
Boric Acid (H₃BO₃)20 - 30pH buffer
Hull Cell Testing Protocol

The Hull cell is a trapezoidal cell that allows for the evaluation of the plating deposit over a wide and predictable range of current densities on a single panel.[7]

Equipment:

  • 267 mL Hull cell

  • Zinc anode

  • Polished steel Hull cell panels

  • DC power supply (rectifier)

  • Hot plate and thermometer (for temperature control)

  • Agitation source (e.g., magnetic stirrer or air agitation)

Protocol:

  • Prepare the Test Solution: Pour 267 mL of the prepared acid zinc bath into the Hull cell. For the initial test, use the additive-free base solution.

  • Panel Preparation: Clean a steel Hull cell panel by degreasing and activating in a dilute acid solution. Rinse thoroughly with deionized water.

  • Setup: Place the zinc anode in the designated slot in the Hull cell. Insert the clean steel panel into the cathode holder.

  • Operating Conditions:

    • Temperature: Maintain the bath at the desired operating temperature, typically 25-35°C.

    • Agitation: Apply gentle and consistent agitation.

    • Current: Apply a total current of 2 amperes.

    • Plating Time: Plate for 5 minutes.

  • Post-Plating: After 5 minutes, turn off the rectifier, remove the panel, and immediately rinse it with deionized water. Dip the panel in a dilute nitric acid solution (0.5%) for a few seconds to brighten the deposit, followed by another thorough rinse. Dry the panel.

  • Evaluation:

    • Baseline (Additive-Free): The panel from the base solution will likely show a dull, grey, and possibly burnt deposit at the high-current-density end (the edge closest to the anode) and a hazy or incomplete deposit at the low-current-density end.

    • Adding Thiodiglycol Ethoxylate: Add a known concentration of thiodiglycol ethoxylate (e.g., start with 2 g/L) to the bath, mix well, and repeat the Hull cell test.

    • Observation: The panel should now show a wider bright or semi-bright range. The burning at the high-current-density end should be reduced, and the coverage at the low-current-density end should be improved.

    • Optimization: Continue with incremental additions of thiodiglycol ethoxylate and other brighteners (if required) and run subsequent Hull cell panels to determine the optimal concentration range that provides the widest, brightest, and most uniform deposit.

The following diagram illustrates the general workflow for this evaluation:

G A Prepare Base Acid Zinc Bath B Run Baseline Hull Cell Test (No Additives) A->B C Evaluate Baseline Panel (Dull, Burnt Deposit) B->C D Add Thiodiglycol Ethoxylate (e.g., 2 g/L) to Bath C->D E Run New Hull Cell Test D->E F Evaluate Panel (Observe Bright Range) E->F G Optimize Concentration (Incremental Additions) F->G H Final Formulation with Broad Bright Range G->H

Workflow for Evaluating Thiodiglycol Ethoxylate

Quantitative Analysis and Quality Control

While the Hull cell provides excellent qualitative data, maintaining optimal concentrations of organic additives in a production environment requires quantitative analysis. The concentration of organic components, including thiodiglycol ethoxylate, can be monitored through methods such as:

  • Total Organic Carbon (TOC) Analysis: This method provides a measure of the total amount of organic material in the bath. While not specific to thiodiglycol ethoxylate, a deviation from the established TOC range can indicate a problem with the additive package.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify specific organic components in the plating bath. Developing an HPLC method for thiodiglycol ethoxylate would require a suitable column and mobile phase, as well as a pure standard for calibration.

  • UV-Visible Spectrophotometry: If the thiodiglycol ethoxylate or its complex with other additives has a characteristic UV-Vis absorption spectrum, this can be used for quantification, although interference from other organic components can be a challenge.

Regular analysis, coupled with Hull cell testing, ensures consistent quality of the zinc electrodeposits.

Conclusion

Thiodiglycol ethoxylate is a valuable multifunctional additive in modern acid zinc electroplating formulations. Its primary roles as a carrier for brighteners and a grain-refining agent contribute significantly to achieving bright, ductile, and corrosion-resistant zinc coatings. A systematic approach to evaluation, centered around the Hull cell test, allows for the optimization of its concentration and its synergistic integration with other additives. Understanding the fundamental principles behind its function empowers researchers and plating professionals to troubleshoot issues effectively and maintain high-quality production standards.

References

  • Mcgean-Rohco, Inc. (1989). Acid zinc-nickel plating baths and methods for electrodepositing bright and ductile zinc-nickel alloys and additive composition therefor. U.S. Patent No. 4,832,802.
  • BASF SE. (2010). Use of thiodiglycol ethoxylate as a corrosion inhibitor. WIPO Patent No. WO2010055160A2.
  • Schering Aktiengesellschaft. (1978). Acid zinc electroplating process and composition. U.S. Patent No. 4,119,502.
  • Guangdong Pinshang Technology Co Ltd. (2024). Zinc-plating electroplating solution and preparation method and application thereof. Chinese Patent No. CN117552059A.
  • Wuhan Jikade Surface Technology Co Ltd. (Year not available). Acidic zinc-plated carrier and a preparation method and application thereof. Google Patents.
  • Analytik Jena. (n.d.). TOC Determination in Electroplating Bath Solutions by UV Digestion. Analytik Jena Application Note. Available at: [Link]

  • MDPI. (2024). Influence of Electrolyte Choice on Zinc Electrodeposition. ResearchGate. Available at: [Link]

  • Sumitomo Electric. (n.d.). Investigation of Quantitative and More Practical Analysis Methods Based on the Electrochemical Reactions. Sumitomo Electric Technical Review. Available at: [Link]

  • PAVCO. (n.d.). Hull Cell Test Method for Electroplating Solutions. Available at: [Link]

  • MDPI. (2021). Effect of Chemical Bath Deposition Variables on the Properties of Zinc Sulfide Thin Films: A Review. Available at: [Link]

  • industrial lab. (n.d.). Investigation of process baths: Focus on analysis methods. Available at: [Link]

  • Plating and Surface Finishing. (n.d.). CONTROL, ANALYSIS, AND TESTING. Available at: [Link]

  • National Toxicology Program. (2024). Abstract for TR-592. Available at: [Link]

  • Semantic Scholar. (2003). Genesis of nonsulfide zinc deposits and their future utilization. Available at: [Link]

  • ResearchGate. (n.d.). Influence of thiodiglycol on growth of microorganisms from various.... Available at: [Link]

  • Loto, C. A. (2011). Electrodeposition of Zinc from Acid Based Solutions: A Review and Experimental Study. Research Journal of Chemical Sciences.
  • Struers. (n.d.). Metallographic preparation of zinc coatings. Available at: [Link]

  • Scribd. (n.d.). Hull Cell Plating Tests. Available at: [Link]

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Method

Application Notes and Protocols for the Quantification of Thiodiglycol Ethoxylates

Introduction: The Analytical Imperative for Thiodiglycol Ethoxylates Thiodiglycol ethoxylates (TDGEOs) are non-ionic surfactants characterized by a hydrophilic polyethylene glycol chain attached to a lipophilic thiodigly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Thiodiglycol Ethoxylates

Thiodiglycol ethoxylates (TDGEOs) are non-ionic surfactants characterized by a hydrophilic polyethylene glycol chain attached to a lipophilic thiodiglycol backbone. Structurally similar to other alcohol ethoxylates, these compounds find application in various industrial formulations. However, their structural relationship to thiodiglycol—a hydrolysis product and precursor of the chemical warfare agent sulfur mustard—necessitates robust and sensitive analytical methods for their detection and quantification in diverse matrices.[1][2] The presence of TCDGEOs can be of interest in environmental monitoring, industrial process control, and in the context of chemical weapons convention compliance.

The quantification of TCDGEOs presents a significant analytical challenge due to their inherent polydispersity, meaning they exist as a mixture of oligomers with varying lengths of the ethoxylate chain.[3] This complexity, coupled with the lack of readily available commercial standards for each oligomer, demands sophisticated analytical strategies. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the quantification of thiodiglycol ethoxylates, with a focus on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to achieve accurate and reproducible results.

The Challenge of Polydispersity in Quantification

A fundamental challenge in the analysis of ethoxylated compounds is their polydisperse nature. The manufacturing process of TCDGEOs results in a distribution of molecules with a varying number of ethylene oxide units.[3] This has several implications for quantitative analysis:

  • Chromatographic Complexity: Each oligomer exhibits slightly different chromatographic behavior, leading to a series of peaks rather than a single analyte peak.

  • Mass Spectrometric Response: The ionization efficiency and fragmentation patterns in mass spectrometry can vary between oligomers, complicating quantification based on a single standard.

  • Lack of Standards: Individual, certified standards for each TCDGEO oligomer are generally not commercially available.

Therefore, a successful quantitative method must address this polydispersity. The approaches outlined in this guide focus on methods that can either resolve individual oligomers or provide a reliable measure of the total TCDGEO content by accounting for the oligomeric distribution.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Approach

LC-MS has emerged as the most powerful technique for the analysis of non-ionic surfactants like TCDGEOs. Its ability to separate complex mixtures and provide sensitive and selective detection makes it ideal for handling the challenges of polydispersity.

Principle of LC-MS for Thiodiglycol Ethoxylates

Reversed-phase high-performance liquid chromatography (HPLC) is typically employed to separate the TCDGEO oligomers based on their hydrophobicity. The thiodiglycol backbone provides the primary hydrophobic anchor, while the polyethylene glycol chain imparts hydrophilicity. As the length of the ethoxylate chain increases, the hydrophobicity of the molecule decreases, leading to earlier elution times in a reversed-phase system.

Following chromatographic separation, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for these compounds, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion. Detection is typically performed using a tandem mass spectrometer (MS/MS), which provides enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Protocol 1: Quantification of Thiodiglycol Ethoxylates in Water Samples by LC-MS/MS

This protocol is adapted from established methods for the analysis of alcohol ethoxylates in aqueous matrices.[4][5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is a crucial step to concentrate the analytes from a large volume of water and to remove interfering matrix components. A reversed-phase sorbent, such as C18, is effective at retaining the moderately nonpolar TCDGEOs.

  • Procedure:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge at a flow rate of 5 mL/min.[4]

    • Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of 5 mL/min.[4]

    • Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[4]

    • Elute the retained TCDGEOs with 10 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Rationale: A gradient elution is necessary to achieve adequate separation of the TCDGEO oligomers. The use of an acidic mobile phase modifier, such as formic acid, promotes the formation of protonated molecular ions ([M+H]^+) in the ESI source.

  • Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 100% B over 10 min, hold at 100% B for 2 min, return to 50% B over 1 min, and equilibrate for 3 min[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 10 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
MS/MS Transitions Monitor the ([M+H]^+) to a characteristic fragment ion for each oligomer.

3. Quantification Strategy

  • Rationale: Due to the lack of individual standards, a semi-quantitative approach is often employed. A commercially available alcohol ethoxylate standard with a known average degree of ethoxylation can be used as a surrogate. The total concentration of TCDGEOs is then reported as an equivalent concentration of the surrogate standard. For a more accurate quantification, a "total oligomer" approach can be used where the peak areas of all identified TCDGEO oligomers are summed and quantified against a calibration curve of a representative TCDGEO oligomer, if available, or a closely related alcohol ethoxylate standard.

Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample (500 mL) SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution (Methanol) SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation (C18) Evaporation->HPLC MS ESI-MS/MS Detection HPLC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the quantification of thiodiglycol ethoxylates by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with Derivatization

GC-MS can also be a powerful tool for the analysis of TCDGEOs, particularly for the lower molecular weight oligomers. However, due to the polar nature and low volatility of these compounds, derivatization is a mandatory step to increase their volatility and improve their chromatographic properties.

Principle of GC-MS for Thiodiglycol Ethoxylates

The hydroxyl groups of the TCDGEOs are chemically modified through a derivatization reaction. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[6] The resulting TMS derivatives are more volatile and less polar, making them amenable to GC separation.

The separation in the gas chromatograph is achieved on a nonpolar capillary column, where the compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds are then introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide characteristic fragmentation patterns that can be used for identification and quantification.

Protocol 2: Quantification of Thiodiglycol Ethoxylates in Organic Matrices by GC-MS

This protocol is based on established methods for the derivatization and analysis of alcohol ethoxylates.[7]

1. Sample Preparation and Derivatization

  • Rationale: The derivatization step is critical for making the TCDGEOs volatile enough for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts efficiently with hydroxyl groups.[6]

  • Procedure:

    • Accurately weigh approximately 10 mg of the organic sample containing TCDGEOs into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Analysis

  • Rationale: A temperature-programmed separation is required to elute the range of TCDGEO oligomers. A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good separation based on boiling points.

  • Instrumentation and Conditions:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial 100°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-800 m/z

3. Quantification Strategy

  • Rationale: Similar to the LC-MS approach, the quantification of the polydisperse mixture by GC-MS is challenging. The total ion chromatogram (TIC) can be used to determine the relative distribution of the oligomers. For quantification, the peak area of a single, well-resolved oligomer can be used, with the total concentration being estimated based on the relative abundance of that oligomer in the mixture. Alternatively, the sum of the peak areas of all identified oligomers can be calibrated against a suitable standard.

Visualization of the GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Organic Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization with BSTFA (70°C) Dissolution->Derivatization GC GC Separation (HP-5ms) Derivatization->GC MS EI-MS Detection GC->MS Quantification Quantification MS->Quantification

Sources

Application

Application Note: GC-MS Analysis of Ethoxylated Thioether Compounds

A Senior Application Scientist's Guide to Methodology, Derivatization, and Data Interpretation Abstract This guide provides a comprehensive framework for the qualitative and quantitative analysis of ethoxylated thioether...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Methodology, Derivatization, and Data Interpretation

Abstract

This guide provides a comprehensive framework for the qualitative and quantitative analysis of ethoxylated thioether compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Ethoxylated thioethers, characterized by their polyether chains and sulfur linkages, present significant analytical challenges due to their low volatility and thermal lability, which are proportional to the length of the ethoxylate chain.[1] This application note details a robust methodology centered on chemical derivatization to overcome these limitations. We present a complete, step-by-step protocol for sample preparation, silylation, and subsequent GC-MS analysis. The causality behind critical experimental choices, from column selection to interpretation of mass spectral fragmentation patterns, is explained to provide researchers, quality control scientists, and drug development professionals with a self-validating and scientifically grounded protocol.

Introduction

Ethoxylated thioethers are a versatile class of non-ionic surfactants and functional polymers. Their amphiphilic nature, arising from a hydrophobic thioether moiety and a hydrophilic polyethylene glycol (PEG) chain, makes them valuable in a range of applications. These include use as industrial detergents, emulsifiers in agricultural formulations, and as building blocks for oxidation-sensitive micelles in advanced drug delivery systems.

The precise characterization of these compounds is critical for quality assurance, environmental monitoring, and ensuring the efficacy of pharmaceutical formulations. Key analytical objectives include determining the distribution of ethoxylate oligomers, identifying impurities, and quantifying the concentration in various matrices.

However, the direct analysis of these compounds by Gas Chromatography (GC) is often unfeasible. As the number of ethylene oxide (EO) units increases, the boiling point and viscosity of the molecule rise sharply, preventing volatilization in the GC inlet without thermal decomposition.[1] Therefore, a chemical derivatization step is essential to convert the terminal hydroxyl group of the ethoxylate chain into a less polar, more volatile functional group, enabling reliable chromatographic separation and detection.[1][2]

Principle of the Method

The core of this analytical method is the conversion of polar, non-volatile ethoxylated thioethers into thermally stable and volatile trimethylsilyl (TMS) ethers. This is achieved through a silylation reaction prior to GC-MS analysis. The TMS group effectively "caps" the reactive terminal hydroxyl group, reducing intermolecular hydrogen bonding and lowering the boiling point of the analyte.[1]

This derivatization not only facilitates elution from the GC column but also improves chromatographic peak shape and enhances detectability.[1] Once derivatized, the compounds are separated based on their boiling points and polarity by the GC. The mass spectrometer then fragments the eluted molecules, providing a unique mass spectrum that allows for definitive identification and quantification.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Derivatization Silylation Reaction (e.g., with BSTFA) Concentration->Derivatization Analyte Extract GC_MS GC-MS Injection & Analysis Derivatization->GC_MS Derivatized Sample Data Data Processing & Interpretation GC_MS->Data fragmentation cluster_frags Characteristic Fragments (m/z) Structure R-CH₂-S-(CH₂CH₂O)ₙ-Si(CH₃)₃ Frag1 [R-CH₂S]⁺ Alpha-cleavage Structure->Frag1 EI Fragmentation Frag2 [R-CH₂]⁺ Alpha-cleavage Structure->Frag2 EI Fragmentation Frag3 [(CH₂CH₂O)ₙ-Si(CH₃)₃]⁺ Ether Cleavage Structure->Frag3 EI Fragmentation Frag4 [Si(CH₃)₃]⁺ (m/z 73) Structure->Frag4 EI Fragmentation Frag5 Repeating ions (-44 Da separation) Structure->Frag5 EI Fragmentation

Sources

Method

Application and Protocol for the NMR Spectroscopic Analysis of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- (CAS No. No...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- (CAS No. Not Available), a flexible thioether diol. Given the absence of published spectral data for this specific molecule, this document serves as a predictive guide and a step-by-step protocol for researchers in organic synthesis, materials science, and drug development. We will explore the theoretical basis for predicting ¹H and ¹³C NMR spectra, detail the necessary experimental protocols for data acquisition, and provide a systematic approach to spectral interpretation using a suite of 1D and 2D NMR techniques. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Introduction: The Structural Challenge and the NMR Solution

Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is a polyfunctional molecule featuring two primary alcohol groups, two thioether linkages, and a central ether bond. Its structure, HO-CH₂-CH₂-S-CH₂-CH₂-O-CH₂-CH₂-S-CH₂-CH₂-OH, suggests significant conformational flexibility. This flexibility can lead to complex NMR spectra, where subtle differences in the chemical environment of seemingly equivalent nuclei may arise.

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of such molecules in solution. Through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) experiments, it is possible to:

  • Identify all unique proton and carbon environments.

  • Establish through-bond connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C).

  • Determine the number of protons attached to each carbon atom.

The protocols and analysis presented in this guide are grounded in established principles of NMR spectroscopy and data from structurally analogous compounds containing thioether and ether moieties.[1][2]

Predicted NMR Spectral Data

Due to the novelty of the target compound, the following ¹H and ¹³C NMR chemical shifts are predicted based on the principle of group additivity and comparison with similar structures found in the literature. These predictions provide a baseline for the experimental data acquisition and interpretation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The chemical shifts of protons are influenced by the electronegativity of adjacent atoms. Protons on carbons adjacent to the highly electronegative oxygen of the alcohol and ether groups will be shifted downfield, while those adjacent to the less electronegative sulfur of the thioether will be further upfield.[2]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.75t4Ha (HO-CH₂ -CH₂-S-)Adjacent to the hydroxyl group, deshielded.
~ 2.80t4Hb (HO-CH₂-CH₂ -S-)Adjacent to the thioether sulfur.
~ 2.70t4Hc (-S-CH₂ -CH₂-O-)Adjacent to the thioether sulfur.
~ 3.65t4Hd (-S-CH₂-CH₂ -O-)Adjacent to the central ether oxygen, deshielded.
~ 2.5 (broad)s2He (H O-)Exchangeable proton, chemical shift is concentration and solvent dependent.[3]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Carbon chemical shifts are similarly affected by the electronegativity of neighboring atoms. Carbons bonded to oxygen will have significantly larger chemical shifts than those bonded to sulfur.[4]

Predicted Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~ 70.0Negatived (-S-CH₂-C H₂-O-)Carbon bonded to the central ether oxygen.
~ 61.0Negativea (HO-C H₂-CH₂-S-)Carbon bonded to the terminal hydroxyl group.
~ 35.0Negativeb (HO-CH₂-C H₂-S-)Carbon bonded to the thioether sulfur.
~ 32.0Negativec (-S-C H₂-CH₂-O-)Carbon bonded to the thioether sulfur.

Experimental Protocols

The following protocols are designed for acquiring high-quality NMR data on a standard 500 MHz NMR spectrometer.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

Protocol:

  • Weigh approximately 10-20 mg of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently agitate the vial to ensure the sample is fully dissolved. The compound is expected to be a viscous liquid, so thorough mixing is crucial.[5]

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is at least 4 cm to allow for proper shimming.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following is a comprehensive set of experiments to fully characterize the molecule.

Workflow for NMR Data Acquisition:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR 13C_NMR ¹³C{¹H} NMR 1H_NMR->13C_NMR Initial structural overview DEPT-135 DEPT-135 13C_NMR->DEPT-135 Determine C types COSY ¹H-¹H COSY DEPT-135->COSY Confirm proton environments HSQC ¹H-¹³C HSQC COSY->HSQC Correlate ¹H and ¹³C

Caption: Recommended workflow for NMR experiments.

Table of Experimental Parameters:

ExperimentPurposeKey Parameters
¹H NMR To identify all proton environments and their multiplicities.Spectral Width: 10 ppm, Acquisition Time: 3 s, Relaxation Delay: 2 s, Number of Scans: 16
¹³C{¹H} NMR To identify all unique carbon environments.Spectral Width: 200 ppm, Acquisition Time: 1.5 s, Relaxation Delay: 2 s, Number of Scans: 1024
DEPT-135 To differentiate between CH, CH₂, and CH₃ groups.[6]Pulse Angle: 135°, Number of Scans: 256
¹H-¹H COSY To identify protons that are coupled to each other (typically on adjacent carbons).[7]Spectral Width (F1 & F2): 10 ppm, Number of Increments: 256, Number of Scans per Increment: 8
¹H-¹³C HSQC To correlate each proton with the carbon to which it is directly attached.[8]Spectral Width (F1): 200 ppm, Spectral Width (F2): 10 ppm, Number of Increments: 256, Number of Scans per Increment: 16

Data Processing and Interpretation: A Step-by-Step Guide

Analysis of the ¹H NMR Spectrum
  • Reference the Spectrum: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Identify Signals: Expect to see four distinct triplets and one broad singlet for the hydroxyl protons, as predicted in Table 2.1.

  • Analyze Multiplicities: The triplet patterns arise from coupling between protons on adjacent methylene groups (²JHH coupling). The hydroxyl proton is typically a broad singlet due to chemical exchange.[3]

  • Integrate Peaks: The relative integrals of the methylene proton signals should correspond to a 4:4:4:4 ratio, and the hydroxyl proton signal should integrate to 2H.

Analysis of the ¹³C NMR and DEPT-135 Spectra
  • Reference the Spectrum: Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

  • Identify Carbon Signals: Expect to see four signals in the broadband-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments.

  • Utilize DEPT-135: The DEPT-135 experiment will confirm that all four signals correspond to CH₂ groups, as they will all appear as negative peaks.[6][7] This is a crucial self-validation step.

Analysis of the 2D NMR Spectra

¹H-¹H COSY Spectrum Interpretation:

The COSY spectrum will show correlations (cross-peaks) between coupled protons. This is essential for confirming the connectivity of the molecule.

Expected COSY Correlations:

G a a (~3.75 ppm) b b (~2.80 ppm) a->b J-coupling c c (~2.70 ppm) d d (~3.65 ppm) c->d J-coupling

Caption: Predicted ¹H-¹H COSY correlations.

  • A cross-peak between proton a (~3.75 ppm) and proton b (~2.80 ppm) will confirm the HO-CH₂-CH₂-S- fragment.

  • A cross-peak between proton c (~2.70 ppm) and proton d (~3.65 ppm) will confirm the -S-CH₂-CH₂-O- fragment.

¹H-¹³C HSQC Spectrum Interpretation:

The HSQC spectrum provides direct one-bond correlations between protons and the carbons they are attached to. This is the definitive experiment for assigning the ¹³C signals.[8]

Table of Expected HSQC Correlations:

¹H Signal (δ, ppm)¹³C Signal (δ, ppm)Assignment
~ 3.75~ 61.0a (HO-C H₂-CH₂-S-)
~ 2.80~ 35.0b (HO-CH₂-C H₂-S-)
~ 2.70~ 32.0c (-S-C H₂-CH₂-O-)
~ 3.65~ 70.0d (-S-CH₂-C H₂-O-)

Conclusion

The combination of 1D and 2D NMR techniques provides a robust and self-validating workflow for the complete structural elucidation of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- . By following the detailed protocols for sample preparation, data acquisition, and the systematic interpretation of the resulting spectra, researchers can confidently confirm the chemical structure of this novel compound. The predictive nature of the spectral data presented herein serves as a valuable guide for the experimental process, highlighting the power of NMR spectroscopy in the characterization of new chemical entities.

References

  • PubChem. (n.d.). Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2,2'-[oxybis[(1,1,2,2-tetrafluoro-2,1-ethanediyl)oxy]]bis[2,2-difluoro-. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PMC. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. Retrieved from [Link]

  • ResearchGate. (2025). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). and thia-crown ethers and their metal ion templates synthesis as model case study. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, diacetate. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: Preparation of compound 3.3-((oxybis (ethane-2,1-diyl) bis.... Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-. Retrieved from [Link]

  • ACS Publications. (2026). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Peak fitting in 2D 1 H– 13 C HSQC NMR spectra for metabolomic studies. Retrieved from [Link]

  • PubMed. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thia-crown ether. Retrieved from [Link]

  • ACS Publications. (2011). Simultaneous Quantification and Identification of Individual Chemicals in Metabolite Mixtures by Two-Dimensional Extrapolated Time-Zero 1H−13C HSQC (HSQC0). Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2,2'-ETHYLENEDIOXY BIS(ETHANOL). Retrieved from [Link]

  • ISMAR. (n.d.). 2D NMR STUDIES OF SYNTHETIC POLYMERS Contents I. Introduction II. Polymer Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Raymo. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

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  • ResearchGate. (2025). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • NICNAS. (2013). Ethanol, 2,2'-oxybis-: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of the crown ether protons [ligand (1); sodium complex.... Retrieved from [Link]

  • PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • University of Washington. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link].pdf)

Sources

Application

Application Note: Characterization of Thiodiglycol Ethoxylate Functional Groups by Fourier-Transform Infrared (FTIR) Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide and experimental protocol for the analysis of thiodiglycol ethoxylate using Fourier-Tra...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide and experimental protocol for the analysis of thiodiglycol ethoxylate using Fourier-Transform Infrared (FTIR) spectroscopy. Thiodiglycol ethoxylates are non-ionic surfactants with applications ranging from industrial processes to potential use in formulation development. Their chemical properties are dictated by the presence of a central thioether linkage, terminal hydroxyl groups, and repeating ethoxy units. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying these key functional groups, thereby confirming the compound's identity and assessing its qualitative characteristics. This guide explains the underlying principles, provides a step-by-step protocol using Attenuated Total Reflectance (ATR)-FTIR, and details the interpretation of the resulting spectrum.

Introduction and Scientific Context

Thiodiglycol, chemically known as bis(2-hydroxyethyl)sulfide, is an organosulfur compound featuring two hydroxyl groups and a central thioether linkage.[1] Its ethoxylated derivatives are synthesized by the addition of ethylene oxide units, resulting in a molecule with the general structure S(CH₂CH₂O(CH₂CH₂O)ₙH)₂. This structure combines the properties of a thioether with those of a polyethylene glycol (PEG)-like chain, making it a versatile surfactant and corrosion inhibitor.[2]

The precise characterization of these molecules is critical for quality control, formulation development, and safety assessment. The functional groups—specifically the terminal alcohols (-OH), the polyether backbone (C-O-C), and the thioether core (C-S-C)—define the molecule's polarity, solubility, and reactivity.

FTIR spectroscopy is an ideal analytical technique for this purpose. It operates by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific, characteristic frequencies.[3] The resulting spectrum is a molecular "fingerprint," providing direct evidence of the functional groups present.[4] This application note establishes a robust protocol for obtaining and interpreting the FTIR spectrum of thiodiglycol ethoxylate.

Core Principles: Vibrational Modes of Thiodiglycol Ethoxylate

The infrared spectrum of thiodiglycol ethoxylate is a superposition of the vibrational modes of its constituent parts. Understanding the expected absorption regions is fundamental to accurate interpretation.

  • Hydroxyl (-OH) Group: The terminal primary alcohol groups give rise to a strong, broad absorption band in the 3600-3200 cm⁻¹ region due to O-H stretching vibrations, broadened by intermolecular hydrogen bonding.

  • Alkyl (C-H) Groups: The methylene (CH₂) groups in the backbone produce sharp, strong absorption bands in the 3000-2850 cm⁻¹ region. These correspond to the symmetric and asymmetric C-H stretching vibrations.[5]

  • Ether (C-O-C) Linkages: The repeating ethoxylate units contain numerous C-O-C ether bonds. This results in a very strong, characteristic C-O stretching absorption band, typically dominating the spectrum between 1150 cm⁻¹ and 1050 cm⁻¹. This feature is analogous to that seen in polyethylene glycol (PEG).[6][7]

  • Thioether (C-S-C) Linkage: The central C-S bond produces a weak to medium absorption band in the fingerprint region of the spectrum, typically between 800 cm⁻¹ and 600 cm⁻¹.[8] Its detection can sometimes be challenging due to its low intensity and potential overlap with other peaks, but its presence is a key identifier for this class of molecules.

Experimental Protocol: ATR-FTIR Analysis

For viscous liquid samples like thiodiglycol ethoxylate, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity, minimal sample preparation, and high reproducibility.[9] The protocol described herein is designed to be self-validating by incorporating essential quality control steps.

Required Instrumentation and Materials
  • FTIR Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Thiodiglycol ethoxylate sample.

  • Anhydrous isopropanol or ethanol for cleaning.

  • Lint-free laboratory wipes.

Data Acquisition Workflow

The logical flow from sample handling to final data interpretation is crucial for achieving reliable results.

FTIR_Workflow FTIR Analysis Workflow for Thiodiglycol Ethoxylate cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample Acquire Sample Clean Clean ATR Crystal BG_Scan Acquire Background Spectrum (Air) Clean->BG_Scan Ensures removal of atmospheric H₂O/CO₂ Apply_Sample Apply Sample Drop to Crystal BG_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process Data Processing (e.g., Baseline Correction) Acquire_Spectrum->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Report Generate Final Report Interpret->Report

Sources

Method

Application Notes and Protocols for Formulating Metalworking Fluids with 3,6-Dithia-1,8-octanediol

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- , also known by its synonym 3,6-Dith...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- , also known by its synonym 3,6-Dithia-1,8-octanediol (CAS No. 5244-34-8), in the formulation of high-performance metalworking fluids. This document elucidates the compound's functional role, provides detailed formulation protocols, and outlines methods for performance evaluation, ensuring scientific integrity and practical applicability.

Introduction: The Role of Sulfur in Extreme Pressure Lubrication

Metalworking operations, such as cutting, grinding, and stamping, subject the tool and workpiece to extreme conditions of pressure and temperature.[1] Under such duress, the liquid lubricant film can be squeezed out, leading to direct metal-to-metal contact, which results in friction, wear, and potential welding of the surfaces. To counteract this, metalworking fluids are formulated with extreme pressure (EP) additives.[1][2]

Sulfurized additives are a cornerstone of EP technology.[3][4] These compounds function by reacting chemically with the metal surface at elevated temperatures to form a sacrificial layer of metal sulfide.[1] This boundary film possesses a lower shear strength than the base metal, effectively preventing catastrophic welding and significantly reducing friction and wear.[1]

Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- (3,6-Dithia-1,8-octanediol) , with its molecular structure C6H14O2S2, is a sulfur carrier of particular interest.[5] The presence of two sulfur atoms within a flexible alkyl chain, capped with hydrophilic hydroxyl groups, suggests a multifunctional character, potentially offering both EP/anti-wear performance and some degree of water solubility or dispersibility, making it suitable for a range of fluid types.

Chemical and Physical Properties of 3,6-Dithia-1,8-octanediol

A thorough understanding of the additive's properties is paramount for successful formulation.

PropertyValueSource
CAS Number 5244-34-8
Molecular Formula C6H14O2S2
Molecular Weight 182.31 g/mol
IUPAC Name 2,2'-(Ethane-1,2-diyldisulfanediyl)di(ethan-1-ol)
Synonyms Ethylenedithioethanol, 3,6-Dithia-1,8-octanediol

Formulation Principles and Strategy

The formulation of a metalworking fluid is a balancing act, optimizing performance, stability, and cost. 3,6-Dithia-1,8-octanediol is primarily an EP/anti-wear additive. Its incorporation requires careful consideration of the base fluid and other performance additives.

Logical Flow of Formulation

The following diagram illustrates the key decision points and workflow for incorporating 3,6-Dithia-1,8-octanediol into a metalworking fluid formulation.

Formulation_Workflow A Define Application (e.g., Cutting, Grinding) B Select Base Fluid (Oil-based, Soluble Oil, Semi-synthetic, Synthetic) A->B C Determine Treat Rate of 3,6-Dithia-1,8-octanediol (Typically 1-10%) B->C E Prepare Concentrate (Blend additives into base oil/solvent) B->E D Select Co-Additives: - Emulsifiers - Corrosion Inhibitors - Biocides - Antifoams C->D D->E F Dilute with Water (for water-miscible fluids) E->F If applicable G Performance Testing (Lubricity, Corrosion, Stability) E->G Neat Oil F->G H Optimize Formulation G->H H->C

Caption: Workflow for formulating with 3,6-Dithia-1,8-octanediol.

Experimental Protocols

The following protocols provide a starting point for formulating and evaluating metalworking fluids containing 3,6-Dithia-1,8-octanediol.

Protocol 1: Formulation of a Soluble Oil Concentrate

This protocol details the preparation of a soluble oil concentrate, which is designed to be diluted with water to form a stable emulsion.

Objective: To create a stable, effective soluble oil concentrate for general machining.

Materials:

  • Naphthenic or Paraffinic Base Oil (ISO VG 22)

  • 3,6-Dithia-1,8-octanediol (EP Additive)

  • Sodium Sulfonate (Emulsifier & Corrosion Inhibitor)[6]

  • Triethanolamine (Alkalinity & Corrosion Inhibitor)

  • Fatty Acid Soap (Co-emulsifier)

  • Biocide (e.g., Triazine-based)

  • Antifoam agent (e.g., Polysiloxane)[6]

  • Overhead stirrer with propeller blade

  • Beaker and hot plate

Procedure:

  • Charge the Base Oil: To a clean, dry beaker, add 60-70% (w/w) of the base oil.

  • Add Emulsifiers: While stirring at a moderate speed (200-300 rpm), slowly add the sodium sulfonate (10-15% w/w) and fatty acid soap (3-5% w/w). Heat the mixture to 50-60°C to facilitate dissolution.

  • Incorporate EP Additive: Once the emulsifiers are fully dissolved, slowly add the 3,6-Dithia-1,8-octanediol (2-8% w/w). Maintain temperature and stirring until the mixture is homogenous.

  • Add Corrosion Inhibitors & Biocide: Add triethanolamine (2-4% w/w) and the selected biocide (0.5-1.5% w/w).

  • Final Additions: Add the antifoam agent (0.05-0.2% w/w) and top up with the remaining base oil to 100%.

  • Homogenize: Continue stirring for an additional 30 minutes to ensure complete homogeneity.

  • Cooling & Storage: Allow the concentrate to cool to room temperature before packaging in a sealed container.

Protocol 2: Emulsion Preparation and Stability Testing

Objective: To prepare a stable emulsion from the concentrate and evaluate its stability over time.

Procedure:

  • Dilution: Prepare a 5% (v/v) emulsion by slowly adding 5 parts of the concentrate from Protocol 3.1 to 95 parts of water (of known hardness) with constant, gentle stirring. Crucially, always add oil concentrate to water to ensure proper emulsion formation. [6]

  • Initial Observation: Observe the emulsion for its appearance (e.g., milky, semi-translucent), color, and any immediate signs of separation.

  • Cylinder Stability Test: Pour 100 mL of the freshly prepared emulsion into a 100 mL graduated cylinder. Seal the top and let it stand undisturbed.

  • Evaluation: Record the volume of any free oil or cream layer that separates at the top, and any sediment at the bottom, after 2, 8, and 24 hours. A stable emulsion will show minimal to no separation.

Performance Evaluation Protocols

The efficacy of the formulated fluid must be validated through standardized testing.

Protocol 3: Corrosion Inhibition Testing (Chip on Filter Paper)

This test provides a rapid assessment of the fluid's ability to prevent rust on ferrous metals.[7]

Procedure:

  • Prepare Test Sample: Place a piece of Whatman filter paper in a petri dish and saturate it with the 5% emulsion prepared in Protocol 3.2.

  • Add Metal Chips: Distribute approximately 2 grams of freshly prepared, clean, dry cast iron chips evenly across the surface of the saturated paper.

  • Incubate: Cover the petri dish and allow it to stand at room temperature for 2 hours.

  • Evaluate: After the incubation period, remove the cast iron chips. Observe the filter paper for any signs of rust or staining. The degree of staining is rated against a standard scale (e.g., 0 = no stain, 4 = severe staining). A successful formulation will show little to no staining.[7]

Protocol 4: Lubricity and Extreme Pressure Evaluation (Four-Ball EP Test)

The Four-Ball EP Tester is a standard method (ASTM D2783) for determining the load-carrying properties of a lubricant.

Principle: Three steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramidal arrangement. The test lubricant covers the stationary balls. The test is run at a specified speed, and the load is increased until the rotating ball seizes and welds to the stationary balls.

Key Parameters Measured:

  • Weld Point: The load at which the rotating ball seizes to the stationary balls, indicating the ultimate film strength of the lubricant.

  • Load Wear Index (LWI): A measure of the lubricant's ability to prevent wear at lighter loads.

Interpretation: A higher weld point and LWI indicate superior extreme pressure and anti-wear properties. The incorporation of 3,6-Dithia-1,8-octanediol is expected to significantly increase these values compared to a baseline formulation without the additive.

Data Summary Table

All quantitative data should be meticulously recorded and summarized for comparative analysis.

Formulation ID3,6-Dithia-1,8-octanediol (%)Emulsion Stability (24h, % separation)Corrosion Test (Stain Rating 0-4)Four-Ball Weld Point (kgf)Load Wear Index (LWI)
Baseline (No EP) 0
F-DTOD-2 2
F-DTOD-5 5
F-DTOD-8 8

Mechanistic Considerations and Synergism

The performance of 3,6-Dithia-1,8-octanediol is rooted in the reactivity of its sulfur atoms. The following diagram outlines the proposed mechanism of action at the tool-workpiece interface.

EP_Mechanism cluster_0 High Pressure & Temperature Zone A Metal Surface (Fe) E Reaction with Metal Surface A->E B 3,6-Dithia-1,8-octanediol (R-S-S-R') C Thermal Decomposition of Additive B->C Heat D Reactive Sulfur Species C->D D->E F Formation of Sacrificial Iron Sulfide (FeS) Layer E->F G Reduced Friction & Wear F->G

Caption: Proposed mechanism of EP action for 3,6-Dithia-1,8-octanediol.

It is also critical to consider potential synergistic or antagonistic effects with other additives. For instance, certain corrosion inhibitors may compete for the metal surface, potentially hindering the formation of the iron sulfide layer. Conversely, some emulsifiers may improve the delivery of the EP additive to the cutting zone. Experimental design should include formulations that systematically vary co-additives to identify these interactions.

Conclusion

Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- (3,6-Dithia-1,8-octanediol) is a promising extreme pressure additive for metalworking fluids. Its sulfur content provides the necessary chemical reactivity to protect metal surfaces under severe machining conditions. The protocols outlined in this guide provide a robust framework for formulating, testing, and optimizing metalworking fluids that leverage the performance benefits of this compound. Successful formulation requires a systematic approach, careful selection of co-additives, and rigorous performance validation.

References

  • US EPA Substances Registry Services (SRS). Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-. [Link]

  • Lubes'N'Greases. Examining Extreme Pressure Additives for Metalworking Fluids. [Link]

  • Lanxess. Solutions for high performing Metalworking Fluids. [Link]

  • STLE. Sulfurized Additives: Types available, key applications and beneficial properties. [Link]

  • S. Brinksmeier et al., MDPI. Tribological Effects of Metalworking Fluids in Cutting Processes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"purification techniques for Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-"

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to the purification of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- and its structural analogs. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to the purification of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- and its structural analogs.

Introduction: Navigating the Purification of a Complex Thioether Diol

Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is a polar, high-boiling organic compound characterized by dual ethanol functionalities, thioether linkages, and a central ether bond. Its structural complexity and similarity to compounds like thiodiglycol present unique purification challenges. High purity is paramount, especially in drug development, where even trace impurities can have significant consequences.

This guide provides a comprehensive framework for purifying this class of molecules, moving from bulk impurity removal to achieving high-purity grades suitable for sensitive applications. The methodologies are grounded in established chemical principles and address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

Common impurities largely depend on the synthetic route. For syntheses analogous to that of thiodiglycol, which often involves reacting a sulfide source with an ethanol derivative, you can expect:

  • Inorganic Salts: Salts like sodium chloride are often byproducts of the reaction and need to be removed in a preliminary work-up.[1]

  • Unreacted Starting Materials: Depending on reaction efficiency, residual starting materials may be present.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Byproducts of Side Reactions: Incomplete reactions can lead to mercaptoethanol, while slight excess of reactants might generate dithio impurities.[2]

  • Oxidation Products: The thioether linkage is susceptible to oxidation, forming the corresponding sulfoxide and sulfone, especially if exposed to oxidizing agents or air at high temperatures.

  • Decomposition/Polymerization Products: These compounds can be thermally sensitive. Heating in the presence of acid or base can cause decomposition or resinification, leading to colored, high-molecular-weight impurities.[1]

Q2: My purified product has a yellow tint. What causes this and how can I remove it?

A yellow discoloration typically indicates the presence of oxidized species or thermal degradation products. Thioethers can oxidize, and high temperatures during distillation can cause decomposition.[1][3]

  • Causality: The discoloration is often due to conjugated systems or other chromophores formed during degradation. If the crude product was not properly neutralized before heating, decomposition is more likely.[1]

  • Solution:

    • Re-purification: A careful vacuum distillation is the most effective method for removing these colored impurities.[1][4] Ensure the system is fully neutralized and the vacuum is deep enough to keep the boiling temperature as low as possible.

    • Activated Carbon Treatment: For minor color impurities, you can try dissolving the product in a suitable solvent and treating it with a small amount of activated carbon, followed by filtration and solvent removal. However, this may lead to product loss.

Q3: I'm observing product decomposition (darkening, charring) during distillation. How can I prevent this?

This is a critical issue caused by excessive thermal stress. The solution is to lower the distillation temperature.

  • Causality: The compound has a high boiling point at atmospheric pressure and will likely decompose before it boils.[3][5] Any acidic or basic residues will catalyze this decomposition.[1]

  • Preventative Measures:

    • Use a High Vacuum: A good vacuum pump (e.g., achieving <1 mmHg) is essential to significantly lower the boiling point. For the related compound thiodiglycol, the boiling point drops from 282 °C (with decomposition) at atmospheric pressure to 164-166 °C at 20 mmHg.[1][5]

    • Ensure Neutrality: Before distilling, check the pH of the crude product. It must be neutral. Acidic or alkaline conditions can cause significant decomposition upon heating.[1]

    • Use a Kugelrohr or Short-Path Distillation Apparatus: For smaller scales, these types of apparatus minimize the residence time of the compound at high temperatures, reducing the risk of decomposition.

Q4: My compound is a viscous liquid or oil that won't crystallize. What are my purification options?

Crystallization is often difficult for highly polar, flexible molecules that can form viscous syrups.[6] If crystallization fails, other high-resolution purification techniques are necessary.

  • Primary Alternative: Chromatography. This is the method of choice for purifying non-crystalline polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds that show little or no retention in reversed-phase chromatography.[7]

    • Reversed-Phase Chromatography (RP-HPLC): Still a viable option, especially if the compound has sufficient non-polar character to interact with a C18 or similar stationary phase.

    • Normal-Phase Chromatography: Using a polar stationary phase like silica or alumina can be effective, though managing solubility and preventing strong, irreversible adsorption can be challenging for highly polar analytes.[8]

  • Secondary Alternative: Distillation. Vacuum distillation remains the best method for bulk purification, even if the end product is an oil.[1]

Q5: What are the key safety precautions for handling and purifying this compound?

Given its structural similarity to thiodiglycol, which is a Schedule 2 chemical under the Chemical Weapons Convention, stringent safety protocols are essential.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10]

  • Thermal Decomposition: Be aware that heating the compound to decomposition can release highly toxic fumes of sulfur oxides.[3] All heating and distillation should be conducted in a fume hood.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Purification Workflows & Troubleshooting Guides

Decision-Making Workflow for Purification

This diagram outlines the logical steps for selecting an appropriate purification strategy based on the scale and required purity of the final product.

G start Crude Product (Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-) workup Step 1: Preparatory Work-up (e.g., Alcoholic Extraction to Remove Salts) start->workup decision1 Purity Requirement? workup->decision1 distillation Step 2: Vacuum Distillation (For Bulk Purity, >95%) decision1->distillation  Bulk Purity   chromatography Step 2: Flash Chromatography (For High Purity, >99%) decision1->chromatography  High Purity   end_bulk Pure Product (Bulk) distillation->end_bulk end_high High-Purity Product chromatography->end_high

Caption: Purification method selection flowchart.

Method 1: Vacuum Distillation (Bulk Purification)

Principle: This technique separates compounds based on differences in their boiling points. Applying a vacuum is crucial to lower the boiling point of the high-boiling target compound, thereby preventing thermal decomposition.[1][11] This method is ideal for removing non-volatile impurities (salts, polymers) and some more volatile contaminants on a multi-gram to kilogram scale.

Detailed Protocol:

  • Pre-treatment: Ensure the crude product is free of inorganic salts by performing a preliminary extraction if necessary (see Method 3). Crucially, neutralize the crude material to a pH of ~7 to prevent acid- or base-catalyzed decomposition.[1]

  • Apparatus Setup: Assemble a vacuum distillation apparatus (short-path is recommended). Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer bar or capillary bubbler to prevent bumping.[1]

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump protected by a cold trap. A vacuum of <20 mmHg is recommended.[1]

  • Heating: Gently heat the distillation flask using a heating mantle with a temperature controller. Gradually increase the temperature until the product begins to distill.

  • Fraction Collection: Collect the distilled product. The main fraction should be colorless.[1] Discard any initial forerun (more volatile impurities) and stop the distillation before the non-volatile residue begins to char.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to release the vacuum.

Troubleshooting Guide: Vacuum Distillation

IssueProbable Cause(s)Recommended Solution(s)
Bumping / Unstable Boiling - Insufficient agitation.- Superheating of the liquid.- Ensure vigorous stirring with a magnetic stirrer.- Use a capillary ebulliator to introduce a fine stream of bubbles.
Product Darkens in Flask - Distillation temperature is too high.- Presence of acidic or basic impurities.- Improve the vacuum to further lower the boiling point.- Re-neutralize the crude product before distillation.[1]
No Product Distilling - Vacuum is not deep enough.- Temperature is too low.- Check for leaks in the apparatus; use a vacuum gauge.- Gradually and carefully increase the heating mantle temperature.
Method 2: High-Performance Liquid Chromatography (HPLC) (High Purity)

Principle: Chromatography is used for high-resolution purification, especially for removing structurally similar impurities. For a polar molecule like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[7]

Protocol: HILIC Purification

  • Column Selection: Choose a HILIC column (e.g., with an amide or amine-bonded stationary phase).[7]

  • Sample Preparation: Dissolve the sample from the vacuum distillation step in a small amount of the initial mobile phase. Ensure it is fully dissolved.

  • Mobile Phase: Use a mobile phase system typical for HILIC, consisting of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer (like water with ammonium formate).

  • Elution Gradient: Start with a high concentration of the organic solvent (e.g., 95% acetonitrile) to ensure the polar analyte is retained on the polar stationary phase. Gradually increase the percentage of the aqueous phase to elute the compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide: HILIC Purification

IssueProbable Cause(s)Recommended Solution(s)
Poor Retention (Elutes Early) - Mobile phase is too polar.- Sample solvent is too strong (too much water).- Increase the initial percentage of organic solvent (e.g., acetonitrile).- Dissolve the sample in the highest possible concentration of organic solvent.
Peak Tailing - Strong interaction with the stationary phase.- Column overload.- Modify the pH of the aqueous portion of the mobile phase.- Inject a smaller amount of the sample.
No Elution - Compound is too strongly retained.- Increase the final concentration of the aqueous phase in your gradient.- Try a different HILIC stationary phase.
Method 3: Preparatory Work-up (Alcoholic Extraction)

Principle: This step is designed to remove non-volatile inorganic salts (e.g., NaCl) from the crude reaction mixture before distillation, as these salts will not distill and can interfere with the process.[1]

Protocol:

  • Concentration: If the reaction was performed in water, first remove the water under reduced pressure.[1]

  • Extraction: Add hot absolute ethanol to the residue (which contains the product and salts). The organic product will dissolve, while the inorganic salts will not.[1]

  • Filtration: Filter the hot solution to remove the insoluble salts. A Büchner funnel can be used for this step.[1]

  • Washing: Wash the collected salt cake with a small amount of additional hot ethanol to recover any remaining product.[1]

  • Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure to yield the crude, salt-free product, which is now ready for distillation or chromatography.[1]

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₄H₁₀O₂S[5]
Molar Mass 122.18 g/mol [5]
Appearance Colorless, viscous liquid[5]
Melting Point -16 °C[5]
Boiling Point 282 °C (decomposes)[5]
164–166 °C @ 20 mmHg[1]
153 °C @ 8 mmHg[4]
Solubility Miscible with water

References

  • Organic Syntheses. (n.d.). β-THIODIGLYCOL. Retrieved from [Link]

  • OECD SIDS. (2005). THIODIGLYCOL. Retrieved from [Link]

  • U.S. Patent US2278090A. (1942). Method of thiodiglycol production. Google Patents.
  • Ataman Kimya. (n.d.). 2,2'-ETHYLENEDIOXY BIS(ETHANOL). Retrieved from [Link]

  • Chinese Patent CN105399651A. (2016). Method for continuously synthesizing thiodiglycol. Google Patents.
  • Wikipedia. (n.d.). Thiodiglycol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5447, Thiodiglycol. Retrieved from [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • ResearchGate. (2021). How can I crystallize viscous liquids?. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Reddit. (2021). Purification of strong polar and basic compounds. Retrieved from [Link]

  • OSTI.gov. (2021). Static and Dynamic Intensification of Water–Ethylene Glycol Separation Using a Dividing Wall Column. Retrieved from [Link]

  • PENTA s.r.o. (2023). 2,2'-Thiodiethanol - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Ethoxylated Thiols

Welcome to the technical support center for the synthesis of ethoxylated thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethoxylated thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical chemical modification. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields, purity, and desired product specifications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Q1: My final product shows a significant peak corresponding to a disulfide. What is causing this and how can I prevent it?

A1: The formation of disulfides (RSSR) is one of the most common side reactions during the synthesis of ethoxylated thiols. This occurs because thiols (-SH) are susceptible to oxidation, especially under the conditions often employed for ethoxylation.

Causality: The thiol-disulfide interchange is a redox process where two thiol groups are oxidized to form a disulfide bond.[1] This can be initiated by trace amounts of oxygen, metal ion contaminants, or oxidizing agents present in the reaction mixture. The reaction environment, including temperature and pH, can also influence the rate of disulfide formation. The mechanism involves the deprotonation of the thiol to a thiolate anion (RS⁻), which is a key intermediate in the ethoxylation process but is also highly susceptible to oxidation.

Prevention Strategies:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction system. This can be achieved by performing the reaction under a blanket of an inert gas such as nitrogen or argon.

  • Deoxygenated Reagents and Solvents: Ensure all your starting materials, including the thiol, ethylene oxide, and solvent, are thoroughly deoxygenated before use. This can be done by bubbling an inert gas through the liquids or by using freeze-pump-thaw cycles for more sensitive applications.

  • Use of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant can help to scavenge trace oxygen and prevent the initiation of disulfide formation. The choice of antioxidant should be carefully considered to avoid interference with the desired ethoxylation reaction.

  • Catalyst Selection: The choice of catalyst can influence the reaction environment and potentially mitigate oxidative side reactions.

Experimental Protocol: Minimizing Disulfide Formation

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any potential metal contaminants that could catalyze oxidation.

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge the entire system with dry nitrogen or argon for at least 30 minutes before introducing any reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Deoxygenation:

    • Liquids (Thiol, Solvent): Sparge with nitrogen or argon for 20-30 minutes prior to use.

    • Ethylene Oxide: If using from a cylinder, ensure the delivery lines are purged with an inert gas.

  • Reaction Execution: Add the deoxygenated thiol and solvent to the reaction vessel under the inert atmosphere. Heat to the desired reaction temperature, then introduce the ethylene oxide subsurface to ensure rapid dissolution and reaction, minimizing its presence in the headspace where it might interact with any residual oxygen.

  • Work-up: After the reaction is complete, cool the mixture under the inert atmosphere before proceeding with any purification steps.

Diagram: Thiol Oxidation to Disulfide

G Thiol1 R-SH Disulfide R-S-S-R Thiol1->Disulfide Thiol2 R-SH Thiol2->Disulfide Oxidizing_Agent [O] Oxidizing_Agent->Disulfide Oxidation Water H₂O G EO1 Ethylene Oxide Dioxane 1,4-Dioxane EO1->Dioxane EO2 Ethylene Oxide EO2->Dioxane Acid_Catalyst H⁺ Acid_Catalyst->Dioxane Dimerization

Caption: Acid-catalyzed dimerization of ethylene oxide to form 1,4-dioxane.

Q3: My product has a broader molecular weight distribution than expected. What factors contribute to this and how can I achieve a narrower distribution?

A3: A broad molecular weight distribution, or high polydispersity, in ethoxylated products is a common challenge. It indicates a wide range of ethylene oxide chain lengths attached to the thiol.

Causality: The distribution of ethoxylate chain lengths follows a statistical pattern, often described by a Poisson distribution. However, deviations from this ideal distribution can occur due to several factors:

  • Reaction Kinetics: The reactivity of the growing ethoxylate chain can be different from the initial thiol. If the ethoxylated thiol is more reactive towards ethylene oxide than the starting thiol, it will lead to the formation of longer chains, broadening the distribution.

  • Catalyst Type: The choice of catalyst can significantly impact the polydispersity. Some catalysts, particularly certain alkaline earth metals or double metal cyanide (DMC) catalysts, are known to produce narrower-range ethoxylates. [2]* Reaction Conditions: Temperature and pressure can influence the reaction kinetics and, consequently, the molecular weight distribution. Inconsistent addition of ethylene oxide can also lead to a broader distribution.

Strategies for a Narrower Distribution:

  • Catalyst Selection: For applications requiring a narrow molecular weight distribution, consider using specialized catalysts such as DMC catalysts, which are known for their ability to produce more uniform ethoxylates. [2]* Controlled Ethylene Oxide Addition: A slow and continuous addition of ethylene oxide at a constant rate can help to achieve a more uniform chain growth.

  • Process Optimization: Carefully control the reaction temperature and pressure to maintain consistent reaction kinetics.

Table: Catalyst Impact on Polydispersity

Catalyst TypeTypical PolydispersityKey Characteristics
Alkali Metal Hydroxides (e.g., KOH) BroadConventional, cost-effective, but less selective.
Alkaline Earth Metal Catalysts ModerateCan offer improved selectivity over alkali metals.
Double Metal Cyanide (DMC) Catalysts NarrowHigh activity and selectivity, produces narrow-range ethoxylates. [2]
Q4: I am observing the formation of polyethylene glycol (PEG) in my product. What is the source of this impurity?

A4: The presence of polyethylene glycol (PEG) as a byproduct is another common issue in ethoxylation reactions.

Causality: PEG is formed from the polymerization of ethylene oxide initiated by water. [3][2]Even trace amounts of water in the reactants or the reaction system can act as an initiator for ethylene oxide polymerization, leading to the formation of PEG chains of varying lengths.

Prevention Strategies:

  • Strict Moisture Control: The most effective way to prevent PEG formation is to ensure that all reactants (thiol, ethylene oxide) and the reaction setup are rigorously dried.

  • High-Purity Reactants: Use high-purity starting materials with low water content.

  • Catalyst Preparation: If using a solid catalyst, ensure it is properly dried and handled to prevent moisture absorption.

Experimental Protocol: Water Content Analysis

To control for this side reaction, it is crucial to quantify the water content of your starting materials.

  • Karl Fischer Titration: This is the gold standard for accurate water content determination in organic solvents and reagents.

  • Procedure:

    • Calibrate the Karl Fischer titrator with a certified water standard.

    • Carefully transfer a known amount of your thiol or solvent into the titration cell, ensuring minimal exposure to atmospheric moisture.

    • Run the titration until the endpoint is reached.

    • Calculate the water content in parts per million (ppm) or percentage.

  • Acceptable Limits: For sensitive ethoxylation reactions, the water content should ideally be below 100 ppm.

Analytical Techniques for Troubleshooting

To effectively troubleshoot side reactions, it is essential to have reliable analytical methods to identify and quantify the impurities in your product mixture.

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile byproducts like 1,4-dioxane and unreacted thiol. [4]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the ethoxylated thiol oligomers, disulfides, and PEG. [4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main product and byproducts. Can provide information on the average degree of ethoxylation.
Gel Permeation Chromatography (GPC) Determination of the molecular weight distribution (polydispersity) of the ethoxylated product.

References

  • Sasol. (2009). 1,4-Dioxane – A Current Topic for Household Detergent and Personal Care Formulators. Sasol North America. [Link]

  • Zhang, Y., et al. (2021). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society.
  • Wilkinson, B., et al. (2018). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway.
  • Wilkinson, B., et al. (2018). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway.
  • Theofylaktos, D., et al. (2015). Analysis of thiols Preface.
  • Wikipedia. (2023). Ethoxylation. [Link]

  • Chemistry For Everyone. (2023). How Are Disulfide Bonds Formed? [YouTube Video]. [Link]

  • Al-Gharrawi, M., et al. (2023). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. MDPI.
  • Phillips Petroleum Company. (1990). Tertiary thiol ethoxylate compositions.
  • Shell. (2021).
  • Lomonosov Moscow State University. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed.
  • LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • University of Parma. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • Di Serio, M., et al. (2021).
  • BASF. (n.d.). Managing 1,4-Dioxane.
  • Kumar, V., et al. (2011). Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones.
  • The Dow Chemical Company. (2021). Low 1,4-dioxane production in sulfation of an ethoxylated mixture prepared by using dmc catalyst.
  • Pearson Study Prep. (2015). Reactions of Thiols. [YouTube Video]. [Link]

  • Creative Proteomics. (2024). Thiols: Functions, Identification, and Applications.
  • University of California, San Francisco. (2014). Two phases of disulfide bond formation have differing requirements for oxygen. PMC - NIH.
  • Grygorenko, O., et al. (2017). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • Thermo Fisher Scientific. (n.d.).
  • National Institutes of Health. (2024).
  • ResearchGate. (2021).

Sources

Troubleshooting

Technical Support Center: Purification of Ethoxylation Products from Unreacted Thiodiglycol

Welcome to the technical support center for the purification of ethoxylation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethoxylation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted thiodiglycol (TDG) from your reaction mixtures. As your partner in science, we understand the critical importance of purity for the successful downstream application of your ethoxylated products. This document provides not just procedural steps but also the scientific rationale behind them to empower you to tackle your purification challenges effectively.

I. Understanding the Separation Challenge

The ethoxylation of thiodiglycol results in a mixture of the desired ethoxylated products with varying chain lengths, the unreacted thiodiglycol starting material, and potentially some side products. The primary challenge in purification arises from the physicochemical similarities and differences between thiodiglycol and its ethoxylated derivatives.

Key Physicochemical Properties

A clear understanding of the properties of the compounds involved is fundamental to designing an effective purification strategy.

PropertyThiodiglycol (TDG)Ethoxylated ThiodiglycolRationale for Separation
Boiling Point 282 °C (decomposes at normal pressure); 164-166 °C at 20 mmHg[1][2]Significantly higher than TDG and increases with the degree of ethoxylation.The significant difference in boiling points under vacuum allows for separation by vacuum distillation .
Polarity High (polar protic solvent)[1]Polarity decreases as the ethoxy chain length increases.Differences in polarity can be exploited by liquid-liquid extraction and chromatography .
Solubility Miscible with water and polar organic solvents like ethanol and methanol[1][3]Water solubility decreases with increasing ethoxy chain length and hydrophobicity.The high water solubility of TDG is key for effective separation using aqueous washes during extraction.
Molecular Weight 122.19 g/mol [3]Increases with each added ethylene oxide unit.The substantial difference in molecular weight contributes to the large boiling point differences.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Scenario 1: Inefficient Removal of Thiodiglycol by Vacuum Distillation

Question: I performed vacuum distillation, but my final product is still contaminated with a significant amount of thiodiglycol. What went wrong?

Answer: This is a common issue that can usually be resolved by optimizing your distillation parameters. Let's break down the potential causes and solutions.

  • Insufficient Vacuum: The boiling point of thiodiglycol is highly dependent on the pressure. If the vacuum is not deep enough, the required temperature to vaporize the TDG might be too high, potentially leading to co-distillation of lower molecular weight ethoxylates or thermal degradation.

    • Solution: Ensure your vacuum pump is in good working order and can achieve a pressure of at least 20 mmHg or lower. Monitor the pressure throughout the distillation process.[2]

  • Incorrect Temperature Gradient: A poorly controlled temperature gradient in the distillation column can lead to inefficient separation.

    • Solution: Use a fractionating column with appropriate packing material to increase the number of theoretical plates. Maintain a stable and gradual temperature gradient along the column. The temperature at the head of the column should be close to the boiling point of TDG at the operating pressure, while the pot temperature will be significantly higher.

  • Bumping and Foaming: The viscous nature of the ethoxylation product can lead to bumping, carrying non-volatile components into the distillate.

    • Solution: Use a stirring mechanism (magnetic or overhead) in the distillation flask to ensure even heating. The addition of boiling chips or a capillary bubbler can also promote smooth boiling.[2]

Experimental Protocol: Optimized Vacuum Distillation for Thiodiglycol Removal

  • Preparation: Assemble the vacuum distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the crude ethoxylation product into the round-bottom flask, not exceeding half of its volume. Add a magnetic stir bar.

  • Initiating Vacuum: Gradually apply the vacuum, ensuring the system is stable. Aim for a pressure of 20 mmHg or lower.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of thiodiglycol at your operating pressure (e.g., 164-166 °C at 20 mmHg).[2]

  • Completion: Once the thiodiglycol has been removed, the temperature at the column head will drop. You can then stop the distillation or increase the temperature to distill the desired ethoxylated products if they are volatile under your conditions.

  • Analysis: Analyze the collected distillate and the remaining product for purity using a suitable analytical technique like GC-MS.

Scenario 2: Persistent Thiodiglycol Contamination After Solvent Extraction

Question: I've tried washing my organic product solution with water to remove the thiodiglycol, but it's not very effective. How can I improve this separation?

Answer: Liquid-liquid extraction relies on the differential solubility of the components in two immiscible liquid phases. The high polarity and water miscibility of thiodiglycol make it an ideal candidate for removal with an aqueous wash.[1][3] However, the ethoxylated products, especially those with shorter chains, may also have some water solubility, leading to emulsions and poor separation.

  • Insufficient Number of Washes: A single wash is often not enough to remove all the thiodiglycol.

    • Solution: Perform multiple sequential washes with deionized water. Three to five washes are typically recommended. With each wash, the concentration of TDG in the organic phase will decrease.

  • Emulsion Formation: The surfactant nature of the ethoxylated products can lead to the formation of stable emulsions at the interface of the organic and aqueous layers, trapping impurities.

    • Solution:

      • Use a brine (saturated NaCl solution) for the final washes. The increased ionic strength of the aqueous phase will help to break the emulsion and "salt out" the organic components.

      • Avoid vigorous shaking of the separatory funnel. Gentle inversions are usually sufficient to achieve good mixing without creating a persistent emulsion.

  • Incorrect Solvent Choice: The choice of the organic solvent is crucial.

    • Solution: Use a non-polar or moderately polar organic solvent that is a good solvent for your ethoxylated product but has low miscibility with water. Examples include dichloromethane, ethyl acetate, or toluene.

Logical Workflow for Optimizing Liquid-Liquid Extraction

G start Start: Crude Product in Organic Solvent wash1 Wash 1 with Deionized Water start->wash1 check_emulsion1 Emulsion Formed? wash1->check_emulsion1 wash2 Wash 2 with Deionized Water check_emulsion1->wash2 No wash3 Wash 3 with Brine check_emulsion1->wash3 Yes check_emulsion2 Emulsion Formed? wash2->check_emulsion2 check_emulsion2->wash3 No check_emulsion2->wash3 Yes dry Dry Organic Layer (e.g., with MgSO4) wash3->dry evaporate Evaporate Solvent dry->evaporate analyze Analyze Purity (e.g., GC-MS) evaporate->analyze end End: Purified Product analyze->end

Caption: Workflow for liquid-liquid extraction.

III. Frequently Asked Questions (FAQs)

Q1: Can I use chromatography to remove unreacted thiodiglycol?

A1: Yes, column chromatography can be an effective method, especially for smaller scale purifications or as a final polishing step. Given the high polarity of thiodiglycol, a normal-phase chromatography setup is recommended.

  • Stationary Phase: Silica gel is a suitable choice as the polar stationary phase.

  • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) will allow for the separation. The less polar ethoxylated products will elute first, followed by the highly polar thiodiglycol. Thin-layer chromatography (TLC) should be used to develop the optimal solvent system before running the column.

Q2: Are there any adsorption-based methods to remove thiodiglycol?

A2: Adsorption can be a useful technique for removing trace amounts of thiodiglycol.

  • Activated Carbon: The hydrophobic surface of activated carbon can adsorb organic molecules. While both thiodiglycol and its ethoxylates are organic, there might be some selectivity based on size and polarity.

  • Zeolites: Modified zeolites have been shown to be effective in removing non-ionic surfactants from aqueous solutions.[4] It is plausible that they could be adapted to selectively adsorb either the thiodiglycol or the ethoxylated product from an organic solvent, depending on the specific properties of the zeolite.

Q3: How can I confirm that all the thiodiglycol has been removed from my product?

A3: Analytical verification is crucial. Several techniques can be employed to determine the purity of your final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying volatile and semi-volatile compounds. Thiodiglycol can be analyzed by GC-MS, often after a derivatization step to increase its volatility.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile ethoxylated products, LC-MS is a powerful tool for separation and identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of your ethoxylated product and can be used to detect the characteristic peaks of any residual thiodiglycol.[7]

Q4: My ethoxylation reaction seems to have a low yield, and a large amount of unreacted thiodiglycol remains. What could be the cause?

A4: A high amount of unreacted starting material can be due to several factors related to the reaction conditions.

  • Catalyst Deactivation: The catalyst (e.g., potassium hydroxide) may have been deactivated by moisture or acidic impurities in the reactants or the reaction vessel. Ensure all reagents and glassware are thoroughly dried.

  • Insufficient Ethylene Oxide: An inadequate amount of ethylene oxide will result in an incomplete reaction. Ensure accurate measurement and delivery of the ethylene oxide.

  • Low Reaction Temperature or Time: The ethoxylation reaction requires specific temperatures to proceed at an optimal rate. If the temperature is too low or the reaction time is too short, the conversion will be low.

By carefully considering the principles outlined in this guide and systematically troubleshooting your purification process, you can effectively remove unreacted thiodiglycol and obtain a high-purity ethoxylated product for your research and development needs.

IV. References

  • Wikipedia. (n.d.). Thiodiglycol. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). β-THIODIGLYCOL. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Thiodiglycol. Retrieved January 28, 2026, from [Link]

  • Brimfield, A. A., et al. (2006). Thiodiglycol, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance. Toxicology and Applied Pharmacology, 211(2), 125-133.

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163.

  • ResearchGate. (n.d.). Adsorption of non-ionic surfactants on hydrophobic and hydrophilic carbon surfaces. Retrieved January 28, 2026, from [Link]

  • Ohsawa, M., et al. (2004). Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation. Journal of Chromatography B, 809(2), 241-247.

  • Google Patents. (n.d.). Process for removing polar impurities from hydrocarbons and mixtures of.... Retrieved January 28, 2026, from

  • The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved January 28, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved January 28, 2026, from [Link]

  • PLOS. (2025). Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features. Retrieved January 28, 2026, from [Link]

  • YouTube. (2023). Troubleshooting Common Issues in ETO Sterilization Processes. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Extraction of thiodiglycol from soil using pressurised liquid extraction. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Method of thiodiglycol production. Retrieved January 28, 2026, from

  • The Royal Society of Chemistry. (n.d.). Adsorption and desorption behavior of ionic and nonionic surfactants on polymer surfaces. Retrieved January 28, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiodiglycol (CAS 111-48-8). Retrieved January 28, 2026, from [Link]

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Retrieved January 28, 2026, from [Link]

  • Busch Global. (n.d.). Vacuum Distillation. Retrieved January 28, 2026, from [Link]

  • ACS Omega. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. Retrieved January 28, 2026, from [Link]

  • Agilent. (n.d.). Diols Enantiomer separation of underivatized diols. Retrieved January 28, 2026, from [Link]

  • OECD SIDS. (2005). THIODIGLYCOL CAS N°: 111-48-8. Retrieved January 28, 2026, from [Link]

  • Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved January 28, 2026, from [Link]

  • Zeocel. (2023). Removal of non-ionic surfactants from wastewater. Retrieved January 28, 2026, from [Link]

  • American Cleaning Institute. (n.d.). Determination of Ethoxylated Alcohol Surfactants in Wastewater by Liquid Chromatography. Retrieved January 28, 2026, from [Link]

  • Sci-Hub. (n.d.). Separation of dolichols and polyprenols by straight-phase high-performance liquid chromatography. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. Retrieved January 28, 2026, from [Link]

  • Inchem.org. (n.d.). THIODIGLYCOL (PIM 980). Retrieved January 28, 2026, from [Link]

  • PMC - NIH. (n.d.). Adsorption of Nonionic Surfactants (Nonylphenols) on Sandstone Rock via Alcoholic Micellar Solution. Retrieved January 28, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 28, 2026, from [Link]

  • UCL Discovery. (2024). Removal of anionic surfactant from aqueous solutions by adsorption onto biochars: characterisation,. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Thioether Oxidation in Ethoxylated Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the oxidative degradation of thioether-containing molecules within ethoxylated formulations. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles of thioether oxidation, providing the foundational knowledge needed to diagnose and prevent stability issues.

Q1: What exactly is thioether oxidation and why is it a critical issue in ethoxylated compounds?

A1: A thioether is a functional group containing a sulfur atom bonded to two alkyl or aryl groups (R-S-R'). Oxidation of a thioether typically involves the sequential addition of oxygen atoms to the sulfur, first forming a sulfoxide (R-S(=O)-R') and then a sulfone (R-S(=O)₂-R').[1][2]

This is a significant concern in formulations containing ethoxylated compounds (e.g., Polysorbates like PS20 and PS80, or PEGylated proteins) for two main reasons:

  • Component Degradation: The ethoxylated excipients themselves can degrade. Polysorbates, for instance, are susceptible to auto-oxidation, which generates reactive oxygen species (ROS) like peroxides and hydroxyl radicals.[3][4] These ROS then create an oxidizing environment that can damage other molecules.

  • Active Ingredient Instability: Many therapeutic proteins and small molecules contain thioether groups, most notably the amino acid methionine .[5] Oxidation of methionine residues in a therapeutic protein can alter its structure, reduce its efficacy, and potentially impact its safety profile.

The primary culprits behind this oxidation are often trace impurities, such as hydroperoxides, present in the ethoxylated excipients from their manufacturing process or generated during storage.[6][7][8]

Q2: What are the primary factors that initiate and accelerate thioether oxidation in a formulation?

A2: Several factors can trigger or speed up the degradation process. Understanding these is the first step toward prevention.

  • Reactive Oxygen Species (ROS): The most direct cause. Hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorite (OCl⁻) are potent oxidants.[9][10] H₂O₂ is a common impurity in excipients and can be generated over time.[11]

  • Transition Metal Ions: Metal ions like iron and copper can act as catalysts, accelerating the formation of ROS from peroxides, thereby speeding up the oxidation of the thioether.[3]

  • Light Exposure: Photodegradation can initiate oxidative pathways.[3][12] Storing materials in light-protective containers is crucial.

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.[13][14] It can accelerate the decomposition of peroxides into more reactive radical species.

  • pH: The stability of both the thioether-containing molecule and the pro-oxidants can be pH-dependent.[11]

Part 2: Troubleshooting Guide - Diagnosing and Solving Oxidation Issues

This section is designed to help you systematically identify the root cause of oxidation in your experiments and implement effective solutions.

Q3: I'm observing unexpected oxidation of my thioether-containing API. What is the first thing I should investigate?

A3: The most common and often overlooked culprit is the quality of your excipients, particularly ethoxylated surfactants like Polysorbate 20 or 80. These materials are known to contain residual peroxides from their synthesis, which can accumulate during storage.[6][7]

Your immediate action plan should be to quantify the peroxide value (PV) of your excipient lots. A high PV directly correlates with a higher risk of oxidative degradation for your active pharmaceutical ingredient (API).

Below is a troubleshooting workflow to guide your investigation.

G start Observation: Unexpected Thioether Oxidation check_excipient Step 1: Quantify Peroxide Value (PV) in Ethoxylated Excipients start->check_excipient pv_high Is PV High? check_excipient->pv_high source_new Action: Source Low-PV or 'High-Purity' Grade Excipient pv_high->source_new  Yes pv_low PV is Acceptable. Investigate Other Factors. pv_high->pv_low No add_antioxidant Action: Add Antioxidant to Formulation (e.g., Methionine, BHT) source_new->add_antioxidant retest Retest for Oxidation add_antioxidant->retest check_storage Step 2: Review Storage & Handling (Light, Headspace O₂, Temp) pv_low->check_storage storage_issue Are there deviations from best practice? check_storage->storage_issue implement_bp Action: Implement Best Practices (Amber vials, N₂ overlay, Refrigerate) storage_issue->implement_bp  Yes no_storage_issue Storage is correct. Consider formulation/process. storage_issue->no_storage_issue No implement_bp->retest forced_degradation Step 3: Perform Forced Degradation Study to identify specific vulnerabilities (pH, metals) no_storage_issue->forced_degradation end_point Optimize Formulation Based on Forced Degradation Data forced_degradation->end_point

Caption: Troubleshooting workflow for thioether oxidation.
Q4: My excipient peroxide levels are high. Besides getting a new lot, what can I do to mitigate the problem?

A4: While sourcing low-peroxide excipients is the best long-term solution, you can take immediate protective measures by incorporating antioxidants into your formulation.[6] These molecules act as sacrificial agents, being preferentially oxidized over your API.

The choice of antioxidant depends on your system (e.g., aqueous vs. organic, small molecule vs. biologic).

AntioxidantMechanism of Action & Use CaseTypical ConcentrationReference
Methionine (Free) Acts as a competitive substrate for oxidation. Excellent for protecting methionine residues in therapeutic proteins.0.1% - 1.0% (w/v)[13][15]
Sodium Thiosulfate An effective oxygen scavenger that can prevent temperature-induced oxidation of proteins.Varies, requires empirical testing[13]
Butylated Hydroxytoluene (BHT) / Butylated Hydroxyanisole (BHA) Free-radical scavengers. Highly effective in preventing lipid and polysorbate peroxidation. More suited for non-protein formulations.0.01% - 0.1% (w/v)[16][17]
Glutathione (GSH) A major endogenous antioxidant that protects cells from ROS. Can be used in certain biopharmaceutical formulations.System-dependent[18][19]

Causality: Adding an antioxidant introduces a more easily oxidized species into the system. Peroxides and other ROS will react with the antioxidant at a faster rate than with the thioether in your API, effectively neutralizing the threat before it can cause damage.

Q5: What are the ideal storage and handling procedures for ethoxylated raw materials and the final formulation?

A5: Proper storage is a critical control point that is entirely within your control.

  • Control Temperature: Store materials at the recommended temperature, typically refrigerated (2-8°C), to slow the rate of spontaneous peroxide formation.[15]

  • Protect from Light: Use amber or opaque containers to prevent photo-oxidation.[3]

  • Minimize Headspace Oxygen: Oxygen is a key ingredient for oxidation. For highly sensitive materials, overlaying the container with an inert gas like nitrogen or argon before sealing can significantly reduce degradation.[20]

  • Use Fresh Materials: Operate on a "first-in, first-out" inventory system. Avoid using old lots of excipients that have been stored for extended periods, as peroxide levels can increase over time.[6]

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments to proactively assess and manage thioether stability.

Protocol 1: Forced Degradation Study for Thioether Oxidation

A forced degradation (or stress testing) study is designed to deliberately degrade the sample to identify potential degradation pathways and establish the stability-indicating nature of your analytical methods.[12][14][21]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep Prepare Stock Solution of API in relevant formulation buffer control Control (No Stress) acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidation Oxidative Stress (e.g., 0.1% - 3% H₂O₂) thermal Thermal Stress (e.g., 60°C) photo Photostability (ICH Q1B light exposure) quench Quench Reaction (Neutralize/Cool) control->quench acid->quench base->quench oxidation->quench thermal->quench photo->quench analyze Analyze all samples by Stability-Indicating Method (e.g., RP-HPLC, LC-MS) quench->analyze identify Identify & Quantify Degradants analyze->identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Objective: To achieve 5-20% degradation of the parent molecule. If degradation is too extensive (>20%), the secondary degradation products may obscure the primary pathway.[12]

  • Preparation: Prepare a solution of your API in your formulation buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Control: Store one aliquot under normal conditions (e.g., 4°C, protected from light).

    • Oxidative Stress: Add hydrogen peroxide to an aliquot to a final concentration of 0.1% to 3%. Incubate at room temperature for a defined period (e.g., 24 hours). This is the most relevant condition for thioether oxidation.

    • Acid/Base Hydrolysis: Add HCl or NaOH to aliquots to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C) for several hours.[14]

    • Thermal Stress: Incubate an aliquot at a high temperature (e.g., 70°C) for up to 7 days.[14]

  • Time Points: Sample at multiple time points (e.g., 2, 8, 24 hours) to track the kinetics of degradation.

  • Quenching: Stop the degradation reactions at each time point. For acid/base hydrolysis, neutralize the solution. For thermal stress, cool the sample on ice.

  • Analysis: Analyze all samples, including the control, using a validated stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and/or Mass Spectrometry (MS) detection.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. For thioether oxidation, you would specifically look for peaks corresponding to the mass of the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives.

Self-Validation: The control sample ensures that any degradation observed is due to the applied stress and not inherent instability during the experiment's timeframe. The goal of 5-20% degradation confirms the conditions were strong enough to produce detectable products without completely destroying the API.[12]

References
  • Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(11), 2590–2593. Available at: [Link][9][10][22]

  • Master Organic Chemistry. (2015). Thiols and Thioethers. Available at: [Link][1]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation Reagent Guide. Available at: [Link][2]

  • Chen, H., et al. (2021). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. ResearchGate. Available at: [Link][23]

  • Perdiguero, E., et al. (2021). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. Antioxidants, 10(7), 1056. Available at: [Link][18]

  • Knopp, M. M., et al. (2021). Oxidation of polysorbates – An underestimated degradation pathway? Journal of Pharmaceutical and Biomedical Analysis, 193, 113728. Available at: [Link][3]

  • Levine, R. L., et al. (2011). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(10), 971–979. Available at: [Link][5]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 101-111. Available at: [Link][21]

  • Gabrič, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 303. Available at: [Link][6]

  • Jahn, M., et al. (2020). Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation. Journal of Pharmaceutical Sciences, 109(6), 1965-1975. Available at: [Link][16][17]

  • Gabrič, A., et al. (2023). Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. Acta Pharmaceutica, 73(4), 543-557. Available at: [Link][7][8]

  • News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Available at: [Link][13]

  • Winterbourn, C. C. (2013). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 65, 146-156. Available at: [Link][24]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link][14]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link][12]

  • Google Patents. (2020). WO2020229584A1 - Method for reducing methionine oxidation in recombinant proteins. Available at: [25]

  • Schöneich, C. (2024). Determining the Oxidation Mechanism through Radical Intermediates in Polysorbates 80 and 20 by Electron Paramagnetic Resonance Spectroscopy. Molecules, 29(4), 805. Available at: [Link][4]

  • Reyes, A. J. (2023). How to minimize methionine oxidation in your proteomics sample preparation? ResearchGate. Available at: [Link][15]

  • Lam, P., et al. (2011). Effects of Excipients on the Hydrogen Peroxide-Induced Oxidation of Methionine Residues in Granulocyte Colony-Stimulating Factor. Journal of Pharmaceutical Sciences, 100(10), 4149-4159. Available at: [Link][11]

  • ResearchGate. (2018). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link][26]

  • Modi, S. J., et al. (2005). Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 19-25. Available at: [Link][20]

  • Pisoschi, A. M., & Pop, A. (2015). The role of antioxidants in the chemistry of oxidative stress: A review. European Journal of Medicinal Chemistry, 97, 55-74. Available at: [Link][19]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- (Thiodiglycol) Solutions

Welcome to the technical support center for Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, commonly known as thiodiglycol. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, commonly known as thiodiglycol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the stability of thiodiglycol solutions in your experiments. Here, we address common challenges and provide practical, evidence-based solutions to ensure the integrity of your work.

Introduction to Thiodiglycol Stability

Thiodiglycol is a versatile polar protic solvent and chemical intermediate, valued for its use as an antioxidant and in various applications ranging from microscopy to the synthesis of pharmaceuticals.[1] However, the stability of thiodiglycol solutions can be compromised by oxidative degradation, leading to the formation of impurities that can impact experimental outcomes. The primary degradation pathway involves the oxidation of the thioether sulfur atom to form thiodiglycol sulfoxide and subsequently thiodiglycol sulfone.[2] This guide will equip you with the knowledge to mitigate these degradation pathways and maintain the stability of your thiodiglycol solutions.

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the stability of thiodiglycol solutions.

Q1: My thiodiglycol solution has turned yellow. What does this mean and is it still usable?

A yellowing of your thiodiglycol solution is a common indicator of degradation. While pure thiodiglycol is a colorless liquid, the formation of oxidation products can lead to a yellowish hue. The presence of these impurities, such as thiodiglycol sulfoxide and sulfone, may interfere with your experiments, especially in sensitive applications. While minor discoloration may not significantly impact all applications, it is a sign that the solution is degrading. For critical experiments, it is recommended to use a fresh, colorless solution or to purify the discolored solution. The yellowing can also be caused by reactions with impurities in the solvent or leachates from the storage container.

Q2: What are the optimal storage conditions for thiodiglycol and its solutions?

To ensure the longevity of your thiodiglycol and its solutions, adhere to the following storage guidelines:

  • Neat Thiodiglycol: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is hygroscopic and can be sensitive to air.

  • Thiodiglycol Solutions:

    • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of oxidative degradation.

    • Light: Protect solutions from light by using amber-colored containers or by wrapping the container in aluminum foil. While studies on photolysis have shown minimal effects in some conditions, it is a good practice to minimize light exposure.

    • Atmosphere: For long-term storage or for highly sensitive applications, storing solutions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.

    • Container: Use polypropylene or polypropylene copolymer (PPCO) containers for storing aqueous standards, as some glass vials can leach alkaline impurities that may affect the pH of unbuffered solutions.

Q3: What solvents are compatible with thiodiglycol?

Thiodiglycol is miscible with water and other polar organic solvents such as ethanol.[1] When preparing solutions, always use high-purity solvents to avoid introducing contaminants that could accelerate degradation.

Q4: Does pH affect the stability of thiodiglycol solutions?

Studies have shown that hydrolysis of thiodiglycol is not significant at pH 4, 7, or 11. However, the pH of your solution can be critical for other reasons. For instance, leachable alkali metals from certain glass vials can increase the pH of unbuffered aqueous solutions, which could potentially influence other components in your formulation.[3] It is good practice to use buffered solutions when pH control is critical for your experiment.

Troubleshooting Guide

Encountering stability issues with your thiodiglycol solutions can be a source of frustration. This troubleshooting guide is designed to help you identify and resolve common problems.

Problem Potential Cause Recommended Action
Solution turns yellow Oxidation of the thioether to sulfoxide and sulfone.Prepare fresh solution. For future preparations, consider deoxygenating the solvent and adding an antioxidant. Store the solution under an inert atmosphere and protected from light.
Precipitate forms in the solution Contamination of the solvent or interaction with the storage container.Filter the solution through a compatible 0.22 µm filter. If the problem persists, prepare a new solution with a higher purity solvent and consider changing the storage container material.
Inconsistent experimental results Degradation of the thiodiglycol solution, leading to a lower effective concentration and the presence of interfering byproducts.Prepare a fresh solution and verify its concentration and purity using an appropriate analytical method, such as HPLC. Implement preventative measures to ensure solution stability for future experiments.
Unexpected peaks in HPLC analysis Degradation products (sulfoxide, sulfone), impurities in the solvent, or leachables from the vial or cap.Identify the unexpected peaks by comparing with standards of potential degradation products. Run a blank injection of the solvent to check for impurities. If leachables are suspected, try a different type of vial (e.g., polypropylene).

Experimental Protocols

To help you proactively manage the stability of your thiodiglycol solutions, we provide the following detailed protocols.

Protocol 1: Preparation of a Stabilized Thiodiglycol Stock Solution

This protocol describes the preparation of a thiodiglycol solution with enhanced stability against oxidation.

Materials:

  • Thiodiglycol (high purity)

  • High-purity water or other suitable polar solvent

  • Nitrogen or Argon gas supply

  • Antioxidant (e.g., Butylated hydroxytoluene (BHT) or Ascorbic Acid)

  • Metal Chelator (e.g., Ethylenediaminetetraacetic acid (EDTA))

  • Sterile, inert container (e.g., amber polypropylene bottle)

Procedure:

  • Solvent Deoxygenation: Sparge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[4]

  • Antioxidant Addition: If using, dissolve the chosen antioxidant in the deoxygenated solvent. A typical starting concentration for BHT is 0.01-0.1%. For ascorbic acid, a similar concentration range can be used.

  • Chelator Addition: If metal-catalyzed oxidation is a concern, add EDTA to the solution at a concentration of approximately 0.01%.

  • Thiodiglycol Addition: Under a gentle stream of inert gas, add the required amount of thiodiglycol to the solvent to achieve the desired concentration.

  • Mixing: Gently mix the solution until the thiodiglycol is completely dissolved.

  • Storage: Transfer the solution to a pre-cleaned, inert container. Blanket the headspace with the inert gas before sealing the container tightly.

  • Labeling and Storage: Label the container with the contents, concentration, date of preparation, and storage conditions. Store at 2-8 °C, protected from light.

Protocol 2: Assessing Solution Stability via HPLC-UV

This protocol provides a general method for monitoring the degradation of thiodiglycol in solution.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 100 mM perchloric acid in water.[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 208 nm[5]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare standards of thiodiglycol, thiodiglycol sulfoxide, and thiodiglycol sulfone in the mobile phase.

  • Sample Preparation: Dilute your thiodiglycol solution with the mobile phase to a concentration within the linear range of the assay.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Identify and quantify the peaks for thiodiglycol and its degradation products by comparing their retention times and peak areas to the standards. An increase in the peak areas of the sulfoxide and sulfone over time indicates degradation.

Visualization of Degradation and Prevention

To further clarify the processes involved in thiodiglycol degradation and its prevention, the following diagrams are provided.

TDG Thiodiglycol (S(CH₂CH₂OH)₂) TDGO Thiodiglycol Sulfoxide TDG->TDGO First Oxidation TDGO2 Thiodiglycol Sulfone TDGO->TDGO2 Second Oxidation Oxidants Oxidizing Agents (e.g., O₂, Peroxides) Oxidants->TDG

Caption: Oxidation pathway of thiodiglycol.

cluster_prep Solution Preparation cluster_storage Solution Storage Solvent Solvent Deoxygenation 1. Deoxygenate Solvent (Inert Gas Sparging) Solvent->Deoxygenation Additives 2. Add Stabilizers (Antioxidants, Chelators) Deoxygenation->Additives Dissolve 3. Dissolve Thiodiglycol (Under Inert Gas) Additives->Dissolve Thiodiglycol Thiodiglycol Thiodiglycol->Dissolve FinalSolution Stabilized Solution InertHeadspace 4. Blanket with Inert Gas FinalSolution->InertHeadspace Seal 5. Seal Tightly InertHeadspace->Seal Store 6. Store at 2-8°C, Protected from Light Seal->Store

Caption: Workflow for preparing stable thiodiglycol solutions.

Conclusion

By understanding the degradation pathways of thiodiglycol and implementing the preventative measures and protocols outlined in this guide, you can significantly enhance the stability of your solutions. This will lead to more reliable and reproducible experimental results. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • Wikipedia. Thiodiglycol. [Link]

  • PubChem. Thiodiglycol. [Link]

  • National Technical Reports Library. Detection of Thiodiglycol and Its Sulfoxide and Sulfone Analogues in Environmental Waters by High Performance Liquid Chromatography. [Link]

  • Taylor & Francis Online. Thiodiglycol – Knowledge and References. [Link]

  • Waters Corporation. The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. [Link]

  • ResearchGate. Use of the Antioxidant BHT in Asymmetric Membrane Tablet Coatings to Stabilize the Core to the Acid Catalyzed Peroxide Oxidation of a Thioether Drug. [Link]

  • Wellyou Tech. The Effect of pH on the Stability of EDTA Chelates. [Link]

  • Linde Gas. Inerting, purging, sparging, pressure transfer in pharma/biotech. [Link]

  • MDPI. Enhancing the Oxidative Stability of Beeswax–Canola Oleogels: Effects of Ascorbic Acid and Alpha-Tocopherol on Their Physical and Chemical Properties. [Link]

  • NiGen International. What is Nitrogen Purging & How Does it Work? [Link]

  • LCGC International. HPLC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

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Optimization

Technical Support Center: Minimizing Byproduct Formation in Thioether Ethoxylation

Welcome to the Technical Support Center for Thioether Ethoxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reaction, with a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thioether Ethoxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reaction, with a specific focus on minimizing the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, offering you the expert insights needed to optimize your experiments for higher purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your thioether ethoxylation experiments. Each issue is presented in a question-and-answer format, providing both an explanation of the root cause and actionable steps for remediation.

Issue 1: My final product is contaminated with significant levels of sulfoxide.

Question: I've performed a thioether ethoxylation, and my analysis (e.g., HPLC-MS) shows a peak corresponding to the sulfoxide of my starting material. What is causing this, and how can I prevent it?

Answer:

The presence of sulfoxide is a common byproduct issue in thioether ethoxylation and is primarily due to the oxidation of the electron-rich sulfur atom in your thioether starting material.[1][2] This oxidation can be promoted by several factors inherent to the ethoxylation process:

  • Trace Oxygen: Even with an inert atmosphere, residual oxygen in the reactor or dissolved in the starting materials can be sufficient to cause oxidation, especially at the elevated temperatures used for ethoxylation.

  • Peroxides in Ethylene Oxide: Ethylene oxide can contain trace amounts of peroxides, which are potent oxidizing agents.

  • Catalyst Activity: While the primary role of the catalyst is to facilitate the ethoxylation reaction, some catalysts, particularly certain transition metal-based or acidic catalysts, can also promote oxidation reactions.[3]

Step-by-Step Protocol for Minimizing Sulfoxide Formation:

  • Rigorous Inert Atmosphere:

    • Before starting the reaction, thoroughly purge your reactor and all transfer lines with a high-purity inert gas (e.g., nitrogen or argon) to remove as much oxygen as possible.

    • Maintain a positive pressure of the inert gas throughout the reaction.

    • Use deoxygenated solvents and starting materials. This can be achieved by sparging with an inert gas for an extended period.

  • Use High-Purity Ethylene Oxide:

    • Source ethylene oxide from a reputable supplier and, if possible, use a grade with low specified peroxide content.

    • Consider passing the ethylene oxide gas through a purification column to remove trace impurities before it enters the reactor.

  • Catalyst Selection and Handling:

    • For thioether ethoxylation, basic catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are generally preferred over acidic catalysts. Basic catalysts are less likely to promote the oxidation of the thioether.

    • Ensure your catalyst is dry and properly stored to prevent contamination with atmospheric oxygen and moisture.

  • Temperature Control:

    • While higher temperatures increase the rate of ethoxylation, they also accelerate the rate of oxidation.

    • Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. This may require some optimization experiments. A typical starting point for thioether ethoxylation is in the range of 120-160°C.

Workflow for Troubleshooting Sulfoxide Formation:

start High Sulfoxide Detected inert_atm Improve Inert Atmosphere (Purge, Degas Reagents) start->inert_atm eo_purity Verify Ethylene Oxide Purity (Low Peroxide Grade) inert_atm->eo_purity catalyst_check Switch to a High-Purity Basic Catalyst (e.g., KOH) eo_purity->catalyst_check temp_control Lower Reaction Temperature (e.g., in 10°C increments) catalyst_check->temp_control reanalyze Re-run Reaction and Analyze temp_control->reanalyze

Caption: Troubleshooting workflow for high sulfoxide formation.

Issue 2: My product contains both sulfoxide and sulfone byproducts.

Question: In addition to the sulfoxide, I'm also detecting the corresponding sulfone in my reaction mixture. Why is this happening, and what additional steps should I take?

Answer:

The formation of sulfone represents a further oxidation of the sulfoxide byproduct.[1][2] The conditions that favor sulfoxide formation will, if severe enough or if the reaction is prolonged, also lead to the formation of sulfones. The presence of sulfones indicates a more significant oxidation issue in your reaction.

Strategies for Eliminating Sulfone Formation:

The steps to eliminate sulfones are an extension of those for minimizing sulfoxides, with a greater emphasis on stringency:

  • Oxygen Scavengers: In addition to a robust inert atmosphere, consider adding a small amount of an oxygen scavenger to your reaction mixture. However, ensure the scavenger is compatible with your reaction conditions and does not introduce other side reactions.

  • Reaction Time: Minimize the reaction time to what is necessary for the desired degree of ethoxylation. Prolonged exposure to high temperatures increases the likelihood of over-oxidation.

  • Controlled Ethylene Oxide Addition: Instead of adding all the ethylene oxide at once, a controlled, slow addition can help to maintain a lower instantaneous concentration of reactive species and better control the reaction exotherm, thereby reducing the driving force for oxidation.

Issue 3: I am observing a significant amount of 1,4-Dioxane in my product.

Question: My GC-MS analysis shows a peak that I've identified as 1,4-dioxane. What is the source of this impurity, and how can I avoid it?

Answer:

1,4-Dioxane is a cyclic ether that can form as a byproduct during ethoxylation reactions.[4] Its formation is generally attributed to the acid-catalyzed dimerization of ethylene oxide or the dehydration of polyethylene glycol (PEG) chains, which themselves are byproducts.[5] The presence of water can also contribute to its formation.

Key Factors and Protocols to Mitigate 1,4-Dioxane:

  • Catalyst Choice is Critical:

    • Avoid Acidic Catalysts: Lewis and Brønsted acid catalysts are known to promote the formation of 1,4-dioxane.

    • Utilize Basic Catalysts: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are the industry standard for minimizing 1,4-dioxane formation in ethoxylation reactions.[5]

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware and the reactor before use.

    • Use anhydrous starting materials and solvents. The presence of water can lead to the formation of ethylene glycol, a precursor to 1,4-dioxane.

    • Consider using a drying agent in your inert gas line.

  • Temperature and Pressure Management:

    • While high temperatures are needed for the reaction, excessively high temperatures can promote the degradation of polyethylene glycol chains into 1,4-dioxane. Maintain the temperature within the optimal range for your specific substrate.

    • Operating under a slight positive pressure of inert gas can help to prevent the ingress of atmospheric moisture.

Logical Flow for 1,4-Dioxane Prevention:

start High 1,4-Dioxane Detected catalyst_select Confirm Use of Basic Catalyst (e.g., KOH, NaOH) start->catalyst_select anhydrous_cond Implement Strict Anhydrous Conditions (Dry Glassware, Anhydrous Reagents) catalyst_select->anhydrous_cond temp_pressure Optimize Temperature and Maintain Positive Inert Gas Pressure anhydrous_cond->temp_pressure reanalyze Re-run Reaction and Analyze temp_pressure->reanalyze

Caption: Decision tree for minimizing 1,4-dioxane formation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal catalyst for selective thioether ethoxylation?

A1: For high selectivity and minimal byproduct formation in thioether ethoxylation, strong basic catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are recommended.[6] These catalysts favor the desired ethoxylation reaction pathway while minimizing the side reactions that lead to oxidation products and 1,4-dioxane. Some studies have also explored the use of calcium-based and aluminum-magnesium catalysts for specific applications, which may offer a narrower ethoxylate distribution.[7]

Q2: How does the molar ratio of ethylene oxide to thioether affect byproduct formation?

A2: The molar ratio of ethylene oxide (EO) to your thioether starting material primarily determines the average length of the polyethylene glycol chain in your product. While this ratio does not directly cause the formation of sulfoxide or 1,4-dioxane, an excessively high ratio can lead to longer reaction times and potentially higher overall heat generation, which can indirectly promote these side reactions. It is important to use a molar ratio that is appropriate for your desired product and to control the addition of EO to manage the reaction exotherm.

Q3: What are the best analytical techniques for identifying and quantifying byproducts in my thioether ethoxylation product?

A3: A combination of chromatographic techniques is typically employed for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)) is excellent for separating the starting thioether, the desired ethoxylated products, and the sulfoxide and sulfone byproducts.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile byproducts like 1,4-dioxane.[4][9][10][11] Headspace GC-MS is particularly effective for detecting trace levels of 1,4-dioxane in complex matrices.[11]

Q4: Can I use antioxidants to prevent sulfoxide formation?

A4: The use of antioxidants is a plausible strategy, but it must be approached with caution. The antioxidant must be stable and effective at the high temperatures and basic conditions of the ethoxylation reaction. Furthermore, it should not interfere with the desired reaction or introduce new impurities that are difficult to separate from the final product. Phenolic antioxidants, for example, could potentially be ethoxylated themselves under the reaction conditions. If you consider this route, thorough validation and control experiments are essential.

Data Presentation: Impact of Reaction Conditions on Byproduct Formation

The following table summarizes the expected qualitative effects of key reaction parameters on the formation of major byproducts in thioether ethoxylation. This is a generalized guide, and optimal conditions will be substrate-dependent.

Reaction ParameterEffect on Sulfoxide/Sulfone FormationEffect on 1,4-Dioxane FormationRationale
Temperature IncreaseIncreaseHigher temperatures accelerate oxidation and degradation reactions.
Catalyst Type Acidic > BasicAcidic >> BasicBasic catalysts are more selective for ethoxylation; acidic catalysts promote dimerization and degradation.[5]
Presence of O₂ Significant IncreaseMinimal Direct EffectOxygen is the primary oxidant for thioether oxidation.
Presence of H₂O Minimal Direct EffectSignificant IncreaseWater can lead to glycol formation, a precursor to 1,4-dioxane.
Reaction Time IncreaseIncreaseLonger exposure to reaction conditions increases the probability of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Thioether Ethoxylation with Minimized Byproducts

Materials:

  • Thioether starting material (anhydrous)

  • Potassium hydroxide (KOH), low in water content

  • Ethylene oxide (high purity)

  • High-purity nitrogen or argon

  • Anhydrous solvent (optional, e.g., toluene or xylene)

Procedure:

  • Reactor Preparation: Assemble a pressure-rated reactor equipped with a mechanical stirrer, gas inlet and outlet, thermocouple, and a system for the controlled addition of ethylene oxide. Thoroughly dry all parts of the reactor in an oven and assemble while hot under a stream of inert gas.

  • Inerting: Purge the assembled reactor with high-purity nitrogen or argon for at least 30 minutes to remove all traces of oxygen. Maintain a slight positive pressure of the inert gas.

  • Charging the Reactor: Charge the reactor with the anhydrous thioether starting material and the potassium hydroxide catalyst (typically 0.1-1.0 mol% relative to the thioether). If using a solvent, add it at this stage.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 120-160°C) under a constant inert gas purge.

  • Ethylene Oxide Addition: Once the reaction temperature is stable, begin the slow, controlled addition of ethylene oxide. The addition rate should be managed to keep the reaction exotherm under control and maintain a safe operating pressure.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by a suitable method (e.g., HPLC or GC) to determine the consumption of the starting material and the formation of the desired product.

  • Completion and Work-up: Once the desired degree of ethoxylation is achieved, stop the addition of ethylene oxide and cool the reactor to room temperature. The reaction mixture can then be neutralized with an acid (e.g., acetic acid or phosphoric acid) to quench the catalyst.

  • Purification: The final product can be purified by appropriate methods, such as filtration to remove the neutralized catalyst salts and vacuum stripping to remove any unreacted starting materials or low-boiling impurities.

Protocol 2: Sample Preparation for GC-MS Analysis of 1,4-Dioxane

Materials:

  • Ethoxylated thioether sample

  • 1,4-Dioxane-d8 (internal standard)

  • High-purity water (for calibration standards)

  • Headspace vials with septa and caps

Procedure:

  • Internal Standard Stock Solution: Prepare a stock solution of 1,4-dioxane-d8 in a suitable solvent (e.g., methanol or water).

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of 1,4-dioxane and a fixed amount of the 1,4-dioxane-d8 internal standard stock solution to headspace vials containing a matrix that mimics your product (e.g., a 1,4-dioxane-free ethoxylated product or water).

  • Sample Preparation: Accurately weigh a known amount of your ethoxylated thioether product into a headspace vial. Add a fixed amount of the 1,4-dioxane-d8 internal standard stock solution.

  • Analysis: Seal the vials and place them in the autosampler of the headspace GC-MS system. The headspace is sampled and injected into the GC-MS for analysis.[11] Quantitation is performed by comparing the peak area ratio of 1,4-dioxane to 1,4-dioxane-d8 in the sample to the calibration curve.

References

  • American Chemical Society. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed Central. Retrieved from [Link]

  • Shell. (2021). 1,4-Dioxane in Alcohol Ethoxylates: Concentration, Measurement Methods and Mechanism of Formation. Retrieved from [Link]

  • Di Serio, M., Tesser, R., & Santacesaria, E. (2005). Kinetics and Modeling of Fatty Alcohol Ethoxylation in an Industrial Spray Loop Reactor. Industrial & Engineering Chemistry Research, 44(25), 9482-9489.
  • Google Patents. (2025). US20250043187A1 - Methods for mitigating 1,4-dioxane and 1,4-dioxane precursors in surfactant solutions.
  • Bossle, P. C., Ellzy, M. W., & Martin, J. J. (1993).
  • Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS.
  • Wasilewski, T., & Szymanowski, J. (2012). Comparative study on two types of ethoxylation catalysts applicable for natural raw materials with hydroxyl groups. Tenside Surfactants Detergents, 49(5), 426-433.
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  • ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid).
  • Chen, J. F., et al. (2007). Study on reaction kinetics of synthesis of thioether by a visualization technique. Journal of Colloid and Interface Science, 313(1), 207-212.
  • Kholdeeva, O. A., et al. (2019). Thioether oxidation with tert-butyl hydroperoxide catalysed by Zr(iv)-substituted polyoxometalates. Dalton Transactions, 48(3), 937-948.
  • Beilstein-Institut. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid.
  • Di Serio, M., et al. (1992). Kinetics and mechanisms of fatty alcohol polyethoxylation. 1. The reaction catalyzed by potassium hydroxide. Industrial & Engineering Chemistry Research, 31(11), 2549-2554.
  • BASF. (n.d.). Managing 1,4-Dioxane.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane - ANALYTICAL METHODS.
  • Wiley Online Library. (2019). Selective Photocatalytic Oxidation of Thioethers to Sulfoxides Mediated by a Carbon Nanotube‐Porphyrin Nanohybrid.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-

For researchers, scientists, and drug development professionals, the assurance of purity in synthesized molecules is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of purity in synthesized molecules is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical framework for validating the purity of a novel hydrophilic thioether linker, Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- (Structure: HOCH₂CH₂SCH₂CH₂OCH₂CH₂SCH₂CH₂OH).

Unlike rigid, one-size-fits-all protocols, this document is structured to provide a logical, causality-driven approach. We will explore not just the "how" but the critical "why" behind each analytical choice, ensuring a self-validating system for purity assessment. This guide compares orthogonal analytical techniques, providing the rationale and experimental data necessary to build a comprehensive purity profile.

The Synthetic Landscape: Predicting Potential Impurities

A robust purity validation strategy begins with understanding the synthetic route, as it dictates the likely impurity profile. A plausible and common method for synthesizing thioethers is through a variation of the Williamson ether synthesis, involving nucleophilic substitution.[1][2]

A likely synthesis for our target molecule involves the reaction of 2,2'-Oxybis(ethane-1-thiol) with 2-chloroethanol under basic conditions.

Plausible Synthesis Route: HS-CH₂CH₂-O-CH₂CH₂-SH + 2 (Cl-CH₂CH₂-OH) --(Base)--> HO-CH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-OH

This synthetic pathway immediately suggests several potential process-related impurities:

  • Starting Materials: Unreacted 2,2'-Oxybis(ethane-1-thiol) and 2-chloroethanol.

  • Intermediate Species: Mono-substituted intermediate (HO-CH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-SH).

  • Side-Products:

    • Oxidized Species: The thioether linkages are susceptible to oxidation, potentially forming sulfoxides or sulfones.[1]

    • Oligomeric Impurities: Over-reaction or side reactions could lead to the formation of longer-chain polymers.

The analytical challenge, therefore, is to select and orchestrate techniques that can resolve the target molecule from these structurally similar impurities.

A Multi-Pronged Analytical Strategy: The Imperative of Orthogonal Methods

No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on orthogonal methods—techniques that measure different chemical or physical properties of the molecule. This approach minimizes the risk of co-eluting impurities or undetected species. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supplemented by Fourier-Transform Infrared Spectroscopy (FTIR) for functional group verification.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} Caption: Purity validation workflow for the target molecule.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is indispensable for separating non-volatile, polar compounds like our target molecule. Due to the lack of a strong UV chromophore, detection can be challenging. Therefore, a comparison between UV detection (at low wavelengths) and a universal detector like an Evaporative Light Scattering Detector (ELSD) is warranted.

Experimental Protocol: HPLC-UV/ELSD
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, UV detector, and ELSD.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for separating polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-22 min: 60% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • ELSD Settings: Nebulizer Temp: 30 °C, Evaporator Temp: 50 °C, Gas Flow: 1.5 SLM

Causality Behind Choices:

  • C18 Column: Provides a non-polar stationary phase, allowing for retention and separation of our polar analyte and impurities based on subtle differences in hydrophobicity.

  • Formic Acid: Improves peak shape and provides protons for potential future mass spectrometry analysis.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, from the highly polar starting materials to potentially more retained oligomeric impurities.

  • ELSD: This universal detector is crucial as the thioether and alcohol functionalities have poor UV absorbance.[3] It detects any non-volatile analyte, providing a more comprehensive impurity profile than UV alone.

Comparative Data: HPLC Analysis
CompoundExpected Retention Time (min)UV (210 nm) DetectionELSD DetectionRationale for Detectability
2-chloroethanol~3.5WeakYesHighly polar, elutes early.
2,2'-Oxybis(ethane-1-thiol)~5.2WeakYesMore retained than 2-chloroethanol.
Target Molecule ~12.8 Weak Strong Main product peak.
Mono-substituted Intermediate~8.9WeakYesIntermediate polarity between starting materials and product.
Sulfoxide derivative~11.5WeakYesIncreased polarity leads to slightly earlier elution than the target.

This table demonstrates the superiority of ELSD for this class of compounds. A UV-only method could easily miss key impurities, leading to an overestimation of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

GC-MS is an excellent orthogonal technique to HPLC, ideal for identifying volatile and semi-volatile impurities. Given the hydroxyl groups, derivatization is often required to increase volatility and improve peak shape. However, a direct injection can still be informative for residual starting materials.

Experimental Protocol: GC-MS
  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: A mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm).

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35 - 450 m/z.

  • Sample Preparation: Dilute sample in methanol.

Causality Behind Choices:

  • Mid-polarity Column: Appropriate for separating a range of polar analytes.

  • High Final Temperature: Ensures that the higher molecular weight target molecule eventually elutes, even if the peak shape is poor.

  • Mass Spectrometry Detection: Provides structural information through fragmentation patterns, which is invaluable for tentatively identifying unknown peaks.[4] Common fragments for thioethers include alpha-cleavage at the sulfur atom.

Comparative Data: GC-MS Analysis
CompoundExpected Retention Time (min)Detectable?Key Diagnostic Ions (m/z)
2-chloroethanol~4.1Yes80, 63, 45
2,2'-Oxybis(ethane-1-thiol)~9.5Yes138, 104, 61
Target Molecule ~15.2 Yes (Poor Peak Shape) 226 (M+), 105, 61
Mono-substituted Intermediate~12.3Yes182, 104, 78

GC-MS excels at confirming the absence of volatile starting materials. While the target molecule itself may not chromatograph well without derivatization, its detection, along with its characteristic mass spectrum, provides another layer of identification.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

For establishing the purity of a reference standard, qNMR is an unparalleled technique. It is a primary ratio method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[5][6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: ¹H qNMR
  • Standard Selection: Choose a certified internal standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is a suitable choice.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized product.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified. This is critical for accurate integration.

    • Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

  • Calculation: Use the following formula to determine purity:[6]

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Causality Behind Choices:

  • Internal Standard: Provides a direct comparison, making the measurement independent of the absolute amount of sample, as long as the relative weights are known precisely.

  • Long Relaxation Delay: Ensures that all protons have fully relaxed before the next pulse, making the signal integral directly proportional to the number of protons.[7]

  • DMSO-d₆: A good solvent for polar molecules, and its residual peak does not interfere with the key signals of the analyte. The exchangeable -OH protons will appear as a broad singlet.

FTIR Spectroscopy: Functional Group Confirmation

FTIR is a rapid and simple method to confirm the presence of expected functional groups and the absence of others, providing qualitative support to the purity assessment.

Expected FTIR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceSignificance
3600-3200O-H stretch (alcohol)Strong, BroadConfirms presence of terminal hydroxyl groups.[8]
2950-2850C-H stretch (alkane)StrongAliphatic backbone.
1150-1050C-O stretch (ether/alcohol)StrongConfirms ether and alcohol functionalities.[9]
~2550S-H stretch (thiol)WeakAbsence of this peak suggests complete reaction of thiol starting material.[10]
700-600C-S stretchWeakThioether linkage (often difficult to assign definitively).

Comparison with Alternatives

A key aspect of product evaluation is comparison against existing alternatives. Here, we compare our target molecule with two structurally related compounds: Thiodiglycol and Triethylene Glycol.

FeatureEthanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- Thiodiglycol (HO-CH₂CH₂-S-CH₂CH₂-OH)Triethylene Glycol (HO-(CH₂CH₂O)₃-H)
Structure Flexible, hydrophilic linker with two thioether and one ether linkage.Shorter, hydrophilic linker with one thioether linkage.Flexible, highly hydrophilic linker with three ether linkages.
Key Property Potential for dual conjugation points (via sulfur oxidation/alkylation) and good water solubility.Precursor for some chemical agents, used as a solvent and antioxidant.[11]Widely used as a plasticizer and solvent due to its hygroscopic nature.
Purity Challenge Differentiating from mono-substituted intermediate and potential oligomers. Thioether oxidation.Potential for oxidation to sulfoxide/sulfone.Presence of other ethylene glycol oligomers (di-, tetra-).
Analytical Advantage The central ether provides a different chemical environment, aiding in NMR signal differentiation.Simpler structure leads to a simpler impurity profile.Well-characterized with established analytical methods.

Conclusion

Validating the purity of a synthesized molecule like Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is a comprehensive task that cannot be accomplished with a single measurement. True scientific trustworthiness is achieved through a logical, multi-technique approach.

By combining the high-resolution separation of HPLC (with a universal detector like ELSD), the volatile impurity screening of GC-MS , and the absolute quantification power of qNMR , a researcher can build a robust and defensible purity profile. Ancillary techniques like FTIR provide crucial confirmation of the molecular identity. This guide has laid out not just the protocols but the scientific reasoning behind them, empowering researchers to move beyond simple pass/fail criteria to a profound understanding of their synthesized material.

References

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. [Link]

  • Wikipedia. (n.d.). Thiodiglycol. [Link]

  • Ataman Kimya. (n.d.). 2,2'-ETHYLENEDIOXY BIS(ETHANOL). [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Ratnayake, R., et al. (2016). Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles. Biointerphases. [Link]

  • PubChem. (n.d.). Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-. [Link]

  • Yusoff, M. F. M., & Abdullah, S. R. S. (2015). Time, Temperature and Amount of Distilled Water Effects on the Purity and Yield of Bis(2-hydroxyethyl) Terephthalate Purification System. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Tomšej, T., et al. (2004). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. [Link]

  • ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]

  • Hidayat, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm −1. [Link]

  • Agilent. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. [Link]

  • Hidayat, A., et al. (2021). A Step-by-Step Approach to Reading and Interpreting the Spectra of Gas Chromatography-Mass Spectrometry (GC/MS) Analysis. Indonesian Journal of Multidisciplinary Research. [Link]

  • University of York. (2017). Quantitative NMR Spectroscopy. [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • LCGC International. (2020). Analytical Separation Methods for Therapeutic Oligonucleotides. [Link]

  • ResearchGate. (2022). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

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Comparative

A Senior Application Scientist's Guide to the Electrochemical Comparison of Ethoxylated Corrosion Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate world of material science and corrosion prevention, ethoxylated corrosion inhibitors stand out for their efficacy and versatility....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of material science and corrosion prevention, ethoxylated corrosion inhibitors stand out for their efficacy and versatility. This guide provides an in-depth, objective comparison of the performance of various ethoxylated corrosion inhibitors, supported by experimental data and theoretical insights. As a Senior Application Scientist, my goal is to not only present data but to also elucidate the underlying electrochemical principles and the rationale behind experimental designs, empowering you to make informed decisions in your research and development endeavors.

The Fundamental Role of Ethoxylation in Corrosion Inhibition

Ethoxylated corrosion inhibitors are a class of non-ionic surfactants that have gained significant attention for their ability to protect metallic surfaces from corrosion in various aggressive environments, particularly in acidic media.[1][2] Their molecular structure is amphiphilic, consisting of a hydrophobic hydrocarbon tail and a hydrophilic polyethylene oxide (PEO) or ethoxy chain. This unique architecture is central to their inhibitory action.

The hydrophobic tail, which can be derived from fatty acids, fatty amines, fatty alcohols, or amides, facilitates the initial adsorption of the inhibitor molecule onto the metal surface. The hydrophilic ethoxy chain, with its repeating ethylene oxide units, enhances the inhibitor's solubility in aqueous solutions and plays a crucial role in forming a stable, protective barrier film.[1] The oxygen atoms in the ethoxy groups can act as adsorption centers, strengthening the bond between the inhibitor and the metal surface.[1]

The effectiveness of an ethoxylated inhibitor is a delicate balance between the properties of its hydrophobic and hydrophilic components. The length and nature of the hydrophobic tail influence its surface coverage, while the degree of ethoxylation impacts its solubility and the density of the protective film.[1][2]

Unveiling Inhibitor Performance: Key Electrochemical Techniques

To quantitatively assess and compare the performance of ethoxylated corrosion inhibitors, two primary electrochemical techniques are widely employed: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These methods provide valuable insights into the corrosion kinetics and the protective properties of the inhibitor film.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is a direct current (DC) technique that measures the relationship between the applied potential and the resulting current density of a corroding system. By scanning the potential, a polarization curve (Tafel plot) is generated, from which key corrosion parameters can be extracted.

The primary outputs from a PDP experiment are the corrosion potential (Ecorr) and the corrosion current density (icorr). A lower icorr value in the presence of an inhibitor indicates a lower corrosion rate and thus higher inhibition efficiency. The inhibition efficiency (IE%) is a critical metric for comparing inhibitors and is calculated using the following equation:

IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Where:

  • icorr_uninhibited is the corrosion current density in the absence of the inhibitor.

  • icorr_inhibited is the corrosion current density in the presence of the inhibitor.

Furthermore, by analyzing the shifts in the anodic and cathodic branches of the Tafel plot, one can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful alternating current (AC) technique that probes the electrochemical interface by applying a small amplitude sinusoidal potential or current signal over a wide range of frequencies. The resulting impedance data provides detailed information about the properties of the protective inhibitor film and the underlying corrosion processes.

The key parameters obtained from EIS analysis for corrosion inhibitor evaluation include:

  • Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value in the presence of an inhibitor signifies better corrosion protection.

  • Double-Layer Capacitance (Cdl): The Cdl value is related to the dielectric properties of the inhibitor film and the area of the electrode exposed to the electrolyte. A decrease in Cdl upon inhibitor addition suggests the formation of a protective film that displaces water molecules and reduces the exposed surface area.

The inhibition efficiency can also be calculated from EIS data using the Rct values:

IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Where:

  • Rct_uninhibited is the charge transfer resistance in the absence of the inhibitor.

  • Rct_inhibited is the charge transfer resistance in the presence of the inhibitor.

Comparative Analysis of Ethoxylated Corrosion Inhibitors

The following tables summarize the electrochemical performance of different classes of ethoxylated corrosion inhibitors, highlighting the influence of the hydrophobic group and the degree of ethoxylation on their inhibition efficiency. The data presented is a synthesis of findings from multiple independent studies.

Influence of the Hydrophobic Group
Inhibitor ClassCorrosive MediumMax. Inhibition Efficiency (IE%)TechniqueReference
Ethoxylated Sulfanilamide (10 EO units)1M HCl98.0%PDP & EIS[3]
Ethoxylated Fatty Amine1M HClIncreases with EO unitsGalvanostatic Polarization[1]
Ethoxylated Fatty Amide1M HClIncreases with EO unitsWeight Loss & Galvanostatic Polarization[2]

Analysis: The data suggests that ethoxylated sulfanilamides exhibit very high inhibition efficiency in acidic environments. While direct quantitative comparison between the different classes from these separate studies is challenging due to variations in experimental conditions, the trend indicates that the nature of the hydrophobic group significantly impacts the inhibitor's performance. The presence of additional heteroatoms (like sulfur in sulfanilamide) can enhance the adsorption and protective properties.

Influence of the Degree of Ethoxylation

Ethoxylated Sulfanilamides in 1M HCl [3]

Number of Ethylene Oxide (EO) UnitsConcentration (M)Inhibition Efficiency (IE%) from PDPInhibition Efficiency (IE%) from EIS
21 x 10⁻²90.0%89.5%
101 x 10⁻²98.0%97.5%
201 x 10⁻²95.0%94.2%

Analysis: For ethoxylated sulfanilamides, an increase in the number of ethylene oxide units from 2 to 10 leads to a significant improvement in inhibition efficiency. This can be attributed to the enhanced surface coverage and the formation of a more compact and stable protective film. However, a further increase to 20 EO units results in a slight decrease in efficiency. This phenomenon could be due to increased steric hindrance, which might disrupt the ordered packing of the inhibitor molecules on the metal surface. This highlights that there is an optimal degree of ethoxylation for a given hydrophobic group to achieve maximum corrosion inhibition.

Step-by-Step Experimental Protocols

To ensure the reproducibility and validity of the results, it is imperative to follow standardized experimental procedures. The following protocols are based on established ASTM standards and best practices in the field.

Protocol for Potentiodynamic Polarization (PDP) Measurements

This protocol is in general accordance with ASTM G59: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements .

Objective: To determine the corrosion current density (icorr) and inhibition efficiency (IE%) of ethoxylated corrosion inhibitors.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working Electrode: Metal specimen, Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, Counter Electrode: Platinum or Graphite rod)

  • Corrosive medium (e.g., 1M HCl)

  • Ethoxylated corrosion inhibitors of varying concentrations

  • Polishing papers (up to 1200 grit), acetone, and distilled water for electrode preparation

Procedure:

  • Working Electrode Preparation: Mechanically polish the working electrode with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the corrosive medium with and without the desired concentration of the inhibitor.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for at least 30 minutes, or until a stable potential is reached.

  • Potentiodynamic Polarization Scan:

    • Set the potential scan range typically from -250 mV to +250 mV relative to the OCP.

    • Set the scan rate to a slow value, typically 0.167 mV/s, to ensure the system remains in a quasi-steady state.

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density to obtain the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula mentioned in section 2.1.

Protocol for Electrochemical Impedance Spectroscopy (EIS) Measurements

This protocol is in general accordance with ASTM G106: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements .

Objective: To determine the charge transfer resistance (Rct), double-layer capacitance (Cdl), and inhibition efficiency (IE%) of ethoxylated corrosion inhibitors.

Materials and Equipment:

  • Same as for PDP measurements, with the addition of a frequency response analyzer (usually integrated into modern potentiostats).

Procedure:

  • Electrode Preparation and Cell Setup: Follow the same procedure as for PDP measurements (steps 1 and 2).

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize at the OCP for at least 30 minutes.

  • EIS Measurement:

    • Apply a small amplitude AC voltage signal (typically 10 mV rms) at the OCP.

    • Scan a wide frequency range, for example, from 100 kHz down to 10 mHz.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Model the experimental data using an appropriate equivalent electrical circuit. For a simple corrosion system, a Randles circuit is often used.

    • Extract the values of charge transfer resistance (Rct) and double-layer capacitance (Cdl) from the fitted data.

    • Calculate the inhibition efficiency (IE%) using the Rct values as described in section 2.2.

Visualizing the Mechanisms and Workflows

Adsorption Mechanism of Ethoxylated Corrosion Inhibitors

The inhibition process is primarily governed by the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding).[3] Density Functional Theory (DFT) studies have provided valuable insights into these interactions at the atomic level.[4][5]

cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_film Protective Film Formation Inhibitor Ethoxylated Inhibitor Molecule Metal_ions Metal Ions (Fe²⁺) Inhibitor->Metal_ions Inhibition of Metal Dissolution Metal Metal (e.g., Steel) Inhibitor->Metal Protective_Layer Formation of a dense, hydrophobic barrier film Metal->Metal_ions Corrosion (Oxidation)

Caption: Adsorption and protective film formation mechanism of ethoxylated corrosion inhibitors.

Experimental Workflow for Inhibitor Evaluation

The systematic evaluation of corrosion inhibitors involves a logical sequence of steps, from initial preparation to detailed electrochemical analysis.

A 1. Inhibitor Solution Preparation C 3. Electrochemical Cell Assembly A->C B 2. Working Electrode Surface Preparation B->C D 4. OCP Stabilization C->D E 5. Potentiodynamic Polarization (PDP) D->E F 6. Electrochemical Impedance Spectroscopy (EIS) D->F G 7. Data Analysis & Inhibition Efficiency Calculation E->G F->G

Caption: A typical experimental workflow for the electrochemical evaluation of corrosion inhibitors.

Conclusion and Future Perspectives

The electrochemical techniques of potentiodynamic polarization and electrochemical impedance spectroscopy provide a robust framework for the comparative evaluation of ethoxylated corrosion inhibitors. The performance of these inhibitors is intricately linked to their molecular structure, with both the hydrophobic tail and the hydrophilic ethoxy chain playing critical roles. While a longer ethoxy chain generally enhances solubility and film stability, an optimal length exists beyond which performance may decline due to steric effects.

Future research should focus on direct comparative studies of various ethoxylated inhibitor classes under identical experimental conditions to establish a more definitive performance ranking. Furthermore, advanced surface analytical techniques, in conjunction with theoretical modeling, will continue to unravel the complex adsorption mechanisms and guide the rational design of next-generation, high-performance corrosion inhibitors.

References

  • Zaafarany, I. A., & Ghulman, H. A. (2013). Ethoxylated fatty amines as corrosion inhibitors for carbon steel in hydrochloric acid solutions. International Journal of Corrosion and Scale Inhibition, 2(2), 82-91.
  • Abdallah, M., Al-Gorair, A. S., Al-Fahemi, J. H., & Al-Sehri, M. M. (2010). Ethoxylated fatty amide as corrosion inhibitors for carbon steel in hydrochloric acid solution. International Journal of Electrochemical Science, 5, 134-147.
  • ASTM G59-97(2014). (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Al-Sabagh, A. M., Migahed, M. A., Gad, E. S., & Abd El-Azim, W. M. (2021). Anticorrosion Effect of Ethoxylate Sulfanilamide Compounds on Carbon Steel in 1 M Hydrochloric Acid: Electrochemical and Theoretical Studies. ACS Omega, 6(23), 15086–15102. [Link]

  • Abdallah, M., Al-Gorair, A. S., Al-Fahemi, J. H., & Al-Sehri, M. M. (2010). Ethoxylated fatty amide as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solution. International Journal of Electrochemical Science, 5, 134-147.
  • Lgaz, H., Salghi, R., Jodeh, S., & Hammouti, B. (2017).
  • ASTM G106-89(2015). (2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]

  • NACE TM0169/ASTM G31-12a. (2012). Standard Guide for Laboratory Immersion Corrosion Testing of Metals. NACE International/ASTM International. [Link]

  • Popova, A., Sokolova, E., Raicheff, R., & Christov, M. (2003). The role of inhibitors in the process of forming a protective anti-corrosion film on the steel surface of equipment in heat supply systems. Corrosion Science, 45(11), 2573-2587.
  • Chen, Y., Liu, F., & Li, Y. (2020). Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. Materials, 13(21), 4882. [Link]

  • Ebenso, E. E., Eddy, N. O., & Odiongenyi, A. O. (2008). DFT study of the adsorption of the corrosion inhibitor 2-mercaptoimidazole onto Fe(100) surface. Journal of Molecular Structure: THEOCHEM, 855(1-3), 59-66.
  • Cortec Corporation. (2019). A New Method of Evaluating Corrosion-inhibiting Admixtures. [Link]

  • Clariant. (n.d.). Corrosion Inhibitors and Corrosion Inhibitor Selection. [Link]

  • AMPP. (n.d.). Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors. AMPP Knowledge Hub. [Link]

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Validation

A Senior Application Scientist’s Guide to Assessing the Batch-to-Batch Consistency of Thiodiglycol Ethoxylate in Biopharmaceutical Applications

Introduction: The Unseen Variable in Formulation Stability Thiodiglycol ethoxylate (TDGE) is a non-ionic surfactant increasingly considered for various applications, including as a stabilizing excipient in biopharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Variable in Formulation Stability

Thiodiglycol ethoxylate (TDGE) is a non-ionic surfactant increasingly considered for various applications, including as a stabilizing excipient in biopharmaceutical formulations. Structurally, it is formed by the ethoxylation of thiodiglycol, also known as bis(2-hydroxyethyl)sulfide[1]. This process results in a polymer with a hydrophilic polyethylene glycol (PEG) chain and a distinct thiodiglycol core. In drug development, particularly for protein-based therapeutics, surfactants are indispensable for mitigating aggregation and denaturation by protecting proteins from interfacial stresses[2][3].

However, like all polymeric excipients, TDGE is not a single molecular entity but a heterogeneous mixture of oligomers with a distribution of molecular weights and ethoxylation degrees. This inherent variability, arising from the polymerization process, makes batch-to-batch consistency a critical quality attribute (CQA). Seemingly minor shifts in the oligomer distribution, purity, or impurity profile between batches can have profound impacts on the stability of the final drug product, potentially compromising its efficacy and safety[2][4]. This guide provides a comprehensive framework for the analytical and functional assessment of TDGE, ensuring that each batch meets the stringent requirements for its intended use. We will explore the necessary analytical techniques, compare its functional performance against established alternatives, and present a self-validating workflow for robust quality control.

Defining the Analytical Fingerprint: Critical Quality Attributes (CQAs) of TDGE

A robust assessment of TDGE consistency begins with a multi-parametric analytical characterization. The goal is to create a detailed "fingerprint" for a reference batch and use it as a benchmark for all subsequent batches. The primary CQAs for TDGE are outlined below.

Structural and Molecular Weight Characteristics

Variations in the length of the polyethylene glycol chains directly influence the surfactant's properties, including its hydrophilicity and interaction with the protein therapeutic[5][6].

  • Average Molecular Weight (Mw) and Polydispersity Index (PDI): These parameters define the central tendency and breadth of the oligomer distribution. Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is the gold standard for determining absolute molecular weight without relying on column calibration standards.

  • Degree of Ethoxylation and Structural Integrity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides unequivocal structural confirmation. The ratio of protons from the ethylene oxide units to those from the thiodiglycol core allows for precise calculation of the average degree of ethoxylation. It is also invaluable for identifying and quantifying structural impurities.

  • Chemical Fingerprint: Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid and cost-effective method for generating a characteristic vibrational spectrum of the material. While not quantitative for subtle variations, it serves as an excellent identity test and can detect gross changes in chemical structure or the presence of unexpected functional groups[7][8].

Purity and Impurity Profile

Impurities can arise from the manufacturing process (e.g., residual thiodiglycol) or degradation (e.g., oxidation of the sulfur atom to sulfoxide). These impurities can directly impact drug product stability and safety.

  • Residual Reactants and Low-Molecular-Weight Impurities: High-Performance Liquid Chromatography (HPLC) with detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is ideal for separating and quantifying non-volatile impurities that lack a UV chromophore[9]. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

  • Oxidative Impurities: The central sulfur atom in TDGE is susceptible to oxidation. HPLC-MS/MS can be employed to develop sensitive methods for detecting and quantifying thiodiglycol sulfoxide ethoxylate, a primary degradation product[10][11].

Physicochemical and Functional Properties

These properties relate directly to the surfactant's performance in a formulation.

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules self-assemble into micelles and is a key indicator of surfactant efficiency. It can be determined using techniques like surface tensiometry. Variations in CMC between batches can signal underlying changes in the oligomer distribution or purity[5].

  • Appearance and pH: Simple tests such as visual inspection of a solution for clarity and color, and measurement of its pH, are fundamental quality control checks.

The following workflow illustrates the comprehensive analytical approach to characterizing a new batch of TDGE.

G cluster_0 Batch Acceptance Workflow cluster_1 Structural & MW Analysis cluster_2 Purity & Impurity Analysis NewBatch New TDGE Batch Received QC_Checks Basic QC Checks (Appearance, pH) NewBatch->QC_Checks SEC_MALS SEC-MALS (Mw, PDI) QC_Checks->SEC_MALS NMR NMR Spectroscopy (Structure, Ethoxylation) QC_Checks->NMR FTIR FTIR Spectroscopy (Identity Fingerprint) QC_Checks->FTIR HPLC HPLC-CAD/ELSD (Non-volatile Impurities) QC_Checks->HPLC HPLC_MS HPLC-MS/MS (Oxidative Impurities) QC_Checks->HPLC_MS Decision Compare to Reference Does it Meet Specs? SEC_MALS->Decision NMR->Decision FTIR->Decision HPLC->Decision HPLC_MS->Decision Accept Batch Accepted Decision->Accept Yes Reject Batch Rejected (Investigate Deviation) Decision->Reject No

Caption: Workflow for analytical characterization and acceptance of a new TDGE batch.

Performance-Based Comparison: A Functional Litmus Test

While analytical characterization is essential, it does not always predict functional performance. Minor analytical variations, which may fall within specification, could collectively lead to significant performance differences. Therefore, a functional assessment using a model protein system is a self-validating step that provides ultimate assurance of batch-to-batch consistency.

Experimental Design: Stressing the System

The objective is to compare the ability of different TDGE batches to protect a model protein (e.g., a human monoclonal antibody, IgG) against aggregation induced by interfacial stress.

  • Model System: Human IgG at a concentration of 1 mg/mL in a standard formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).

  • Test Articles:

    • Control: IgG solution with no surfactant.

    • Reference: IgG solution with a qualified, reference batch of TDGE at a standard concentration (e.g., 0.02% w/v).

    • Test Batches: IgG solution with new TDGE batches (Batch A, Batch B, Batch C) at the same concentration.

    • Alternative Comparator: IgG solution with Polysorbate 80 (PS80) at 0.02% w/v.

  • Stress Method: Agitation stress is applied by placing vials on an orbital shaker at a defined speed (e.g., 200 rpm) for a set duration (e.g., 48 hours) at room temperature.

Analysis of Protein Aggregation

The primary readout is the change in the level of soluble aggregates.

  • Size Exclusion Chromatography (SEC-HPLC): This is the benchmark method for quantifying high molecular weight species (HMWS) or soluble aggregates. A decrease in the main peak area and an increase in peaks at earlier retention times indicate aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is highly sensitive to the formation of large aggregates. An increase in the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI) indicates aggregation.

Hypothetical Experimental Data & Interpretation

The following tables summarize potential outcomes from this functional comparison.

Table 1: Analytical Characterization of TDGE Batches

ParameterReference BatchBatch ABatch BBatch CSpecification
Avg. Molecular Weight (Mw, Da) 1,1501,1451,2501,1551000 - 1300
PDI (Mw/Mn) 1.081.091.151.08≤ 1.20
Purity (by HPLC, % Area) 99.599.499.698.1≥ 98.0%
Sulfoxide Impurity (%) 0.150.180.121.20≤ 0.50%
CMC (mg/L) 5556526545 - 70

Interpretation of Analytical Data:

  • Batch A: Highly consistent with the reference batch across all parameters.

  • Batch B: Shows a higher average molecular weight and PDI, suggesting a broader distribution of oligomers, though still within specification.

  • Batch C: Fails specification for purity and sulfoxide impurity, indicating a potential manufacturing or degradation issue.

Table 2: Functional Performance Data (Post-Agitation Stress)

Formulation% HMWS (by SEC)% Monomer Loss (by SEC)Z-Average Diameter (nm)
No Surfactant (Control) 25.428.1250.3
Reference TDGE 1.20.812.5
TDGE Batch A 1.30.912.8
TDGE Batch B 3.54.125.1
TDGE Batch C 8.910.265.7
Polysorbate 80 (Alternative) 1.10.712.2

Interpretation of Functional Data:

  • Batch A: Performance is statistically indistinguishable from the reference batch, confirming its suitability.

  • Batch B: Despite being analytically "in-spec," it shows significantly poorer protein protection. The shift in molecular weight distribution likely impacted its interfacial properties, reducing its stabilizing efficiency. This highlights the criticality of functional testing; relying on analytical data alone would have been misleading.

  • Batch C: As predicted by the poor impurity profile, this batch fails to adequately protect the protein. The high level of sulfoxide may have reduced its surfactancy or introduced reactive species.

  • Polysorbate 80: In this hypothetical scenario, the reference TDGE performs on par with this widely used surfactant, validating its potential as a viable alternative.

Detailed Experimental Protocols

Trustworthiness in scientific guides is built on transparent and reproducible methodologies.

Protocol 1: SEC-HPLC for Aggregate Quantification
  • System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

  • Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (Tosoh Bioscience) or equivalent.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute protein samples to 1.0 mg/mL with mobile phase if necessary.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (HMWS) and the monomer peak. Calculate the percentage of HMWS relative to the total area.

Protocol 2: Agitation Stress Study
  • Sample Preparation: Aseptically prepare 1.5 mL of each formulation in 2 mL glass vials.

  • Positive Control: Include a vial of the "No Surfactant" formulation.

  • Negative Control: Include an unstressed "Time Zero" sample for each formulation, stored at 4°C.

  • Stressing: Place the vials horizontally on an orbital shaker (e.g., IKA KS 4000i control).

  • Conditions: Shake at 200 rpm for 48 hours at a controlled ambient temperature (22 ± 2°C).

  • Post-Stress Analysis: After 48 hours, remove vials and allow them to sit for 30 minutes. Visually inspect for turbidity or precipitation.

  • Quantitative Analysis: Analyze all samples (including Time Zero controls) by SEC-HPLC and DLS as described.

Conclusion: An Integrated Strategy for Quality Assurance

The assessment of batch-to-batch consistency for a polymeric excipient like thiodiglycol ethoxylate cannot rely on a single analytical technique. A comprehensive and self-validating approach is mandatory, especially in the context of drug development where patient safety is paramount.

The logical flow for ensuring consistency is as follows:

G Start Receive New TDGE Batch Analytical Comprehensive Analytical Characterization (Fingerprinting) Start->Analytical SpecCheck Compare to Reference Specs Analytical->SpecCheck Functional Functional Performance Assay (Protein Stress Study) SpecCheck->Functional Passes Specs Reject Reject Batch & Initiate Supplier Investigation SpecCheck->Reject Fails Specs FuncCheck Compare to Reference Performance Functional->FuncCheck Accept Release Batch for Formulation Use FuncCheck->Accept Passes FuncCheck->Reject Fails

Caption: Integrated strategy for TDGE batch qualification.

By first establishing a detailed analytical fingerprint and then verifying it with a functionally relevant performance assay, researchers can confidently qualify new batches of thiodiglycol ethoxylate. This dual-pillar strategy ensures that the excipient will perform as expected, safeguarding the stability and quality of the final biopharmaceutical product and ultimately de-risking the development process.

References

  • Method of thiodiglycol production. (n.d.). Google Patents.
  • Batch-to-batch consistency checks. (n.d.). Spectralys Biotech. Retrieved January 27, 2026, from [Link]

  • Batch-to-Batch Variations. (n.d.). Surface Measurement Systems. Retrieved January 27, 2026, from [Link]

  • Assessment of Ethoxylated Surfactants in Wastewater, Stormwater, and Ambient Water of San Francisco Bay, CA. (2021). DukeSpace. Retrieved January 27, 2026, from [Link]

  • THIODIGLYCOL (PIM 980). (n.d.). Inchem.org. Retrieved January 27, 2026, from [Link]

  • Analysis of Thiodiglycol: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS777. (2008). OSTI.GOV. Retrieved January 27, 2026, from [Link]

  • Use of thiodiglycol ethoxylate as a corrosion inhibitor. (n.d.). Google Patents.
  • Thiodiglycol. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Thiodiglycol. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Spectroscopic methods (NMR, IR, UV-Vis). (n.d.). Fiveable. Retrieved January 27, 2026, from [Link]

  • CHEMICALS SUBSTITUTION AND ALTERNATIVES. (n.d.). Ineris. Retrieved January 27, 2026, from [Link]

  • THE ANALYSIS OF ETHOXYLATED SURFACTANTS BY SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Selerity Technologies. Retrieved January 27, 2026, from [Link]

  • Standard Test Method for Active Matter in Anionic Surfactants by Potentiometric Titration. (n.d.). ASTM International. Retrieved January 27, 2026, from [Link]

  • MASS SPECTROMETRY FOR POLYMERS. (n.d.). Waters Corporation. Retrieved January 27, 2026, from [Link]

  • Non-Contact Detection of Thiodiglycol Vapors and Associated Degradation Products Using Atmospheric Flow Tube Mass Spectrometry. (2021). Analyst. Retrieved January 27, 2026, from [Link]

  • Effects of Hydrophobic Tail Length Variation on Surfactant-Mediated Protein Stabilization. (2020). Molecular Pharmaceutics. Retrieved January 27, 2026, from [Link]

  • Surfactant-driven modifications in protein structure. (2025). Soft Matter. Retrieved January 27, 2026, from [Link]

  • Effects of Hydrophobic Tail Length Variation on Surfactant-Mediated Protein Stabilization. (2020). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Role of surfactants in the stabilization of protein formulations. (n.d.). University of Connecticut. Retrieved January 27, 2026, from [Link]

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Comparative

A Comparative Guide to the Potential Corrosion Inhibition Efficiency of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- on Mild Steel

A technical guide for researchers and scientists evaluating novel corrosion inhibitors. This guide provides a comprehensive analysis of the potential corrosion inhibition properties of the novel compound, Ethanol, 2,2'-[...

Author: BenchChem Technical Support Team. Date: February 2026

A technical guide for researchers and scientists evaluating novel corrosion inhibitors.

This guide provides a comprehensive analysis of the potential corrosion inhibition properties of the novel compound, Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, for the protection of mild steel. Due to the limited availability of direct experimental data on this specific molecule, this document serves as a predictive comparison and a methodological guide for researchers. The analysis is grounded in the established principles of corrosion science and draws parallels with the performance of structurally related inhibitors.

Introduction: The Challenge of Mild Steel Corrosion

Mild steel, an alloy of iron and carbon, is a cornerstone of modern industry due to its excellent mechanical properties and cost-effectiveness.[1] However, its susceptibility to corrosion, particularly in acidic or moisture-rich environments, presents a significant challenge, leading to structural failures and economic losses.[2] Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[1][3] The efficacy of an inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto the metal surface, forming a protective barrier.[1][4]

Molecular Structure Analysis of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-

The potential of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- as a corrosion inhibitor stems from the presence of multiple functional groups within its structure that are known to be effective in mitigating corrosion.

  • Sulphur Atoms (Thioether Linkages): The presence of sulfur is a key feature of many effective corrosion inhibitors.[3][4] The lone pair of electrons on the sulfur atoms can be readily shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to strong chemisorption.[5] This forms a stable, protective layer that isolates the metal from the corrosive medium.[1]

  • Oxygen Atoms (Ether and Hydroxyl Groups): Similar to sulfur, the oxygen atoms in the ether and terminal hydroxyl groups also possess lone pairs of electrons. These can participate in the adsorption process, likely through a combination of electrostatic interactions and weaker coordinate bonding with the metal surface. The presence of multiple oxygen atoms can enhance the molecule's ability to cover a larger surface area.

  • Hydrocarbon Chains: The ethylene chains provide flexibility to the molecule, allowing it to orient itself effectively on the metal surface for optimal coverage.

The combination of "soft" (sulfur) and "hard" (oxygen) donor atoms suggests that this molecule could exhibit a versatile and robust adsorption behavior on the mild steel surface.

Postulated Mechanism of Inhibition

The inhibition of mild steel corrosion by Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is likely to proceed through a mixed-inhibition mechanism involving the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:

  • Chemisorption: The primary mechanism is expected to be the formation of coordinate bonds between the sulfur atoms and the iron atoms on the steel surface. This type of chemical bond results in a strongly adsorbed and stable protective film.

  • Physisorption: Electrostatic interactions between the polar functional groups (ether and hydroxyl) and the charged metal surface can also contribute to the adsorption process.

The inhibitor molecules, once adsorbed, block the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thereby reducing the overall corrosion rate.[3][6] The effectiveness of this protective layer will depend on factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.

Comparative Analysis with Known Inhibitors

To benchmark the potential performance of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, we can compare its structural features and expected efficacy with other known corrosion inhibitors.

InhibitorKey Functional GroupsInhibition Efficiency (%)Corrosive MediumReference
Diethylene triamine (DETA)Amine (-NH2)~98E60 fuel blend[7][8]
7-(Ethylthiobenzimidazolyl) TheophyllineThioether, Imidazole~90.71 M HCl[9]
N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amideEther, Amide, Nitrile~96.63% NaCl[10]
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazideThioamide, Amide~96.21 M HCl[11]
NonanedihydrazideHydrazide>971 M HCl[12]

Analysis:

  • Comparison with Sulphur-Containing Inhibitors: Compounds containing thioamide and thioether groups, such as 7-(Ethylthiobenzimidazolyl) Theophylline and 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide, exhibit high inhibition efficiencies in acidic media.[9][11] This suggests that the thioether linkages in our target molecule will be a major contributor to its protective properties.

  • Comparison with Oxygen/Nitrogen-Containing Inhibitors: Inhibitors with ether, amine, and amide functionalities, like DETA and the fatty amide derivative, also show excellent performance.[7][8][10] The presence of oxygen in the ether and hydroxyl groups of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is therefore expected to enhance its adsorption and inhibition efficiency.

  • Synergistic Effects: The presence of both sulfur and oxygen atoms in the same molecule may lead to a synergistic effect, resulting in a more effective and stable protective film than inhibitors containing only one type of heteroatom.

Based on this comparative analysis, it is reasonable to hypothesize that Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- could achieve a high inhibition efficiency, potentially in the range of 90-98%, depending on the specific corrosive conditions.

Standard Experimental Protocols for Inhibitor Evaluation

To empirically determine the inhibition efficiency of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, a series of well-established electrochemical and gravimetric techniques should be employed.

Weight Loss Method

This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions and surface area. Polish the coupons with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing a pickling inhibitor), wash, dry, and reweigh.

  • Calculation:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Electrochemical Cell Setup: Use a three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculation:

    • Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode cell as in the potentiodynamic polarization experiment.

  • Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data in the form of Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

  • Calculation:

    • Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Data Interpretation and Visualization

The data obtained from these experiments can be visualized to better understand the inhibition mechanism.

InhibitionMechanism cluster_solution Corrosive Solution H+ H+ Surface Surface (Cathodic Site) H+->Surface Reduction (H2 evolution) Cl- Cl- Inhibitor Inhibitor Molecule (with S and O atoms) Fe Fe (Anodic Site) Inhibitor->Fe Adsorption (Chemisorption via S) Inhibitor->Surface Adsorption (Physisorption via O) Fe++ Fe++ Fe->Fe++ Oxidation (Corrosion)

Caption: Proposed mechanism of corrosion inhibition.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_exposure Corrosion Testing cluster_analysis Data Analysis Prep Prepare Mild Steel Coupons Weigh1 Initial Weighing Prep->Weigh1 Immersion Immerse in Solution (with/without Inhibitor) Weigh1->Immersion WL Weight Loss Method Immersion->WL EIS EIS Measurement Immersion->EIS PDP Potentiodynamic Polarization Immersion->PDP Weigh2 Final Weighing WL->Weigh2 Analyze_EIS Analyze Nyquist/Bode Plots EIS->Analyze_EIS Analyze_PDP Analyze Tafel Plots PDP->Analyze_PDP Calc_IE_WL Calculate IE% (WL) Weigh2->Calc_IE_WL Calc_IE_EIS Calculate IE% (EIS) Analyze_EIS->Calc_IE_EIS Calc_IE_PDP Calculate IE% (PDP) Analyze_PDP->Calc_IE_PDP

Caption: General workflow for inhibitor evaluation.

Conclusion

While direct experimental data for the corrosion inhibition efficiency of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- on mild steel is not yet available, a thorough analysis of its molecular structure provides a strong basis for predicting its high performance as a corrosion inhibitor. The presence of both sulfur and oxygen heteroatoms suggests a potential for strong adsorption on the steel surface through a mixed mechanism, leading to the formation of a protective barrier against corrosion.

This guide provides a framework for the systematic evaluation of this and other novel inhibitor compounds. By following the detailed experimental protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, researchers can obtain reliable data to quantify the inhibition efficiency and elucidate the underlying mechanism. Further studies, including surface analysis techniques (e.g., SEM, AFM, XPS) and computational modeling, would provide a more complete understanding of the inhibitor's performance and its interactions with the metal surface. The exploration of such multifunctional molecules opens promising avenues for the development of next-generation, high-efficiency corrosion inhibitors.

References

  • Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol–Gasoline Blends. (2019). National Institutes of Health. [Link]

  • Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide. (2021). National Institutes of Health. [Link]

  • Corrosion Inhibition of Mild Steel by Ethanol Extract of Bitter Leaf (Vernonia Amygdalina): Effects of Inhibitor Concentration and Time. (2024). Progress in Chemical and Biochemical Research. [Link]

  • (PDF) Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol–Gasoline Blends. (2019). ResearchGate. [Link]

  • Investigate the Corrosion Inhibition of Mild Steel in Sulfuric Acid Solution by Thiosemicarbazide. (2015). SciRP.org. [Link]

  • Corrosion Inhibition of Mild Steel by Ethanol Extract of Bitter Leaf (Vernonia Amygdalina): Effects of Inhibitor Concentration and Time. (2024). SID. [Link]

  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2021). MDPI. [Link]

  • A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend. (2023). ResearchGate. [Link]

  • Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-. PubChem. [Link]

  • Sulfur Containing Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. (2019). ResearchGate. [Link]

  • (PDF) Mild steel corrosion inhibition by synthesized 7-(Ethylthiobenzimidazolyl) Theophylline. (2019). ResearchGate. [Link]

  • (PDF) Experimental and theoretical study on the corrosion inhibition of mild steel by nonanedioic acid derivative in hydrochloric acid solution. (2022). ResearchGate. [Link]

  • Figure 1: Preparation of compound 3.3-((oxybis (ethane-2,1-diyl) bis... (2018). ResearchGate. [Link]

  • Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. (2021). MDPI. [Link]

  • Theoretical study of thio compounds as corrosion inhibitors on mild steel in HCl. (2022). Academia Letters. [Link]

  • Experimental study of inhibitor containing sulfur for mild steel in hydrochloric acid. (2016). Emerald Publishing. [Link]

  • Synthesis and Characterization of new Ethoxylated Carbohydrate based Surfactants for Corrosion Inhibition of low LCS Steel in Aqueous Solutions. (2020). MDPI. [Link]

  • Experimental and theoretical study on corrosion inhibition of new synthesized menthone derivatives (Menthopyrazole compounds) for mild steel in 1 M HCl solution. (2020). Semantic Scholar. [Link]

  • The Inhibition of Mild Steel Corrosion by Sulphur Containing Organic Compound. (2023). Research Square. [Link]

  • (PDF) Experimental and Theoretical investigations of the Inhibition of the Corrosion of Mild Steel in HCl by Synthesized Piperazin Derivatives. (2021). ResearchGate. [Link]

  • 2,2'-ETHYLENEDIOXY BIS(ETHANOL). Ataman Kimya. [Link]

  • Electrochemical Investigation of C-Steel Corrosion Inhibition, In Silico, and Sulfate-Reducing Bacteria Investigations Using Pyrazole Derivatives. (2023). ACS Omega. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- Against Commercial Brighteners in Acid Copper Electroplating

Abstract In the dynamic field of electroplating, particularly for semiconductor and electronics manufacturing, the composition of the plating bath is paramount to achieving desired deposit characteristics. Organic additi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the dynamic field of electroplating, particularly for semiconductor and electronics manufacturing, the composition of the plating bath is paramount to achieving desired deposit characteristics. Organic additives, including brighteners, levelers, and suppressors, are critical for producing smooth, uniform, and bright copper layers.[1] This guide provides a comprehensive framework for the objective evaluation of a novel candidate brightener, Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, a thiodiglycol ethoxylate derivative, against established commercial brighteners such as 3-Mercapto-1-propanesulfonic acid sodium salt (MPS) and Bis(3-sulfopropyl) disulfide (SPS).[2] We will delve into the fundamental mechanisms of brightening, detail rigorous experimental protocols for performance benchmarking, and present a logical structure for data interpretation, empowering researchers and drug development professionals to conduct self-validating, authoritative comparisons.

Introduction: The Role of Brighteners in Electrodeposition

Acid copper electroplating is a cornerstone process for creating conductive pathways in applications ranging from printed circuit boards (PCBs) to advanced semiconductor packaging.[3] In its basic form, an acid copper bath—typically comprising copper sulfate, sulfuric acid, and chloride ions—produces a crystalline copper deposit that is often rough and nodular.[4] To achieve the mirror-like finish, ductility, and high throwing power required for modern electronics, a synergistic blend of organic additives is essential.[5]

Brighteners are organic molecules that, when added in small quantities to the plating bath, modify the crystal growth of the depositing metal.[1] They function by adsorbing onto the cathode surface, particularly at sites of high current density, inhibiting rapid, uncontrolled crystal growth and promoting the formation of a fine-grained, highly reflective surface.[1][6] This guide focuses on benchmarking Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, a compound noted for its use as a corrosion inhibitor and in plating baths, against industry-standard brighteners to ascertain its efficacy and potential advantages.[7][8]

Mechanism of Action: A Conceptual Overview

The effectiveness of a brightener is intrinsically linked to its electrochemical behavior at the cathode-solution interface. The process involves competitive adsorption and interaction with other bath components.

Brightener_Mechanism cluster_solution Plating Bath cluster_cathode Cathode Surface Cu_ions Cu²⁺ Ions High_CD High Current Density Site Cu_ions->High_CD Migration & Diffusion Low_CD Low Current Density Site Cu_ions->Low_CD Migration & Diffusion Suppressor Suppressor (e.g., PEG) Suppressor->High_CD Forms Inhibiting Layer Suppressor->Low_CD Forms Inhibiting Layer Brightener Brightener Molecule Brightener->High_CD Preferential Adsorption (Inhibition) Surface High_CD->Low_CD Growth Redirected Deposit Bright Copper Deposit Low_CD->Deposit Fine-Grained Growth

Caption: Conceptual model of brightener action at the cathode surface.

Benchmarking Framework: Key Performance Indicators (KPIs)

A robust comparison requires evaluating several key performance indicators. This multi-faceted approach ensures that the full impact of the brightener on the electroplating process and the final deposit is understood.

  • Electrochemical Activity: Quantifies the brightener's influence on the copper deposition rate.

  • Bright Operating Range: Determines the range of current densities over which a bright deposit is formed.

  • Deposit Morphology: Characterizes the surface texture and grain structure of the plated copper.

  • Throwing Power (TP): Measures the uniformity of the coating thickness across a geometrically complex cathode.[2][5]

  • Current Efficiency (CE): Calculates the ratio of actual metal deposited versus the theoretical amount based on the charge passed.[2]

Experimental Methodologies

To ensure trustworthiness and reproducibility, standardized protocols are essential. The following sections detail the necessary experimental setups.

Standard Acid Copper Plating Bath Preparation

This foundational solution serves as the base for all subsequent experiments. All reagents should be of analytical grade.

Protocol:

  • Fill a 1 L volumetric flask with approximately 500 mL of deionized water.

  • Add 200-240 g/L of Copper Sulfate Pentahydrate (CuSO₄·5H₂O) and stir until fully dissolved. The solution may require gentle heating to aid dissolution.[9]

  • Slowly and carefully, add 50-60 g/L of concentrated Sulfuric Acid (H₂SO₄) to the solution while stirring. Caution: This is an exothermic reaction; always add acid to water.[10]

  • Add 50-70 mg/L of Chloride ions, typically from a solution of hydrochloric acid (HCl).

  • Add a standard concentration of a suppressor/carrier agent, such as 200 ppm of Polyethylene Glycol (PEG).[5]

  • Once the solution has cooled to room temperature, add deionized water to the 1 L mark.

  • This solution is the Virgin Makeup Solution (VMS) to which different brighteners will be added for testing.

Protocol 1: Hull Cell Test for Bright Operating Range

The Hull cell is a miniature plating tank that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.[11][12]

Apparatus:

  • 267 mL trapezoidal Hull cell

  • Phosphorized copper anode

  • Polished brass or steel cathode panels

  • DC power supply (rectifier)

  • Agitation source (e.g., air pump)

  • Water bath for temperature control

Procedure:

  • Prepare the Hull cell by placing the copper anode at the designated position.

  • Pour 267 mL of the test solution (VMS + brightener) into the cell.

  • Maintain the solution at the desired operating temperature (e.g., 25°C).

  • Clean a cathode panel by degreasing and acid dipping, then rinse with deionized water.

  • Place the clean panel into the cell, ensuring proper electrical contact.

  • Apply a specific total current (e.g., 2 Amps) for a set duration (e.g., 5 minutes).[13]

  • After plating, remove the panel, rinse thoroughly, and dry.

  • Visually inspect the panel to identify the current density regions corresponding to burnt, bright, semi-bright, and dull deposits. A Hull cell ruler can be used to correlate the position on the panel with the current density.

Protocol 2: Cyclic Voltammetric Stripping (CVS) for Electrochemical Activity

CVS is a powerful electrochemical technique for quantifying the activity of organic additives by measuring their effect on the plating rate.[14]

Apparatus:

  • Potentiostat with CVS software

  • Three-electrode cell: Platinum rotating disk electrode (working electrode), platinum or silver/silver chloride (reference electrode), and a copper counter electrode.

  • CVS analysis solution (VMS)

Procedure:

  • The analysis is typically automated. The core principle involves a potential scan that first plates a small amount of copper onto the platinum working electrode and then strips it off.

  • The area under the stripping peak is proportional to the amount of copper deposited, which reflects the plating rate.[15]

  • To measure brightener concentration, a method like the Modified Linear Approximation Technique (MLAT) is used.[16]

  • This involves titrating a known standard of the brightener into a sample of the plating bath containing an excess of suppressor and measuring the change in the plating rate (stripping peak area).[16][17]

  • The resulting data reveals the accelerating effect of the brightener on copper deposition.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Deposit Characterization cluster_results Data Synthesis Bath_Prep Prepare VMS (Acid Copper Bath) Add_Brightener Dose VMS with Test Brighteners (Test Compound, MPS, SPS) Bath_Prep->Add_Brightener Hull_Cell Hull Cell Test Add_Brightener->Hull_Cell CVS CVS Analysis Add_Brightener->CVS Throwing_Power Throwing Power Measurement Add_Brightener->Throwing_Power SEM_AFM Surface Analysis (SEM / AFM) Hull_Cell->SEM_AFM Data_Table Compile Comparative Data Tables Hull_Cell->Data_Table CVS->Data_Table Throwing_Power->SEM_AFM Throwing_Power->Data_Table Roughness Surface Roughness SEM_AFM->Roughness Roughness->Data_Table

Caption: Workflow for benchmarking electroplating brighteners.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from the benchmarking experiments. The data for Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- is presented as "Test Compound."

Table 1: Hull Cell Test Results

Brightener Concentration (ppm) Bright Current Density Range (A/dm²) Observations
Control (No Brightener) 0 N/A Dull, matte deposit across the entire panel.
Test Compound 10 0.5 - 4.0 Semi-bright, slight haziness at high current densities.
MPS [5] 1 1.0 - 8.0 Very bright, wide operating range.

| SPS [2][18] | 10 | 1.5 - 9.0 | Exceptionally bright, mirror-like finish. |

Table 2: Electrochemical and Deposit Properties

Brightener Concentration (ppm) CVS Stripping Charge (µC) Throwing Power (%) Current Efficiency (%) Surface Roughness (Rq, nm)
Control (No Brightener) 0 150 55 >99 350
Test Compound 10 250 65 >99 120
MPS [2][5] 1 350 75 >99 45

| SPS [2][18] | 10 | 420 | 72 | >99 | 30 |

Interpretation and Discussion

The hypothetical data suggests that Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- exhibits moderate brightening and accelerating properties, though it does not match the performance of established sulfur-based brighteners like MPS and SPS under these conditions.

  • Causality: MPS and SPS contain sulfonate groups and disulfide or thiol functionalities, which are known to be highly effective in accelerating copper deposition and refining grain structure.[2][19] The ether and thioether linkages in the Test Compound likely provide some surface activity and inhibition, leading to a reduction in surface roughness compared to the control. However, its molecular structure may result in less potent acceleration and grain refinement compared to the commercial standards.

  • Trustworthiness of Protocols: The use of standardized tests like the Hull Cell and CVS provides a self-validating system.[14][20] Any deviation in the results can be confidently attributed to the change in the brightener, as the other bath components and operating parameters are held constant. The Hull cell gives a crucial qualitative overview, while CVS provides quantitative data on the additive's electrochemical impact.

Conclusion

This guide has outlined an objective, scientifically rigorous methodology for benchmarking the performance of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis- as an electroplating brightener. By employing a suite of standardized tests—from the qualitative Hull cell to quantitative CVS and deposit analysis—researchers can generate reliable, comparative data. While the hypothetical data indicates that this specific compound may not be a direct replacement for high-performance brighteners like MPS or SPS, the described workflow provides the essential framework for evaluating any novel additive. Further investigation could explore optimizing its concentration, studying its synergistic effects with other additives, or modifying its chemical structure to enhance its brightening capabilities.

References

  • Hopax Fine Chemicals. (2021, August 31). Categories of electroplating additives and their applications. [Link]

  • Ataman Kimya. 2,2'-ETHYLENEDIOXY BIS(ETHANOL). [Link]

  • Mark It Made. (2024, September 9). The BEST Acidic Copper Plating Solution for DIY Projects. YouTube. [Link]

  • ResearchGate. Effects of Brighteners on Microstructural Characteristics of Electroplated Copper. [Link]

  • PubChem. Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-. [Link]

  • Google Patents. (2010).
  • Asterion, LLC. Hull Cell Analysis. [Link]

  • Google Patents. (2011).
  • Yamamoto-MS Co., Ltd. (2019, October 9). About Hull Cell Test. [Link]

  • ProPlate®. What role do additives and brighteners play in achieving desired finishes in silver electroplating?. [Link]

  • Google Patents. (2021).
  • AZoM. (2021, February 24). Cyclic Voltammetry Stripping: The Fundamentals. [Link]

  • Think & Tinker, Ltd. Hull Cell Analysis of Acid Copper Plating Baths. [Link]

  • ACS Omega. (2023). Electroplated Copper Additives for Advanced Packaging: A Review. [Link]

  • ResearchGate. (2022, March 14). How to correctly perform the Cyclic voltammetric stripping (CVS) analysis for the determination of the additives in a copper electroplating bath?. [Link]

  • Scribd. Hull Cell Plating Tests. [Link]

  • DU Organics. (2024, March 2). Essential Additives for Effective Electroplating. [Link]

  • PAVCO. (2025, April 1). Hull Cell Test Method for Electroplating Solutions. [Link]

  • IOPscience. (2025). Effects of SPS concentration on electrodeposition and morphology of copper coatings. [Link]

  • Think & Tinker, Ltd. Roll your own Acid Copper Plating Solution. [Link]

  • ResearchGate. (2025, August 7). Effects of Brighteners on Throwing Power and Thermal Reliability of Plating through Holes in a Copper Plating Bath. [Link]

  • ECI Technology. Control of Damascene Copper Processes By Cyclic Voltammetric Stripping. [Link]

  • ResearchGate. (2025, August 7). Some fundamental aspects of levelling and brightening in metal electrodeposition. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-

Part 1: Core Safety and Waste Characterization Before any disposal procedure can be initiated, a thorough hazard assessment is mandatory. The legal responsibility for determining if a waste is hazardous rests with the ge...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Safety and Waste Characterization

Before any disposal procedure can be initiated, a thorough hazard assessment is mandatory. The legal responsibility for determining if a waste is hazardous rests with the generator of that waste. In the absence of specific data for the target compound, we will rely on the U.S. Environmental Protection Agency's (EPA) framework for hazardous waste characterization under the Resource Conservation and Recovery Act (RCRA).

Immediate Safety Precautions
  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, chemical-resistant nitrile gloves, and safety glasses with side shields.

  • Work Area: Handle the chemical and its waste in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contamination: Prevent the chemical from entering drains or waterways. In case of an accidental spill, contain it immediately with an inert absorbent material.

Hazardous Waste Determination (40 CFR § 261.3)

A waste is considered hazardous if it exhibits one or more of the following characteristics[1][2][3][4]. Assess your waste stream for each of these properties:

  • Ignitability (EPA Waste Code D001):

    • Causality: This property identifies liquids that can readily catch fire and burn, posing a fire hazard.

    • Assessment: Does the waste have a flash point below 60°C (140°F)?[3][5] While the exact flashpoint of the target compound is unknown, related sulfur-containing diols like Thiodiglycol have high flash points (113°C)[6]. However, if mixed with flammable solvents, the mixture could be ignitable. Unless you are certain the waste is purely the non-volatile diol, you must consider the potential for ignitability.

  • Corrosivity (EPA Waste Code D002):

    • Causality: Corrosive wastes can damage skin, eyes, and metal containers.

    • Assessment: Is the waste aqueous with a pH of ≤ 2 or ≥ 12.5?[1] Use pH paper or a calibrated meter to test a sample of the waste. If the compound is in a corrosive solution, it must be treated as corrosive waste.

  • Reactivity (EPA Waste Code D003):

    • Causality: Reactive wastes are unstable and can undergo violent changes, detonate, or release toxic gases when mixed with other substances, particularly water.

    • Assessment: Is the waste unstable, does it react violently with water, or does it have the potential to explode? The SDS for a similar compound, Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis-, lists strong oxidizing agents and strong bases as incompatible materials[7]. Therefore, your waste should be considered reactive if it is mixed with or comes into contact with these substances.

  • Toxicity (EPA Waste Codes D004-D043):

    • Causality: Toxic wastes are harmful if ingested or absorbed and can contaminate groundwater if disposed of in a landfill.

    • Assessment: Does the waste contain specific contaminants (e.g., heavy metals, pesticides) at concentrations above the limits defined by the Toxicity Characteristic Leaching Procedure (TCLP)?[1] Without specific toxicological data, it is prudent to assume the compound could be toxic and should not be disposed of via standard landfill or sewer systems.

The following diagram outlines the essential decision-making workflow for characterizing this waste.

G start Start: Waste Generated sds_check Is a specific SDS available for the waste mixture? start->sds_check characterize Characterize Waste per 40 CFR Part 261 (Ignitability, Corrosivity, Reactivity, Toxicity) sds_check->characterize No assume_hazardous Precautionary Principle: Assume waste is hazardous sds_check->assume_hazardous Yes, and it indicates hazard or data is incomplete is_hazardous Does waste exhibit any hazardous characteristics? characterize->is_hazardous non_hazardous Manage as Non-Hazardous Waste (Consult local regulations) is_hazardous->non_hazardous No, and all characteristics are definitively ruled out segregate Segregate in a dedicated, closed, and labeled container is_hazardous->segregate Yes assume_hazardous->segregate contact_ehs Contact Institutional EHS or Licensed Waste Vendor for Disposal segregate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Waste Characterization and Disposal Workflow

Part 2: Segregation, Containment, and Disposal Protocol

Based on the precautionary principle, "Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-" waste should be managed as a hazardous material.

Step 1: Waste Segregation and Containment

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous chemical reactions and ensuring cost-effective disposal.

  • Dedicated Container: Collect waste containing "Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-" in a dedicated, chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Do Not Mix: Do not mix this waste with other waste streams, especially not with incompatible materials like strong oxidizing agents or bases[7]. Mixing wastes can create an unknown and potentially more hazardous substance.

  • Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-" . Include the approximate concentration and accumulation start date. Accurate labeling is a legal requirement and is critical for safe handling by disposal personnel.

Step 2: Storage
  • Secondary Containment: Store the sealed waste container in a designated satellite accumulation area within a secondary containment bin to prevent the spread of material in case of a leak.

  • Location: The storage area should be away from ignition sources and incompatible chemicals.

Step 3: Disposal Procedure

The only authorized and safe disposal method for this uncharacterized waste is through a licensed professional service.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Licensed Disposal Vendor: The EHS office will arrange for the pickup, transportation, and ultimate disposal of the waste in compliance with all federal, state, and local regulations.

  • Prohibited Disposal Methods:

    • DO NOT pour this chemical down the drain. Its environmental fate is unknown, and it could be toxic to aquatic life or interfere with wastewater treatment processes[6][8].

    • DO NOT dispose of it in the regular trash.

    • DO NOT attempt to neutralize or treat the chemical in the lab without a validated procedure and full understanding of the reaction products.

Part 3: Data on Structurally Similar Compounds

To underscore the rationale for this conservative approach, the table below summarizes information on related chemicals. The structural similarities and the known hazards of some analogs highlight the potential risks.

Chemical NameCAS NumberMolecular FormulaKnown Hazards & Disposal Notes
Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- 5244-34-8C₆H₁₄O₂S₂Not classified as hazardous under OSHA 2024, but incompatible with strong oxidizers/bases. Disposal: "Sweep up and shovel into suitable containers for disposal."[7]
Thiodiglycol (2,2'-Thiodiethanol)111-48-8C₄H₁₀O₂SPrecursor to sulfur mustard chemical weapons. Disposal: "Offer surplus and non-recyclable solutions to a licensed disposal company."[6]
2,2'-Oxybisethanol (Diethylene Glycol)111-46-6C₄H₁₀O₃Harmful if swallowed. Disposal: "Dispose of contents/container to industrial combustion plant."

Part 4: Emergency Procedures for Spills

  • Evacuate: If a significant spill occurs, evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated by opening sashes on fume hoods.

  • Contain: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect: Carefully scoop the absorbed material into a sealable container.

  • Dispose: Label the container as hazardous waste with the chemical name and "spill debris." Manage for disposal through your EHS office.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive, step-by-step guide, you can ensure the safe and compliant disposal of "Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-," protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide, 3rd ed. CRC Press.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Thiodiglycol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,6-Dithia-1,8-octanediol.
  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Organic Syntheses. (1932). β-THIODIGLYCOL.
  • Fisher Scientific. (2025). Safety Data Sheet for 3,6-Dithia-1,8-octanediol.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Thiodiglycol.
  • Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • ChemicalBook. (n.d.). 5244-34-8 | CAS DataBase.
  • Arcwood Environmental. (n.d.). Characteristics of Hazardous Waste.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics.
  • DIMI. (2016). Safety Data Sheet for THIODIGLYCOL.
  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Cornell Law School. (n.d.). Resource Conservation and Recovery Act (RCRA).
  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- (CAS 5244-34-8).
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • MLI Environmental. (2025). Four Characteristics of Hazardous Waste.
  • Google Patents. (n.d.). Method of thiodiglycol production - US2278090A.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Carl Roth. (n.d.). Safety Data Sheet for Standard for alcohol analysis ROTI®Calipure 11,5 % (V/V) Ethanol.

Sources

Handling

Personal protective equipment for handling Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-

An Essential Guide to Personal Protective Equipment (PPE) for Handling Thiodiglycol As laboratory and development environments handle increasingly complex molecules, a foundational understanding of chemical safety is par...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling Thiodiglycol

As laboratory and development environments handle increasingly complex molecules, a foundational understanding of chemical safety is paramount. This guide provides a detailed operational framework for the safe handling of Ethanol, 2,2'-[oxybis(2,1-ethanediylthio)]bis-, more commonly known as 2,2'-Thiodiethanol or Thiodiglycol (CAS No. 111-48-8). The causality behind each procedural step is explained to build a culture of safety that is both knowledgeable and self-validating.

Understanding the Hazard Profile of Thiodiglycol

Thiodiglycol is a viscous, colorless liquid that presents several key hazards requiring stringent control measures.[1] A thorough risk assessment is the necessary first step before any handling procedure.

  • Primary Health Hazard: Serious Eye Irritation: The most significant, formally classified hazard is its capacity to cause serious eye irritation (H319).[2][3][4] Direct contact with the liquid or its aerosols can lead to redness, pain, and potential damage.[1]

  • Inhalation Risk: While evaporation at 20°C is low, vapours and mists can be generated, especially during heating or aerosolizing procedures.[1][2] Inhalation may lead to respiratory tract irritation, coughing, and nausea.[1]

  • Skin Contact: While not classified as a primary skin irritant based on available data, prolonged or repeated contact should be avoided.[2][4] Good industrial hygiene practice dictates minimizing all skin exposure.[5]

  • Thermal Decomposition: When heated, Thiodiglycol decomposes and can produce toxic and corrosive fumes, including hydrogen sulfide and sulfur oxides.[1]

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not a one-size-fits-all checklist; it must be tailored to the specific task, concentration, and quantity of the substance being handled.[2] The following table summarizes the recommended PPE for common laboratory scenarios.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<100mL) Benchtop Handling Safety glasses with side-shields (EN166 compliant).[2]Nitrile rubber gloves, inspected prior to use.[3]Standard laboratory coat.Not required if handled within a certified chemical fume hood.[4]
Large-Volume (>100mL) Transfers or Mixing Chemical safety goggles. A face shield is recommended if splashing is likely.[1]Nitrile rubber gloves. Consider double-gloving.[3]Chemical-resistant apron over a lab coat.Required if not in a fume hood or if aerosols are generated. Use a full-face respirator with ABEK-type cartridges.[2]
Spill Cleanup Chemical safety goggles and a full-face shield.[1]Heavy-duty nitrile or butyl rubber gloves.Impervious clothing or chemical-resistant suit, depending on spill size.[2]Mandatory: Full-face respirator with multi-purpose combination (US) or ABEK (EN 14387) cartridges. For large spills, a full-face supplied-air respirator is the sole means of protection.[2]
Waste Disposal Safety glasses with side-shields or chemical goggles.[2]Nitrile rubber gloves.[3]Standard laboratory coat.Not typically required if handling sealed, labeled waste containers.

Procedural Guidance: From Selection to Disposal

Adherence to established protocols is critical for ensuring the efficacy of the selected PPE.

PPE Selection and Pre-Use Inspection

The logic behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard.

  • Eye Protection : For routine operations, safety glasses must conform to government standards such as EN166 (EU) or NIOSH (US).[2] These provide protection from minor splashes. For tasks with a higher risk of splashing, chemical goggles that form a seal around the eyes are necessary.

  • Gloves : Nitrile rubber gloves are recommended for protection against Thiodiglycol.[3] Before every use, gloves must be inspected for any signs of degradation, punctures, or tears. The "breakthrough time"—the time it takes for the chemical to permeate the glove material—must be considered for prolonged tasks, and gloves should be changed regularly.

  • Respiratory Protection : The need for respiratory protection is determined by a workplace risk assessment.[2] If engineering controls (like a fume hood) are insufficient to maintain exposure below safe limits, or during emergency situations, respiratory protection is essential. Respirators must be tested and approved under appropriate standards like NIOSH (US) or CEN (EU).[2]

PPE_Selection_Workflow start Begin Task Risk Assessment (Handling Thiodiglycol) q_splash Potential for Splash or Aerosol? start->q_splash proc_goggles Wear Chemical Safety Goggles (Face shield if high risk) q_splash->proc_goggles Yes proc_glasses Wear Safety Glasses with Side-Shields q_splash->proc_glasses No q_vent Is work performed in a certified fume hood? proc_resp Full-Face Respirator Required (ABEK Cartridges) q_vent->proc_resp No proc_no_resp Respiratory Protection Not Required q_vent->proc_no_resp Yes proc_goggles->q_vent proc_glasses->q_vent proc_base Always Wear Nitrile Gloves and Laboratory Coat proc_resp->proc_base proc_no_resp->proc_base end_node Proceed with Task Safely proc_base->end_node

Caption: Risk assessment workflow for selecting appropriate PPE.

Step-by-Step Donning and Doffing Protocol

The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of self-contamination.

Donning Sequence (Putting On):

  • Body Protection: Don laboratory coat or chemical-resistant suit. Fasten completely.

  • Respiratory Protection (if required): Perform a seal check and don the respirator.

  • Eye/Face Protection: Put on safety goggles or face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (Taking Off): This is the point of highest risk for contamination.

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, without touching the outer surface with bare skin).[2] Dispose of them immediately in a designated hazardous waste container.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Body Protection: Unfasten and remove the lab coat or suit, rolling it inside-out to contain contaminants.

  • Respiratory Protection (if required): Remove the respirator last, after exiting the work area.

Donning_Doffing_Sequence cluster_donning Donning (Clean Area) cluster_doffing Doffing (Contaminated -> Clean) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (last) f3->f4

Caption: Standard sequence for donning and doffing PPE.

Spill Response and PPE Disposal

In the event of a spill, the area should be evacuated and re-entry limited to trained personnel wearing the appropriate level of PPE as outlined in the table above.

  • Containment: Use an inert absorbent material, such as sand or diatomite, to soak up the spilled liquid.[6][7] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbent material and place it into a suitable, closed, and clearly labeled container for hazardous waste.[2]

  • Decontamination: Clean the spill area as per your institution's standard operating procedures.

  • PPE Disposal: All PPE used during the cleanup must be considered hazardous waste.[7] Remove and dispose of it in a sealed, labeled container. Do not let the product enter drains.[2] Never reuse disposable PPE.

By integrating these principles and protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling Thiodiglycol, ensuring a safe environment for discovery and innovation.

References

  • Carl ROTH - Safety Data Sheet for 2,2'-oxybisethanol. Source: Carl ROTH. [Link]

  • DIMI - Safety Data Sheet for Thiodiglycol. Source: DIMI. [Link]

  • Penta Chemicals - 2,2'-Thiodiethanol Safety Data Sheet. Source: Ing. Petr Švec - PENTA s.r.o. [Link]

  • INCHEM - International Chemical Safety Cards (ICSC) for Thiodiglycol. Source: International Programme on Chemical Safety (IPCS). [Link]

  • NICNAS - Human health tier II assessment for Ethanol, 2,2'-oxybis-. Source: Australian National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Ataman Kimya - 2,2'-Ethylenedioxy Bis(Ethanol). Source: Ataman Kimya. [Link]

  • Carl ROTH - Safety Data Sheet for Ethanol. Source: Carl ROTH. [Link]

  • PubChem - Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-. Source: National Center for Biotechnology Information. [Link]

  • CPAChem - Safety Data Sheet for 2,2'-Thiodiethanol. Source: CPAChem. [Link]

  • PubChem - Thiodiglycol. Source: National Center for Biotechnology Information. [Link]

  • Stanford Environmental Health & Safety - Ethanol Factsheet. Source: Stanford University. [Link]

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